2,2,4-Trimethylpyrrolidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2,4-trimethylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)8-5-6;/h6,8H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUWODDRROSFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1897428-40-8, 1390654-80-4 | |
| Record name | (S)-2,2,4-trimethylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4-trimethylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and properties of 2,2,4-Trimethylpyrrolidine hydrochloride
An In-depth Technical Guide to 2,2,4-Trimethylpyrrolidine Hydrochloride: Synthesis, Properties, and Applications
Introduction
This compound is a chiral heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. As a hydrochloride salt, it exists as a stable, water-soluble solid, enhancing its utility in various synthetic applications.[1][2] The molecule's core structure is a five-membered saturated nitrogen heterocycle, the pyrrolidine ring, which is a prevalent scaffold in numerous FDA-approved drugs.[3] Its key value lies in the specific stereochemistry conferred by the three methyl groups on the pyrrolidine ring, making it a valuable chiral building block and auxiliary in the synthesis of complex, high-value pharmaceutical compounds.[2][4] This guide provides a detailed exploration of its synthesis, physicochemical properties, and critical role in drug development.
Molecular Formula: C₇H₁₆ClN[1][5][6][7][8][9][10] Molecular Weight: 149.66 g/mol [1][5][7][8][9][10]
Physicochemical and Structural Properties
The properties of this compound are dictated by its unique trimethyl-substituted pyrrolidine ring and its salt form. The specific stereoisomer, particularly the (S)-enantiomer, is often the focus of synthetic efforts due to its utility in asymmetric synthesis.[4]
| Property | Data | Source(s) |
| Appearance | White to Off-White Solid | [11][12] |
| Melting Point | 140 - 143°C (for the (S)-enantiomer) | [11][12] |
| Solubility | Water-soluble; Sparingly soluble in DMSO; Slightly soluble in Chloroform | [1][2][11] |
| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere | [11][12] |
| CAS Numbers | 1390654-80-4 (racemic); 1897428-40-8 ((S)-enantiomer) | [5][6][7][8] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [5] |
| InChI Key | HWUWODDRROSFEJ-UHFFFAOYSA-N (racemic); HWUWODDRROSFEJ-RGMNGODLSA-N ((S)-enantiomer) | [6][7][8] |
Stereoselective Synthesis: A Strategic Overview
Achieving stereocontrol is paramount in the synthesis of chiral molecules like this compound. The primary documented industrial route involves a multi-step process that begins with a larger, achiral precursor and introduces chirality through controlled chemical transformations.[4][13]
A well-established pathway starts from 2,2,6,6-tetramethyl-piperidin-4-one, a six-membered ring precursor.[4][13] This process leverages a key ring-contraction step to form the desired five-membered pyrrolidine scaffold, followed by reduction and salt formation.[4][13] This method provides a reliable and scalable route to specific enantiomers, such as (S)-2,2,4-trimethylpyrrolidine hydrochloride.
Caption: Synthetic workflow for (S)-2,2,4-Trimethylpyrrolidine HCl.
Detailed Experimental Protocols
The protocols described below are based on established methodologies and are intended for execution by trained chemists in a controlled laboratory setting.[13]
Protocol 1: Synthesis of (S)-2,2,4-Trimethylpyrrolidine Hydrochloride
Objective: To synthesize the target compound from (S)-3,5,5-trimethyl-pyrrolidin-2-one.
Materials:
-
(S)-3,5,5-trimethyl-pyrrolidin-2-one
-
Lithium aluminum hydride (LAH) or other suitable reducing agent
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 2M in diethyl ether)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), magnetic stirrer, and cooling bath.
Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Reduction: Suspend the reducing agent (e.g., LAH) in anhydrous THF in the flask and cool the mixture to 0°C using an ice bath.
-
Substrate Addition: Dissolve (S)-3,5,5-trimethyl-pyrrolidin-2-one in anhydrous THF and add it dropwise to the cooled suspension of the reducing agent via the dropping funnel. Control the addition rate to maintain the reaction temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously quench the excess reducing agent by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Filtration & Extraction: Filter the resulting solids and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates and extract the aqueous layer several times with diethyl ether.
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2,2,4-trimethylpyrrolidine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether with stirring.
-
Isolation: The hydrochloride salt will precipitate as a solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, (S)-2,2,4-trimethylpyrrolidine hydrochloride.
Protocol 2: Product Characterization
Objective: To confirm the identity, purity, and structure of the synthesized compound.
-
Melting Point: Determine the melting point range of the solid product and compare it to the literature value (140-143°C).[11][12] A sharp melting point is indicative of high purity.
-
¹H and ¹³C NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The resulting spectra should show characteristic peaks corresponding to the three distinct methyl groups and the pyrrolidine ring protons. The integration and chemical shifts should be consistent with the target structure.
-
Mass Spectrometry (MS): Analyze the sample to determine its molecular weight. The mass spectrum should show a parent ion peak corresponding to the free base (C₇H₁₅N, MW ≈ 113.2).
-
Purity Analysis (≥98%): Purity can be further assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) if a suitable method is developed.[5]
Application in Asymmetric Synthesis and Drug Development
The structural rigidity and defined stereochemistry of 2,2,4-trimethylpyrrolidine make it an excellent chiral auxiliary.[4] In this role, it is temporarily incorporated into a substrate molecule to direct a subsequent reaction to form a specific stereoisomer. After the desired stereochemistry is set, the auxiliary can be cleaved and recovered.[4]
Caption: Role of 2,2,4-trimethylpyrrolidine as a chiral auxiliary.
This strategic use is critical in the pharmaceutical industry, where the biological activity of a drug is often dependent on a single enantiomer. The pyrrolidine scaffold itself is a key feature in many drugs, and using building blocks like 2,2,4-trimethylpyrrolidine ensures that the final active pharmaceutical ingredient (API) is synthesized with the correct three-dimensional structure.[3]
Safety and Handling
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[7]
-
GHS Hazard Code: H302[7]
-
Signal Word: Warning
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place, with -20°C being recommended for long-term stability.[11][12]
References
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This compound | lookchem. [Link]
- US Patent US20200369608A1 - Processes for preparing pyrrolidine compounds.
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(S)-2,2,4-trimethylpyrrolidine hydrochloride | PubChem. [Link]
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CAS NO. 147539-23-9 | tert-butyl 4-(6-chloro-5-nitro-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate | Arctom. [Link]
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1-Piperazinecarboxylic acid, 4-(4-chloro-3-nitro-2-pyridinyl)-,1,1-dimethylethyl ester | Molbase. [Link]
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Heterocyclic Compounds | Ark Pharma Scientific Limited. [Link]
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3Way Pharm Inc. | ChemBuyersGuide.com. [Link]
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2,2,4-Trimethyl-pyrrolidine | SpectraBase. [Link]
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An In-Depth Technical Guide to the Characterization of (S)-2,2,4-Trimethylpyrrolidine Hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of (S)-2,2,4-trimethylpyrrolidine hydrochloride (CAS No. 1897428-40-8), a pivotal chiral building block in modern pharmaceutical synthesis. With the ever-increasing demand for enantiomerically pure compounds in drug development, a thorough understanding of the synthesis, purification, and analytical characterization of such vital intermediates is paramount. This document delves into the core physicochemical properties, provides a detailed, field-tested synthetic protocol, and outlines a suite of analytical methodologies for the unambiguous identification and purity assessment of the title compound. The causality behind experimental choices is elucidated to empower researchers in their own synthetic endeavors. All protocols are designed as self-validating systems, ensuring reproducibility and reliability. This guide is grounded in authoritative references to bolster the scientific integrity of the presented data and methodologies.
Introduction: The Strategic Importance of (S)-2,2,4-Trimethylpyrrolidine Hydrochloride
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, which is often critical for target engagement. (S)-2,2,4-trimethylpyrrolidine hydrochloride, a specific chiral derivative, has emerged as a crucial intermediate in the synthesis of high-value pharmaceuticals.
Its most notable application is in the industrial-scale synthesis of Elexacaftor, a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2] Elexacaftor is a key component of triple combination therapies that have revolutionized the treatment of cystic fibrosis.[1] The precise stereochemistry of the (S)-2,2,4-trimethylpyrrolidinyl moiety is integral to the therapeutic efficacy of Elexacaftor, highlighting the critical need for robust methods to produce and characterize this chiral building block in its enantiomerically pure form.[1] This guide serves as a technical resource for scientists engaged in the synthesis and quality control of this important pharmaceutical intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-2,2,4-trimethylpyrrolidine hydrochloride is essential for its handling, storage, and application in synthesis. The hydrochloride salt form confers greater water solubility compared to its free base, which is advantageous for various synthetic applications.[3]
| Property | Value | Reference |
| CAS Number | 1897428-40-8 | [4] |
| Molecular Formula | C₇H₁₆ClN | [4] |
| Molecular Weight | 149.66 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 140 - 143 °C | |
| Solubility | Sparingly soluble in Chloroform and DMSO | [6] |
| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere. | [6] |
| SMILES | C[C@H]1CC(C)(C)NC1.[H]Cl | [4] |
| InChIKey | HWUWODDRROSFEJ-RGMNGODLSA-N |
Synthesis and Purification
The synthesis of (S)-2,2,4-trimethylpyrrolidine hydrochloride is achieved through a stereoselective reduction of the corresponding lactam, (S)-3,5,5-trimethyl-pyrrolidin-2-one, followed by salt formation. This process is detailed in the patent literature, providing a reliable pathway to this key intermediate.[7]
Synthetic Pathway
The overall synthetic transformation is depicted below:
Caption: Synthetic route to (S)-2,2,4-Trimethylpyrrolidine Hydrochloride.
Step-by-Step Synthesis Protocol
This protocol is adapted from the process described in U.S. Patent US20200369608A1.[7]
Step 1: Reduction of (S)-3,5,5-trimethyl-pyrrolidin-2-one
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add a solution of (S)-3,5,5-trimethyl-pyrrolidin-2-one in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).
-
Cool the solution to a reduced temperature (e.g., 0 °C).
-
Slowly add a solution of a suitable hydride reducing agent (e.g., lithium aluminum hydride in THF). The choice of a powerful reducing agent is necessary to reduce the amide functionality of the lactam.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete conversion. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow, sequential addition of water and an aqueous solution of a strong base (e.g., 15% NaOH) at a low temperature to decompose the excess reducing agent and the aluminum salts.
-
Filter the resulting slurry and wash the filter cake with the ethereal solvent.
-
The filtrate, containing the (S)-2,2,4-trimethylpyrrolidine free base, can be carried forward to the next step with or without complete solvent removal.
Step 2: Formation and Crystallization of the Hydrochloride Salt
-
To the solution of the free base from the previous step, add a solution of hydrogen chloride in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) at a controlled temperature. The acid treatment protonates the basic nitrogen of the pyrrolidine, forming the hydrochloride salt.[7]
-
The hydrochloride salt will precipitate from the solution. The choice of solvent is critical here to ensure high recovery of the product. A less polar solvent system, such as a mixture of isopropanol and heptane, can facilitate crystallization.[8]
-
Cool the mixture to a lower temperature (e.g., 0-5 °C) to maximize crystallization.
-
Collect the solid product by filtration.
-
Wash the filter cake with a cold, non-polar solvent (e.g., heptane) to remove any residual impurities.
-
Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to yield (S)-2,2,4-trimethylpyrrolidine hydrochloride as a crystalline solid.
Purification Insights
The primary method for purification is crystallization. The choice of solvent system for crystallization is crucial for obtaining high purity material. A solvent in which the hydrochloride salt is sparingly soluble at low temperatures but more soluble at higher temperatures is ideal. Recrystallization from a suitable solvent system can be employed if further purification is required. The hygroscopic nature of the compound necessitates handling and storage under dry, inert conditions to prevent moisture absorption.[9]
Analytical Characterization
A multi-technique approach is essential for the comprehensive characterization of (S)-2,2,4-trimethylpyrrolidine hydrochloride, confirming its identity, structure, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (S)-2,2,4-trimethylpyrrolidine hydrochloride, both ¹H and ¹³C NMR are critical.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The protonation of the nitrogen atom will influence the chemical shifts of the neighboring protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H ₂⁺ | 9.0 - 10.0 | Broad singlet | 2H |
| C5-H ₂ | 3.2 - 3.5 | Multiplet | 2H |
| C4-H | 2.0 - 2.4 | Multiplet | 1H |
| C3-H ₂ | 1.6 - 2.0 | Multiplet | 2H |
| C2-(CH ₃)₂ | 1.3 - 1.5 | Singlet | 6H |
| C4-CH ₃ | 1.0 - 1.2 | Doublet | 3H |
Note: Predicted chemical shifts are based on general principles and data for similar pyrrolidinium salts. Actual values may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C 2 | 65 - 70 |
| C 5 | 50 - 55 |
| C 3 | 45 - 50 |
| C 4 | 35 - 40 |
| C 2-(C H₃)₂ | 25 - 30 |
| C 4-C H₃ | 15 - 20 |
Note: Predicted chemical shifts are based on general principles and data for similar substituted pyrrolidines. Actual values may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. For a secondary amine hydrochloride, the spectrum is characterized by specific stretching and bending vibrations.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| N-H⁺ Stretch | 3000 - 2700 | Strong, Broad |
| C-H Stretch (aliphatic) | 2980 - 2850 | Strong |
| N-H₂⁺ Bend | 1620 - 1560 | Medium |
| C-H Bend | 1470 - 1365 | Medium |
| C-N Stretch | 1250 - 1020 | Medium |
The broad and strong N-H⁺ stretching band is a characteristic feature of amine salts.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (S)-2,2,4-trimethylpyrrolidine hydrochloride, electrospray ionization (ESI) in the positive ion mode is a suitable technique.
The expected mass spectrum would show a prominent peak for the protonated free base [M+H]⁺, where M is the free base (2,2,4-trimethylpyrrolidine).
-
Molecular Weight of Free Base: 113.22 g/mol
-
Expected [M+H]⁺ peak: m/z 114.14
Fragmentation of the pyrrolidine ring can also be observed, with a characteristic neutral loss of the pyrrolidine moiety being a potential fragmentation pathway in more complex molecules containing this scaffold.[11][12]
Chiral High-Performance Liquid Chromatography (HPLC)
Ensuring the enantiomeric purity of (S)-2,2,4-trimethylpyrrolidine hydrochloride is of utmost importance, given its application in the synthesis of chiral drugs. Chiral HPLC is the preferred method for this analysis.
Analytical Workflow for Chiral Purity Assessment
Caption: Workflow for chiral HPLC analysis.
Recommended Chiral HPLC Method
-
Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), are often effective for separating chiral amines.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or triethylamine) is often added to improve peak shape and resolution.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the pyrrolidine ring does not have a strong chromophore.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Applications in Drug Development
The primary and most significant application of (S)-2,2,4-trimethylpyrrolidine hydrochloride is as a key chiral building block in the synthesis of Elexacaftor .[1][2]
Role in Elexacaftor Synthesis
In the synthesis of Elexacaftor, the (S)-2,2,4-trimethylpyrrolidine moiety is introduced via a nucleophilic aromatic substitution reaction.[1] The specific stereochemistry and the steric bulk of the trimethyl-substituted pyrrolidine ring are crucial for the molecule's ability to correctly fold and traffic the defective CFTR protein to the cell surface. This underscores the principle of stereospecificity in drug action, where only one enantiomer provides the desired therapeutic effect.
Safety and Handling
(S)-2,2,4-trimethylpyrrolidine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[8][13] It may also cause respiratory irritation.[13] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated fume hood.[13] As it is hygroscopic, it should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[6]
Conclusion
(S)-2,2,4-trimethylpyrrolidine hydrochloride is a fundamentally important chiral building block in modern pharmaceutical development, with its role in the synthesis of Elexacaftor being a prime example of its significance. This technical guide has provided a comprehensive overview of its characterization, from its synthesis and purification to its detailed analytical profiling. The methodologies and data presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize, analyze, and utilize this key intermediate in their programs. The emphasis on the causality behind experimental choices and the provision of self-validating protocols are designed to foster a deeper understanding and ensure the reliable production of this high-purity, enantiomerically pure compound.
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In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. J Am Soc Mass Spectrom. 2026 Jan 8. Available from: [Link]
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In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications. Available from: [Link]
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(S)-2,2,4-trimethylpyrrolidine hydrochloride. PubChem. Available from: [Link]
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(4S)-2,2,4-Trimethylpyrrolidine Hydrochloride. Pharmaffiliates. Available from: [Link]
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Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. 2019 Sep 1. Available from: [Link]
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The infrared spectra of secondary amines and their salts. ResearchGate. 2025 Oct 5. Available from: [Link]
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Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. 2020 Apr 20. Available from: [Link]
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In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ResearchGate. 2026 Jan 11. Available from: [Link]
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Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Glen Jackson - West Virginia University. 2020 Apr 20. Available from: [Link]
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An In-depth Technical Guide to the Mechanistic Profile of 2,2,4-Trimethylpyrrolidine Hydrochloride: From Stereochemical Control to Therapeutic Innovation
This guide provides a comprehensive technical overview of 2,2,4-Trimethylpyrrolidine hydrochloride, designed for researchers, scientists, and professionals in drug development. We will delve into its core mechanism of action, which uniquely spans the fields of synthetic chemistry and pharmacology. This document will elucidate its primary role as a powerful tool for stereochemical control in asymmetric synthesis and explore its consequential impact on the biological mechanisms of action of resulting therapeutic agents, with a particular focus on its incorporation into novel drug candidates.
Part 1: The Fundamental Mechanism of Action: A Chiral Auxiliary in Asymmetric Synthesis
The primary and most well-established "mechanism of action" of this compound lies not in direct biological interaction, but in its function as a chiral auxiliary in organic synthesis.[1] In this capacity, it is temporarily integrated into a substrate molecule to direct the stereochemical outcome of a chemical reaction.[1] The inherent chirality of the 2,2,4-trimethylpyrrolidine scaffold guides the formation of a specific stereoisomer of the product, after which the auxiliary can be cleaved and recovered.[1]
The mechanism relies on the formation of a transient complex between the chiral auxiliary and the substrate. The steric and electronic properties of the trimethyl-substituted pyrrolidine ring dictate the facial selectivity of the subsequent chemical attack, leading to the preferential formation of one diastereomer.[1] This level of stereocontrol is paramount in the synthesis of chiral compounds, which is a critical aspect of modern pharmaceuticals and agrochemicals.[2]
Experimental Workflow: Asymmetric Alkylation using a Chiral Pyrrolidine Auxiliary
Below is a representative workflow illustrating the use of a chiral pyrrolidine derivative as an auxiliary in an asymmetric alkylation reaction.
-
Formation of the Chiral Adduct: The chiral auxiliary, (S)-2,2,4-trimethylpyrrolidine, is reacted with a prochiral ketone to form a chiral enamine or iminium ion intermediate.
-
Diastereoselective Alkylation: The intermediate is then reacted with an alkyl halide. The bulky trimethyl-substituted pyrrolidine ring sterically hinders one face of the molecule, forcing the alkyl group to add to the opposite face, thus creating a new stereocenter with a specific configuration.
-
Cleavage of the Auxiliary: The chiral auxiliary is subsequently removed, typically by hydrolysis, to yield the desired enantiomerically enriched product and recover the auxiliary.
Caption: Mechanism of CFTR Correction.
Part 3: The Broader Significance of the Chiral Pyrrolidine Scaffold in Drug Discovery
The utility of the chiral pyrrolidine scaffold, exemplified by 2,2,4-trimethylpyrrolidine, extends beyond CFTR modulators. This structural motif is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. [1]Its versatility allows for the exploration of diverse pharmacological targets.
Neurodegenerative Diseases
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Chiral pyrrolidine-based inhibitors have been developed with high potency and selectivity for nNOS. [3][4]Selective inhibition of nNOS is a promising therapeutic strategy for neurodegenerative conditions such as Parkinson's, Alzheimer's, and Huntington's diseases. [3][4]The pyrrolidine core in these inhibitors plays a crucial role in their binding to the active site of the enzyme. [3]* Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Pyrrolidine derivatives are being investigated as FAAH inhibitors. [2]FAAH is an enzyme that degrades endocannabinoids, which are involved in neuroinflammation and memory. [2]Inhibiting FAAH is an attractive strategy for the treatment of Alzheimer's disease. [2]
Metabolic Disorders
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives have been identified as potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes. [5]These compounds have demonstrated efficacy in lowering blood glucose levels in preclinical models. [5]
Part 4: Experimental Protocols for Biological Evaluation
Ussing Chamber Assay for CFTR Function
This is a standard electrophysiological technique to measure ion transport across epithelial tissues.
-
Cell Culture: Human bronchial epithelial cells from CF patients are cultured on permeable supports to form a polarized monolayer.
-
Mounting: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.
-
Electrophysiological Recordings: The transepithelial voltage and resistance are measured. A chloride gradient is established across the monolayer.
-
Compound Addition: A cAMP agonist (e.g., forskolin) is added to activate CFTR. The compound of interest (e.g., a CFTR corrector and/or potentiator) is added to either the apical or basolateral side.
-
Data Analysis: The change in short-circuit current (Isc) upon addition of the compounds is measured, which reflects the movement of chloride ions through the CFTR channels. An increase in Isc indicates enhanced CFTR function.
Enzyme Inhibition Assay (e.g., for nNOS or DPP-4)
-
Reagents: Purified recombinant human enzyme, substrate, and the test compound (pyrrolidine derivative).
-
Reaction Setup: The enzyme is incubated with various concentrations of the test compound in a suitable buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Detection: The formation of the product is monitored over time using a spectrophotometric or fluorometric method.
-
Data Analysis: The rate of the reaction is calculated for each concentration of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.
Conclusion
This compound is a quintessential example of a molecule whose "mechanism of action" is multifaceted. While its direct biological activity is not its primary feature, its role as a chiral auxiliary in stereoselective synthesis is of paramount importance. This function enables the creation of complex and stereochemically defined drug molecules with high precision. The incorporation of the 2,2,4-trimethylpyrrolidine scaffold into therapeutics like Elexacaftor demonstrates its profound indirect impact on biological mechanisms, offering life-changing treatments for diseases such as cystic fibrosis. The continued exploration of the chiral pyrrolidine core in various therapeutic areas underscores its status as a valuable building block in the ongoing quest for novel and more effective medicines.
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Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). Bioorganic & Medicinal Chemistry. [Link]
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Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). ResearchGate. [Link]
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Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). National Institutes of Health. [Link]
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A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide. (n.d.). National Institutes of Health. [Link]
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Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (2011). ACS Publications. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]
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Cystic fibrosis transmembrane conductance regulator modulators. (n.d.). National Institutes of Health. [Link]
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Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. (n.d.). ResearchGate. [Link]
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Discovery and Development of CFTR Modulators for the Treatment of Cystic Fibrosis. (2025). PubMed. [Link]
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). National Institutes of Health. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. [Link]
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CFTR Modulator Types. (n.d.). Cystic Fibrosis Foundation. [Link]
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CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. (n.d.). Frontiers. [Link]
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CFTR modulators: transformative therapies for cystic fibrosis. (n.d.). National Institutes of Health. [Link]
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Emerging CFTR modulators as new drugs for cystic fibrosis: A portrait of in vitro pharmacology and clinical translation. (n.d.). ResearchGate. [Link]
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CFTR Modulators: Current Status and Evolving Knowledge. (2022). PubMed. [Link]
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Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. [Link]
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Comparative Efficacy of CFTR Modulators: A Network Meta-analysis. (2025). PubMed. [Link]
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View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]
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CFTR Modulators for Cystic Fibrosis + Closing Remarks & Prizes of Pharmacology 2022. (2023). YouTube. [Link]
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Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). PubMed. [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). National Institutes of Health. [Link]
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(S)-2,2,4-trimethylpyrrolidine hydrochloride. (n.d.). PubChem. [Link]
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A Comprehensive Technical Guide to the Computational Analysis of 2,2,4-Trimethylpyrrolidine Hydrochloride
This document provides researchers, scientists, and drug development professionals with an in-depth guide to the computational characterization of 2,2,4-Trimethylpyrrolidine hydrochloride. Moving beyond a simple recitation of methods, this whitepaper delves into the causal reasoning behind procedural choices, offering a robust framework for applying modern computational chemistry to understand and predict the behavior of this versatile chiral building block.
Introduction: The Significance of a Chiral Scaffold
This compound is a chiral heterocyclic compound featuring a saturated five-membered nitrogen-containing ring.[1] Its structure, particularly the defined stereochemistry at the C4 position, makes it a valuable asset in medicinal chemistry and asymmetric synthesis, where it can serve as a chiral auxiliary or a foundational piece in the construction of complex, biologically active molecules.[2] The hydrochloride salt form enhances its stability and solubility in aqueous media, a crucial property for many pharmaceutical applications.[1][3]
A thorough understanding of its conformational preferences, spectroscopic signatures, electronic properties, and dynamic behavior in solution is paramount for its effective application. Computational modeling provides a powerful, cost-effective avenue to explore these characteristics at an atomic level of detail. This guide outlines a multi-faceted approach, integrating quantum mechanics (QM) and classical molecular dynamics (MD) to construct a comprehensive molecular profile.
Caption: Overall scope of the computational guide.
Part I: Quantum Mechanical (QM) Characterization of a Single Ion Pair
Quantum mechanical calculations allow us to probe the intrinsic properties of the 2,2,4-trimethylpyrrolidinium cation and its interaction with the chloride anion, absent the complexities of solvent or bulk effects. This forms the bedrock of our understanding and provides essential parameters for subsequent simulations.
Pillar 1: Structural and Conformational Analysis
Causality: The function of any molecule is dictated by its three-dimensional structure. The pyrrolidine ring is not planar; it adopts puckered conformations to alleviate ring strain, primarily the "envelope" and "twist" (or "half-chair") forms.[2] Identifying the lowest energy conformer is the mandatory first step for all subsequent calculations, as this structure is the most probable representation of the molecule at equilibrium.
Experimental Protocol: Conformer Search and DFT Optimization
-
Initial Structure Generation: Build the 2,2,4-trimethylpyrrolidinium cation and a chloride anion in a 3D molecular editor. Generate an initial set of possible conformers using a molecular mechanics-based systematic or stochastic search.
-
Low-Level Optimization: Perform a rapid geometry optimization of all generated conformers using a computationally inexpensive method (e.g., PM7 semi-empirical or DFT with a minimal basis set like STO-3G) to filter out high-energy duplicates.
-
High-Level Optimization: Take the unique, low-energy conformers and perform a full geometry optimization using a more robust level of theory.
-
Methodology: Density Functional Theory (DFT) is the method of choice, offering a favorable balance of computational cost and accuracy. The B3LYP functional is a widely used hybrid functional suitable for organic molecules.[4]
-
Basis Set: The Pople-style 6-31G(d) basis set is a standard choice, including polarization functions (d) on heavy atoms, which are essential for describing the non-planar geometry and interactions with the anion.
-
-
Validation: Perform a frequency calculation on the final optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
Trustworthiness: This hierarchical approach ensures a comprehensive search of the conformational space without incurring prohibitive computational costs. By starting broad and refining with increasing levels of theory, we gain confidence that we have located the global minimum energy structure.
Caption: Workflow for geometry optimization.
Pillar 2: Spectroscopic Property Prediction
Causality: Computationally predicted spectra serve two purposes: they aid in the interpretation and assignment of experimental data (e.g., from NMR or FT-IR) and act as a critical validation of the optimized geometry. If the computed spectrum closely matches the experimental one, it significantly increases confidence in the structural model.
Experimental Protocol: Simulating IR and NMR Spectra
-
IR Spectrum Simulation:
-
The results of the frequency calculation (from the validation step above) are used directly.
-
The output provides the vibrational frequencies and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum.
-
Expertise: Raw DFT frequencies are known to overestimate experimental values due to the harmonic approximation. It is standard practice to apply a uniform scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the computed frequencies for better agreement with experiment.
-
-
NMR Spectrum Simulation:
-
Using the optimized geometry, perform a subsequent calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This is the standard for predicting isotropic magnetic shielding constants.
-
Expertise: Shielding constants are not chemical shifts. To obtain chemical shifts, the computed shielding value for a reference compound (e.g., Tetramethylsilane, TMS), calculated at the exact same level of theory, must be subtracted from the shielding values of the target molecule's nuclei.[5]
-
This procedure should be repeated for both ¹H and ¹³C nuclei to predict the full NMR profile.
-
Data Presentation: Predicted Spectroscopic Data
| Analysis Type | Predicted Data Point | Computational Method | Key Consideration |
| Vibrational (IR) | N-H stretch | B3LYP/6-31G(d) Freq. | Apply frequency scaling factor |
| Vibrational (IR) | C-H stretch | B3LYP/6-31G(d) Freq. | Apply frequency scaling factor |
| ¹H NMR | N-H proton chemical shift | B3LYP/6-31G(d) GIAO | Reference to computed TMS |
| ¹³C NMR | C2, C4, C5 chemical shifts | B3LYP/6-31G(d) GIAO | Reference to computed TMS |
Pillar 3: Electronic Property Analysis
Causality: The distribution of electrons in a molecule governs its reactivity and intermolecular interactions. Frontier Molecular Orbitals (the HOMO and LUMO) provide insights into regions susceptible to electrophilic or nucleophilic attack, while the Molecular Electrostatic Potential (MEP) map visualizes charge distribution, highlighting areas for hydrogen bonding and other non-covalent interactions.[4]
Experimental Protocol: Calculating Electronic Descriptors
-
Frontier Molecular Orbitals (FMOs):
-
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are standard outputs of the DFT optimization calculation.
-
The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
-
Visualize the 3D orbital shapes to identify which atoms contribute most to these frontier orbitals.
-
-
Molecular Electrostatic Potential (MEP):
-
Generate the MEP by calculating the electrostatic potential at points on the electron density surface.
-
Map these potential values onto the surface using a color scale. Typically, red indicates electron-rich, negative potential regions (like the chloride anion), while blue indicates electron-poor, positive potential regions (like the acidic N-H proton).
-
Sources
(4S)-2,2,4-trimethylpyrrolidine hydrochloride structural analysis
An In-Depth Technical Guide to the Structural Analysis of (4S)-2,2,4-trimethylpyrrolidine hydrochloride
Foreword: The Imperative of Precision in Chiral Scaffolds
In the landscape of modern drug discovery and development, chiral pyrrolidine scaffolds are of paramount importance.[1] Their rigid, three-dimensional structure provides an excellent framework for orienting functional groups in precise spatial arrangements, which is critical for selective interaction with biological targets. (4S)-2,2,4-trimethylpyrrolidine hydrochloride is one such building block, notable for its use as a key intermediate in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.[2] The absolute configuration at the C4 position, designated "(4S)", is not a trivial detail; it is a critical determinant of the final drug substance's efficacy and safety. Consequently, a rigorous and multi-faceted approach to its structural analysis is not merely a quality control measure, but a foundational necessity for any research and development program that utilizes it.
This guide eschews a simple recitation of analytical methods. Instead, it offers a holistic strategy, detailing not only the "how" but, more critically, the "why" behind each experimental choice. We will explore how a synergistic application of spectroscopic and crystallographic techniques provides an unambiguous, self-validating confirmation of the identity, purity, and absolute stereochemistry of this vital chiral intermediate.
Foundational Characterization: Identity and Physical Properties
Before delving into complex spectroscopic analysis, foundational data provides the initial confirmation of the material's identity. (4S)-2,2,4-trimethylpyrrolidine hydrochloride is a white to off-white solid.[3][4] Its hydrochloride salt form renders it more water-soluble than its free base, a common strategy to improve handling and formulation characteristics.[5]
| Property | Value | Source |
| CAS Number | 1897428-40-8 | [3][5][6] |
| Molecular Formula | C₇H₁₆ClN | [3][4] |
| Molecular Weight | 149.66 g/mol | [3][7] |
| Appearance | White to Off-White Solid | [3][4] |
| Melting Point | 140 - 143 °C | [4] |
| Storage | 2-8°C, Hygroscopic | [2][3][4] |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For (4S)-2,2,4-trimethylpyrrolidine hydrochloride, the primary diagnostic goal is to confirm the presence of the pyrrolidinium cation and the aliphatic backbone.
Causality of Experimental Choice: The choice of Attenuated Total Reflectance (ATR) FT-IR is deliberate. It requires minimal sample preparation, is non-destructive, and is ideal for analyzing solid powders, eliminating the need for KBr pellets which can introduce atmospheric moisture artifacts—a key consideration for a hygroscopic compound.[2]
Expected Absorption Bands: The spectrum is dominated by features characteristic of a secondary amine salt.
-
~2700-2400 cm⁻¹ (broad): This is a hallmark region for the N-H⁺ stretching vibration in an amine hydrochloride salt.[8][9] Its broadness is due to hydrogen bonding. The absence of a sharp N-H stretch around 3300 cm⁻¹ confirms the absence of the free base.
-
2960-2850 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching vibrations of the methyl and methylene groups on the pyrrolidine ring.[10][11]
-
~1600-1575 cm⁻¹: N-H⁺ bending vibrations.
-
1470-1430 cm⁻¹: C-H bending (scissoring and asymmetric) vibrations of the CH₂ and CH₃ groups.
Experimental Protocol: ATR-FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol and performing a background scan. The background spectrum should be flat.
-
Sample Application: Place a small amount (a few milligrams) of the (4S)-2,2,4-trimethylpyrrolidine hydrochloride sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the resulting spectrum (ATR correction, baseline correction) and identify the key vibrational bands as listed above to confirm the functional group identity.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry serves to confirm the molecular weight of the parent compound (in its free base form) and provide structural information through analysis of its fragmentation pattern.
Causality of Experimental Choice: Electrospray Ionization (ESI) in positive ion mode is the technique of choice. ESI is a soft ionization method ideal for polar, pre-charged molecules like hydrochloride salts. It allows the intact molecule (as the free base) to be observed with high sensitivity. The expected ion is the protonated free base, [C₇H₁₅N + H]⁺.
Expected Mass Spectrum Data:
| Ion | Calculated m/z | Observation |
| [M+H]⁺ | 114.13 | Molecular ion of the free base (C₇H₁₅N). Confirms the core molecular formula. |
| [M-CH₃]⁺ | 98.12 | Loss of a methyl group, likely from the gem-dimethyl C2 position. A prominent fragment. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium iodide or a commercial ESI tuning mix) to ensure mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 Da).
-
Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight of the free base. Analyze the major fragment ions to corroborate the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the carbon skeleton and proton environments.
Causality of Experimental Choice: The suite of NMR experiments is chosen to build the structure piece by piece. ¹H and ¹³C NMR provide the fundamental chemical shifts and multiplicities. COSY establishes proton-proton adjacencies. HSQC links each proton directly to its attached carbon. Finally, HMBC connects fragments over two and three bonds, completing the structural puzzle and confirming the substitution pattern.
Predicted NMR Data (in D₂O, chemical shifts are approximate)
| Position | ¹H Shift (ppm), Multiplicity, Integration | ¹³C Shift (ppm) |
| C2-CH₃ (ax) | ~1.35, s, 3H | ~28 |
| C2-CH₃ (eq) | ~1.45, s, 3H | ~29 |
| C3-H₂ | ~1.80 (ax), ~2.20 (eq), m, 2H | ~45 |
| C4-H | ~2.50, m, 1H | ~35 |
| C4-CH₃ | ~1.10, d, 3H | ~20 |
| C5-H₂ | ~3.20 (ax), ~3.50 (eq), m, 2H | ~55 |
| N-H₂⁺ | Broad, variable (exchanges with D₂O) | - |
Note: Axial (ax) and equatorial (eq) assignments are tentative and depend on the dominant ring conformation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O or CD₃OD) in a 5 mm NMR tube. Add a small amount of a reference standard like DSS or TMS if required, although modern spectrometers can reference to the residual solvent signal.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure proper shimming for high resolution.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
2D COSY Acquisition: Run a gradient-selected COSY experiment to establish ¹H-¹H correlations. This will show cross-peaks between adjacent protons (e.g., C3-H₂ with C4-H, and C4-H with C5-H₂ and C4-CH₃).
-
2D HSQC Acquisition: Run a gradient-selected HSQC experiment to identify one-bond ¹H-¹³C correlations. This definitively assigns the proton signals to their respective carbon signals.
-
2D HMBC Acquisition: Run a gradient-selected HMBC experiment to observe long-range (2-3 bond) ¹H-¹³C correlations. This is crucial for confirming the overall connectivity. For example, the protons of the C2-methyl groups should show correlations to C2 and C3. The proton at C4 should show correlations to C2, C3, C5, and its attached methyl carbon.
Visualization of Key NMR Connectivity
The following diagram illustrates the expected key long-range correlations from an HMBC experiment, which are essential for confirming the trimethyl substitution pattern.
Caption: Key HMBC correlations for structural confirmation.
Single-Crystal X-ray Diffraction: Unambiguous Stereochemistry
While NMR can confirm the constitution and relative configuration, single-crystal X-ray diffraction (XRD) is the unequivocal method for determining the absolute configuration of a chiral molecule.[12]
Causality of Experimental Choice: The goal is to obtain a definitive 3D model of the molecule as it exists in the solid state. This directly visualizes the spatial arrangement of atoms, confirming the (S) configuration at the C4 stereocenter. The Flack parameter, derived from the diffraction data, provides a statistical measure of the correctness of the assigned absolute configuration.[13]
Experimental Protocol: Single-Crystal XRD
-
Crystallization: This is the most critical and often rate-limiting step.[12] Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). Common methods include slow evaporation from a solvent/anti-solvent system (e.g., methanol/diethyl ether) or vapor diffusion.
-
Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern over a wide range of angles. Using a copper radiation source (Cu Kα) is often preferred for light-atom structures to maximize anomalous scattering, which is key for determining absolute configuration.[13]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine the atomic positions and thermal parameters against the experimental data until the model converges.
-
Absolute Structure Determination: Analyze the data to determine the absolute configuration, typically by calculating the Flack parameter. A value close to 0 for the correct enantiomer (and close to 1 for the inverted structure) provides high confidence in the assignment.[13]
Integrated Analytical Workflow
Caption: A synergistic workflow for complete structural verification.
Conclusion
The structural analysis of (4S)-2,2,4-trimethylpyrrolidine hydrochloride is a case study in analytical rigor. By systematically employing a suite of orthogonal techniques—FT-IR for functional group identification, mass spectrometry for molecular weight verification, a full complement of NMR experiments for constitutional elucidation, and single-crystal X-ray diffraction for the definitive assignment of absolute stereochemistry—researchers can achieve an unassailable level of confidence in the material's identity and quality. This meticulous, evidence-based approach is fundamental to ensuring the successful translation of this chiral building block into advanced applications, particularly in the synthesis of stereochemically pure pharmaceutical agents.
References
-
Pharmaffiliates. CAS No : 1897428-40-8 | Product Name : (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride. Available from: [Link]
-
National Institutes of Health (NIH). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Available from: [Link]
- Google Patents. US20200369608A1 - Processes for preparing pyrrolidine compounds.
-
ResearchGate. (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Available from: [Link]
-
Defense Technical Information Center (DTIC). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Available from: [Link]
-
National Institute of Standards and Technology (NIST). Pyrrolidine - NIST WebBook. Available from: [Link]
-
PubChem. (S)-2,2,4-trimethylpyrrolidine hydrochloride | C7H16ClN | CID 121250814. Available from: [Link]
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ACS Central Science. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Available from: [Link]
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PubChem. Pyrrolidine | C4H9N | CID 31268. Available from: [Link]
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PubChem. Pyrrolidine, hydrochloride (1:1) | C4H10ClN | CID 212848. Available from: [Link]
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PubMed Central (PMC). methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. Available from: [Link]
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PubChem. (4S)-2,2,4-trimethylpyrrolidine | C7H15N | CID 21680456. Available from: [Link]
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Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]
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JACS Au. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. Available from: [Link]
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ResearchGate. (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Available from: [Link]
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ResearchGate. X-ray crystallography and chirality: understanding the limitations. Available from: [Link]
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PubMed Central (PMC). X-Ray Crystallography of Chemical Compounds. Available from: [Link]
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The Pharma Innovation. A review on x-ray crystallography and it's applications. Available from: [Link]
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Defense Technical Information Center (DTIC). X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. Available from: [Link]
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National Institute of Standards and Technology (NIST). Pyrrolidine, n-methyl-, hydrochloride - NIST WebBook. Available from: [Link]
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The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available from: [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
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physical and chemical properties of 2,2,4-Trimethylpyrrolidine hydrochloride
An In-Depth Technical Guide to 2,2,4-Trimethylpyrrolidine Hydrochloride for Advanced Research & Development
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Chiral Pyrrolidines in Modern Synthesis
In the landscape of pharmaceutical development and complex organic synthesis, the pyrrolidine motif stands out as a "privileged scaffold"—a core structure frequently found in biologically active compounds.[1] Its utility, however, is magnified exponentially when chirality is introduced and controlled. This compound, particularly its (4S)-enantiomer, has emerged from relative obscurity to become a cornerstone in the synthesis of high-value therapeutics.[1] Its unique combination of steric hindrance from the gem-dimethyl group at C2 and the defined stereocenter at C4 provides an exceptional tool for directing the stereochemical outcome of reactions.[1][2]
This guide moves beyond a simple recitation of data. It is designed to provide researchers, medicinal chemists, and process development scientists with a comprehensive understanding of this reagent's character, behavior, and application. We will delve into the causality behind its synthetic utility, provide robust analytical frameworks for its characterization, and contextualize its properties for practical, real-world application. The primary focus will be on the (S)-enantiomer due to its significant role in pharmaceuticals, but data for the racemic mixture will also be presented where applicable.
Molecular Identity and Stereochemical Architecture
This compound is the salt form of a saturated, five-membered nitrogen-containing heterocycle bearing three methyl substituents.[2][3] The hydrochloride form enhances its stability and water solubility, making it a more convenient solid for handling and storage compared to the free base.[2][3]
The key to its utility lies in the chiral center at the C4 position. The spatial arrangement of the methyl group at this position dictates its effectiveness as a chiral auxiliary or building block.[1][2]
Caption: 2D structure of (S)-2,2,4-Trimethylpyrrolidine hydrochloride.
Key Identifiers:
| Identifier | (S)-2,2,4-Trimethylpyrrolidine HCl | Racemic 2,2,4-Trimethylpyrrolidine HCl |
| CAS Number | 1897428-40-8[2][3][4][5] | 1390654-80-4[1][6] |
| Molecular Formula | C₇H₁₆ClN[3][4] | C₇H₁₆ClN[3][6] |
| Molecular Weight | 149.66 g/mol [3][4] | 149.66 g/mol [3][6] |
| InChIKey | HWUWODDRROSFEJ-RGMNGODLSA-N[2][5] | HWUWODDRROSFEJ-UHFFFAOYSA-N[6] |
| Canonical SMILES | C[C@H]1CC(C)(C)NC1.Cl[2][4] | CC1CC(NC1)(C)C.Cl[6] |
Core Physicochemical Properties
A thorough understanding of the physical properties is critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Appearance | White to Off-White Crystalline Solid | [1][7][8] |
| Melting Point | 140 - 143 °C | [8] |
| Boiling Point | Not Applicable (Decomposes) | [3] |
| Solubility | Water-soluble. Sparingly soluble in DMSO, slightly soluble in Chloroform. | [2][3][8] |
| Hygroscopicity | Hygroscopic | [8] |
| Storage Conditions | Store at -20°C under an inert atmosphere. | [4][8] |
Expert Insight: The hydrochloride salt form significantly improves its handling characteristics over the free base, which is a volatile liquid. However, its hygroscopic nature necessitates storage in a desiccator or glovebox and careful handling to prevent absorption of atmospheric moisture, which can affect reaction stoichiometry and yield.
Stereoselective Synthesis: A Process-Driven Perspective
The value of this compound is intrinsically linked to its enantiopurity. The most prominent industrial synthesis produces the (S)-enantiomer via the stereospecific reduction of a chiral lactam precursor.[1][9]
Caption: Role as a chiral auxiliary in asymmetric synthesis.
Safety, Handling, and Storage
Proper handling is essential due to the compound's hazardous properties.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark) * Signal Word: Warning [6]* Hazard Statements:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. * Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. * Handling Practices: Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Given its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) at -20°C is recommended for long-term stability and to maintain sample integrity. [4][8]
References
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Cas 1897428-40-8, this compound | lookchem. (URL: [Link])
-
This compound | C7H16ClN | CID 54598566 - PubChem. (URL: [Link])
-
(S)-2,2,4-trimethylpyrrolidine hydrochloride | C7H16ClN | CID 121250814 - PubChem. (URL: [Link])
- US20200369608A1 - Processes for preparing pyrrolidine compounds - Google P
-
2,2,4-Trimethyl-pyrrolidine - SpectraBase. (URL: [Link])
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI. (URL: [Link])
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An In-depth Technical Guide to 2,2,4-Trimethylpyrrolidine Hydrochloride (CAS 1390654-80-4): Current Landscape and Future Directions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound 2,2,4-Trimethylpyrrolidine hydrochloride (CAS 1390654-80-4) is limited in publicly accessible scientific literature and databases. This guide synthesizes available information on closely related pyrrolidine structures and general principles of heterocyclic chemistry to provide a foundational understanding and predictive insights. All proposed experimental protocols are illustrative and require rigorous validation.
Part 1: Foundational Chemistry and Physicochemical Profile
Introduction to the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous structural motif in medicinal chemistry and natural products. Its conformational flexibility, basic nitrogen center, and capacity for stereoisomerism make it a privileged scaffold for interacting with biological targets. The introduction of methyl groups, as in 2,2,4-trimethylpyrrolidine, significantly influences its steric and electronic properties, impacting its reactivity, basicity, and potential biological activity.
Structural Elucidation and Predicted Properties
This compound is the salt form of the parent amine. The hydrochloride salt is typically a crystalline solid with improved stability and handling characteristics compared to the free base.
Structure:
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties:
A summary of predicted properties is presented below. These values are computationally derived and await experimental verification.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 163.70 g/mol | Influences diffusion and absorption rates. |
| pKa (Conjugate Acid) | ~10.5 - 11.5 | Determines the ionization state at physiological pH (7.4), impacting solubility and receptor binding. |
| LogP | ~1.5 - 2.5 | Indicates lipophilicity, affecting membrane permeability and off-target interactions. |
| Polar Surface Area | ~12 Ų | Influences cell penetration and oral bioavailability. |
| Hydrogen Bond Donors | 1 (protonated amine) | Potential for specific hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Acceptors | 1 (chloride ion) | Can interact with hydrogen bond donors in the microenvironment. |
Synthesis and Purification
While a specific, validated synthesis for this compound is not widely published, a plausible synthetic route can be conceptualized based on established pyrrolidine synthesis methodologies. A potential approach involves the reductive amination of a suitable ketone precursor.
Proposed Synthetic Workflow:
Caption: Conceptual synthetic workflow for 2,2,4-Trimethylpyrrolidine HCl.
Illustrative Protocol for Salt Formation:
This protocol is a general guideline and requires optimization.
-
Dissolution: Dissolve the free base (2,2,4-trimethylpyrrolidine) in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) at a concentration of 0.1-0.5 M.
-
Acidification: Cool the solution in an ice bath (0 °C). Add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. Monitor the pH of the solution to ensure complete salt formation (pH ~2-3).
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold, anhydrous solvent to remove any unreacted starting material or excess acid.
-
Drying: Dry the purified salt under vacuum to remove residual solvent.
Part 2: Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of this compound is critical for its application in research and development. A multi-technique analytical approach is necessary for comprehensive characterization.
Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and connectivity of protons. Expected signals would include distinct peaks for the three methyl groups and the methylene protons on the pyrrolidine ring. The gem-dimethyl groups at the C2 position would likely appear as singlets, while the C4-methyl would be a doublet.
-
¹³C NMR: Confirms the carbon framework of the molecule. The number of unique carbon signals will confirm the overall structure.
-
-
Mass Spectrometry (MS):
-
Used to determine the molecular weight of the free base. Electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak corresponding to the [M+H]⁺ ion.
-
-
Infrared (IR) Spectroscopy:
-
Will show characteristic stretches for N-H bonds (in the protonated amine, ~2200-3000 cm⁻¹) and C-H bonds (~2850-3000 cm⁻¹).
-
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
Method: A reverse-phase C18 column is a suitable starting point. The mobile phase would likely consist of a buffered aqueous solution (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection may be limited due to the lack of a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more appropriate for purity determination.
-
-
Gas Chromatography (GC):
-
The free base is volatile and amenable to GC analysis. A polar capillary column would be suitable. This can be used to assess the purity of the free base before salt formation.
-
Data Summary Table for QC:
| Analytical Technique | Parameter Measured | Acceptance Criteria |
| ¹H NMR | Chemical shifts, integration, splitting patterns | Conforms to the expected structure of 2,2,4-trimethylpyrrolidine. |
| Mass Spectrometry | [M+H]⁺ of the free base | Matches the calculated exact mass ± 5 ppm. |
| HPLC-ELSD/CAD | Peak Purity | ≥ 95% (application dependent) |
| Karl Fischer Titration | Water Content | ≤ 0.5% |
Part 3: Applications in Research and Drug Discovery
While specific applications for this compound are not yet documented in peer-reviewed literature, its structural features suggest potential utility in several areas of drug discovery and chemical biology.
As a Building Block in Medicinal Chemistry
The trimethyl-substituted pyrrolidine scaffold can be used as a starting material for the synthesis of more complex molecules. The secondary amine provides a reactive handle for further functionalization.
Potential Derivatization Reactions:
Caption: Common N-functionalization reactions for the pyrrolidine core.
These reactions allow for the introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program. The steric bulk of the gem-dimethyl group at the C2 position can provide conformational constraint and may influence the binding orientation of the molecule within a target's active site.
Potential as a Pharmacological Agent
Substituted pyrrolidines are known to interact with a variety of biological targets, including:
-
Ion Channels: The protonated amine could potentially interact with the pore of cation channels.
-
G-Protein Coupled Receptors (GPCRs): Many GPCR ligands contain a basic amine to interact with acidic residues (e.g., aspartate) in the transmembrane domains.
-
Enzymes: The pyrrolidine scaffold can serve as a mimic of natural substrates, such as proline.
Experimental Workflow for Target Identification:
A high-throughput screening campaign would be the first step to identify potential biological activities.
-
Compound Acquisition and QC: Obtain a sample of this compound and verify its identity and purity.
-
Primary Screening: Screen the compound at a single concentration (e.g., 10 µM) against a broad panel of biological targets (e.g., enzymes, receptors, ion channels).
-
Hit Confirmation: For any initial "hits," re-test the compound to confirm the activity.
-
Dose-Response Studies: Determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.
-
Selectivity Profiling: Test the compound against related targets to assess its selectivity.
-
Mechanism of Action Studies: Conduct further experiments to elucidate how the compound exerts its biological effect.
Part 4: Handling, Storage, and Safety
As with any chemical, proper handling and storage procedures are essential.
-
Safety Data Sheet (SDS): Always consult the SDS provided by the supplier before handling the compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The hydrochloride salt is expected to be stable under standard laboratory conditions.
-
Toxicity: The toxicological properties of this compound have not been extensively studied. It should be handled with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin.
References
Due to the limited public information on this specific CAS number, this section provides references to general methodologies and principles applicable to the compound class.
- Title: Synthesis of Substituted Pyrrolidines Source: Comprehensive Organic Synthesis II URL:https://www.sciencedirect.com/science/article/pii/B978008097742300407X
- URL:https://www.
- Title: A Practical Guide to HPLC Method Development Source: Agilent Technologies URL:https://www.agilent.com/cs/library/primers/public/5991-3326EN.pdf
- Title: High-Throughput Screening in Drug Discovery Source: National Center for Biotechnology Information (NCBI) Bookshelf URL:https://www.ncbi.nlm.nih.gov/books/NBK53085/
Solubility Profile of 2,2,4-Trimethylpyrrolidine Hydrochloride in Organic Solvents: A Predictive Framework and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,4-Trimethylpyrrolidine hydrochloride is a substituted pyrrolidine derivative of interest in synthetic and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction optimization, purification, formulation, and overall drug development. This guide addresses the current scarcity of public quantitative solubility data for this compound. It provides a robust theoretical framework for predicting its solubility based on its molecular structure and the principles of physical organic chemistry. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of organic solvents. This document is designed to empower researchers with the foundational knowledge and practical tools necessary to effectively work with this compound.
Introduction: The Significance of Solubility in a Research Context
This compound is an organic salt, the hydrochloride of a secondary amine. Its structure, comprising a charged ammonium center, a chloride counter-ion, and a nonpolar hydrocarbon framework, dictates its interactions with its environment. For the researcher, solubility is not merely a physical constant; it is a critical parameter that influences:
-
Reaction Kinetics and Yield: The extent to which a reagent is dissolved in a reaction medium directly impacts its availability to participate in the chemical transformation.
-
Purification Strategies: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility.
-
Pharmaceutical Formulation: The bioavailability and delivery of an active pharmaceutical ingredient (API) are often governed by its solubility characteristics.
Theoretical Framework: Predicting Solubility from First Principles
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, in more technical terms, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2][3] For this compound, we must consider its dual nature: it is both an ionic salt and a molecule with significant organic character.
Molecular Structure Analysis:
-
Ionic Core: The protonated amine (pyrrolidinium) and the chloride anion (Cl⁻) form a highly polar, ionic core. This part of the molecule will have strong electrostatic interactions and will favor dissolution in polar solvents.
-
Nonpolar Framework: The trimethyl-substituted pyrrolidine ring is composed of carbon and hydrogen atoms, creating a nonpolar, lipophilic region. This part of the molecule will have more favorable van der Waals interactions with nonpolar solvents.
Based on this structure, we can predict its general solubility behavior in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have high dielectric constants and can engage in hydrogen bonding. We predict high solubility in these solvents. The solvent's hydroxyl group can effectively solvate both the chloride anion and the protonated amine through hydrogen bonding and ion-dipole interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and high dielectric constants, allowing them to effectively solvate the cationic portion of the molecule.[3] However, they are less effective at solvating the chloride anion compared to protic solvents. Therefore, we predict moderate to good solubility . This aligns with the observation that the compound is sparingly soluble in DMSO.[1]
-
Low-Polarity Solvents (e.g., Chloroform, Dichloromethane): These solvents have lower dielectric constants. While they are not ideal for dissolving ionic compounds, they can interact with the nonpolar organic framework. The slight polarity of the C-Cl bonds may offer some limited interaction with the ionic part of the solute. We predict low solubility , consistent with the reported "slight" solubility in chloroform.[1]
-
Nonpolar Solvents (e.g., Hexanes, Toluene, Diethyl Ether): These solvents have very low dielectric constants and rely on weak London dispersion forces for interaction. The energy required to break the strong ionic bonds of the salt's crystal lattice will not be compensated by the weak solute-solvent interactions. We predict very low to negligible solubility in these solvents.
Experimental Protocol for Quantitative Solubility Determination
The following protocol describes a reliable method for determining the solubility of this compound using the isothermal equilibrium method, followed by gravimetric analysis. This method is robust, requires standard laboratory equipment, and provides a self-validating system for generating accurate data.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed collection vials
-
Drying oven or vacuum oven
Step-by-Step Methodology
-
Preparation of Solvent Systems:
-
Select a range of representative organic solvents from the classes discussed above (polar protic, polar aprotic, low-polarity, and nonpolar).
-
-
Establishing Equilibrium:
-
To several vials, add a measured volume of a chosen solvent (e.g., 2.0 mL).
-
Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48-72 hours is ideal to be certain).
-
-
Sample Collection and Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe (e.g., 1.0 mL).
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed collection vial. This step is critical to remove any undissolved microcrystals.
-
-
Quantification by Gravimetric Analysis:
-
Record the exact weight of the collection vial containing the filtered saturated solution.
-
Carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature, or more rapidly in a drying oven at a temperature well below the compound's melting point (the melting point is reported as 140-143°C), or under vacuum.[1]
-
Once the solvent is completely removed and the vial contains only the dried solute, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
Calculate the mass of the solvent by subtracting the weight of the dissolved solid from the total weight of the saturated solution collected.
-
Convert the mass of the solvent to volume using its density at the experimental temperature.
-
Express the solubility in desired units, such as g/100 mL or mg/mL.
-
Causality and Self-Validation
-
Why control temperature? Solubility is temperature-dependent. Maintaining a constant temperature ensures the data is reproducible and relevant to a specific condition.
-
Why use excess solid? This ensures that the solution is truly saturated and that the measured concentration represents the solubility limit.
-
Why filter the supernatant? Failure to remove all undissolved particles is a common source of error, leading to an overestimation of solubility. The use of a sub-micron filter is a critical quality control step.
Data Presentation and Visualization
The data generated from the experimental protocol should be organized systematically for easy comparison and interpretation.
Table 1: Experimental Solubility Data for this compound at [Specify Temperature]
| Solvent Name | Solvent Class | Density (g/mL at T) | Mass of Solute (g) | Volume of Solvent (mL) | Calculated Solubility ( g/100 mL) |
| Methanol | Polar Protic | ||||
| Ethanol | Polar Protic | ||||
| DMSO | Polar Aprotic | ||||
| Acetonitrile | Polar Aprotic | ||||
| Chloroform | Low-Polarity | ||||
| Toluene | Nonpolar | ||||
| n-Hexane | Nonpolar |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.
Conclusion
While readily available quantitative data on the solubility of this compound in organic solvents is limited, a strong predictive framework can be established based on its molecular structure. As an organic salt, it is expected to be most soluble in polar protic solvents, with decreasing solubility in polar aprotic, low-polarity, and nonpolar solvents. This guide provides a detailed, robust, and self-validating experimental protocol that enables researchers to generate precise and reliable solubility data in their own laboratories. The acquisition of this data is a critical first step in the rational design of synthetic routes, purification methods, and formulation strategies involving this compound.
References
-
Solubility - What dissolves in What? - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (2002). Industrial & Engineering Chemistry Research - ACS Publications. [Link]
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This compound | C7H16ClN | CID 54598566 - PubChem. National Center for Biotechnology Information. [Link]
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2019). PMC - NIH. [Link]
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Cas 1897428-40-8, this compound | lookchem. LookChem. [Link]
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3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. Open Oregon Educational Resources. [Link]
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Solubility of Organic Compounds. (2023). University of Calgary. [Link]
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Solubility Rules & Chart | Chemistry - ChemTalk. (2022). ChemTalk. [Link]
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Prediction of solubility of drugs and other compounds in organic solvents. (2007). National Center for Biotechnology Information. [Link]
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Solubility of organic amine salts - Sciencemadness.org. (2011). Sciencemadness.org. [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. (2021). PMC - PubMed Central. [Link]
-
Solubility of Organic Compounds - Chemistry Steps. Chemistry Steps. [Link]
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The Genesis and Synthetic Evolution of Trimethylpyrrolidine Derivatives: A Technical Guide for the Modern Researcher
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the architecture of a vast number of biologically active compounds.[1] Its prevalence in natural products, from alkaloids to amino acids like proline, has cemented its role as a privileged scaffold in medicinal chemistry and drug discovery.[1] This guide provides an in-depth exploration of the discovery and history of a specific subclass: trimethylpyrrolidine derivatives. We will traverse the historical landscape of pyrrolidine synthesis, from early classical methods to the sophisticated stereoselective strategies of the modern era. A detailed examination of the synthesis of the chiral building block, (S)-2,2,4-trimethylpyrrolidine, will serve as a practical exemplar of contemporary synthetic approaches. Furthermore, this guide will illuminate the diverse applications of trimethylpyrrolidine derivatives, showcasing their utility as versatile intermediates and pharmacologically active agents. This comprehensive overview is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the core principles and practical applications of trimethylpyrrolidine chemistry.
The Pyrrolidine Scaffold: A Privileged Motif in Nature and Medicine
The significance of the pyrrolidine nucleus in the realm of bioactive molecules cannot be overstated. This simple heterocycle is a fundamental structural component in a wide array of natural products, including the well-known alkaloid nicotine, where an N-methylpyrrolidine ring is attached to a pyridine ring.[2] The amino acids proline and hydroxyproline, essential constituents of proteins, are also derivatives of pyrrolidine.[2]
The inherent structural features of the pyrrolidine ring contribute to its prevalence in drug design. The sp³-hybridized carbon atoms create a three-dimensional structure that allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] This non-planar, puckered conformation, often referred to as "pseudorotation," provides a level of conformational flexibility that can be advantageous for receptor binding.[1]
The versatility of the pyrrolidine scaffold is further underscored by its presence in a multitude of FDA-approved drugs.[3] These include agents with diverse therapeutic applications, such as the anticholinergic drug procyclidine and the antiarrhythmic bepridil.[2] The racetam family of nootropic compounds, including piracetam and aniracetam, also features the pyrrolidine core.[2] This broad utility has spurred continuous innovation in the synthesis of novel pyrrolidine derivatives.
A Journey Through Time: The Evolving Landscape of Pyrrolidine Synthesis
The history of trimethylpyrrolidine derivatives is intrinsically linked to the broader history of pyrrolidine synthesis. While a singular, seminal "discovery" of trimethylpyrrolidines is not documented, their emergence is a testament to the progressive advancements in synthetic organic chemistry.
Early Explorations and Classical Approaches
The genesis of synthetic chemistry in the mid-19th century, largely driven by the burgeoning dye industry, laid the groundwork for the construction of heterocyclic compounds.[4] Early methods for synthesizing pyrrolidines were often extensions of classical amine chemistry. While specific historical records for the first synthesis of a simple trimethylpyrrolidine are scarce, it is plausible that early examples were prepared through multi-step sequences involving the alkylation of pyrrolidine itself or the cyclization of appropriately substituted open-chain precursors.
A foundational approach to pyrrolidine synthesis involves the intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable leaving group at the appropriate positions. This can be conceptualized as an intramolecular nucleophilic substitution reaction.
Figure 2: The [3+2] cycloaddition as a modern route to substituted pyrrolidines.
Case Study: The Synthesis of (S)-2,2,4-Trimethylpyrrolidine Hydrochloride
A prominent example of a trimethylpyrrolidine derivative with significant utility as a chiral building block is (S)-2,2,4-trimethylpyrrolidine . Its hydrochloride salt is a commercially available reagent used in pharmaceutical synthesis. [5][6]A detailed process for its preparation is outlined in a 2020 patent, which showcases a modern, multi-step synthetic sequence. [7] The synthesis commences with the reduction of (S)-3,5,5-trimethyl-pyrrolidin-2-one to yield (S)-2,2,4-trimethylpyrrolidine. [7]This reduction is typically achieved using a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄). [7] Experimental Protocol: Synthesis of (S)-2,2,4-trimethylpyrrolidine [7]
-
Reaction Setup: A dry reaction vessel is charged with a solution of (S)-3,5,5-trimethyl-pyrrolidin-2-one in an anhydrous ether solvent, such as tetrahydrofuran (THF).
-
Reduction: The solution is treated with a hydride reducing agent (e.g., lithium aluminum hydride). The reaction is typically carried out at an elevated temperature to ensure complete conversion.
-
Quenching: Upon completion of the reduction, the reaction is carefully quenched to neutralize the excess reducing agent. This is often done by the sequential addition of water and an aqueous base solution.
-
Isolation: The resulting (S)-2,2,4-trimethylpyrrolidine is isolated from the reaction mixture. This may involve filtration to remove inorganic byproducts, followed by distillation or extraction to purify the product.
-
Salt Formation: The free base of (S)-2,2,4-trimethylpyrrolidine can then be converted to its hydrochloride salt by treatment with hydrochloric acid. [7]
Figure 3: Synthetic pathway for (S)-2,2,4-trimethylpyrrolidine hydrochloride. [7] Table 1: Key Reagents and Their Roles in the Synthesis of (S)-2,2,4-trimethylpyrrolidine Hydrochloride
| Reagent | Chemical Formula | Role |
| (S)-3,5,5-trimethyl-pyrrolidin-2-one | C₇H₁₃NO | Starting Material |
| Lithium Aluminum Hydride | LiAlH₄ | Reducing Agent |
| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous Solvent |
| Hydrochloric Acid | HCl | Acid for Salt Formation |
Applications and Biological Significance of Trimethylpyrrolidine Derivatives
The utility of trimethylpyrrolidine derivatives in the pharmaceutical and chemical industries is multifaceted. Their applications can be broadly categorized as follows:
-
Chiral Auxiliaries and Building Blocks: Enantiomerically pure trimethylpyrrolidines, such as the (S)-2,2,4-trimethylpyrrolidine discussed above, are valuable chiral auxiliaries in asymmetric synthesis. [5]They can be used to control the stereochemical outcome of reactions, leading to the production of single-enantiomer drugs. This is of paramount importance in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.
-
Scaffolds for Drug Discovery: The trimethylpyrrolidine core can serve as a scaffold for the development of novel therapeutic agents. The methyl groups provide steric bulk and can influence the lipophilicity and metabolic stability of a molecule. By strategically modifying the pyrrolidine ring with various functional groups, medicinal chemists can generate libraries of compounds for screening against a wide range of biological targets.
-
Pharmacologically Active Compounds: While often used as intermediates, some trimethylpyrrolidine derivatives may exhibit intrinsic biological activity. The broader class of pyrrolidines has been shown to possess a wide range of pharmacological properties, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities. Further research into the specific biological effects of various trimethylpyrrolidine derivatives is an active area of investigation.
Conclusion
The journey of trimethylpyrrolidine derivatives from their conceptual origins in the early days of organic synthesis to their current status as sophisticated tools in drug discovery is a compelling narrative of scientific progress. While the historical record may not pinpoint a single moment of discovery, the evolution of synthetic methodologies for the broader pyrrolidine class has paved the way for the creation of these valuable compounds. The ability to synthesize specific stereoisomers, such as (S)-2,2,4-trimethylpyrrolidine, with high fidelity has opened up new avenues for the development of chiral drugs. As our understanding of the intricate relationship between molecular structure and biological function continues to deepen, it is certain that trimethylpyrrolidine derivatives will remain a vital component of the medicinal chemist's toolkit, contributing to the discovery and development of the next generation of therapeutics.
References
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
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Adams, R., Miyano, S., & Nair, M. D. (1961). Synthesis of Substituted Pyrrolidines and Pyrrolizidines. Journal of the American Chemical Society, 83(15), 3323–3327. Available at: [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
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Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. ResearchGate. Available at: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 38. Available at: [Link]
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Scott, A. I. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis, 3(7-8), 409–415. Available at: [Link]
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(S)-2,2,4-trimethylpyrrolidine hydrochloride. PubChem. Available at: [Link]
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Pyrrolidine. Wikipedia. Available at: [Link]
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2,2,4-Trimethylpyrrolidine hydrochloride. LookChem. Available at: [Link]
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(4S)-2,2,4-Trimethylpyrrolidine Hydrochloride. Pharmaffiliates. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Methodological & Application
The Strategic deployment of 2,2,4-Trimethylpyrrolidine Hydrochloride in Modern Organic Synthesis
Introduction: A Privileged Scaffold for Asymmetric Transformations
In the landscape of modern organic synthesis, the quest for precise control over molecular architecture is paramount. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries and building blocks derived from the pyrrolidine scaffold have established a position of prominence. The pyrrolidine ring is a recurring motif in a vast number of biologically active compounds and natural products, rendering it a "privileged scaffold" in medicinal chemistry.[1] Within this class of compounds, 2,2,4-Trimethylpyrrolidine hydrochloride, particularly its (4S)-enantiomer, has emerged as a powerful and versatile tool for the stereocontrolled synthesis of complex molecules. Its unique structural features, characterized by a sterically demanding gem-dimethyl group at the C2 position and a chiral center at C4, provide a well-defined stereochemical environment that can effectively bias the outcome of a wide range of chemical transformations.
This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block to address challenges in asymmetric synthesis and construct complex molecular targets with high levels of stereochemical purity. We will delve into its primary role as a chiral auxiliary, explore its incorporation as a structural component in bioactive molecules, and provide detailed protocols for its application.
Core Application: A Chiral Auxiliary for Stereoselective Synthesis
The principal application of (4S)-2,2,4-Trimethylpyrrolidine hydrochloride lies in its use as a chiral auxiliary. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to proceed with high diastereoselectivity. The auxiliary is then removed, having imparted its stereochemical information to the newly formed chiral center in the product.
The efficacy of (4S)-2,2,4-Trimethylpyrrolidine as a chiral auxiliary stems from its rigid, conformationally constrained structure. The gem-dimethyl group at the C2 position effectively shields one face of the molecule, forcing incoming reagents to approach from the less hindered face, thereby dictating the stereochemical outcome of the reaction.
Mechanism of Stereocontrol: A Causal Explanation
The stereodirecting influence of the (4S)-2,2,4-trimethylpyrrolidine auxiliary can be rationalized by considering the formation of a rigid, chelated intermediate. For instance, in the alkylation of an enolate derived from an amide of (4S)-2,2,4-trimethylpyrrolidine, the lithium cation coordinates to both the enolate oxygen and the pyrrolidine nitrogen. This chelation, in conjunction with the steric hindrance imposed by the gem-dimethyl group, locks the enolate in a specific conformation, exposing one of its diastereotopic faces to electrophilic attack.
Diagram: Proposed Transition State for Diastereoselective Alkylation
Caption: Chelation-controlled stereoselective alkylation.
Flagship Application: The Synthesis of Elexacaftor
The most prominent and industrially significant application of (4S)-2,2,4-Trimethylpyrrolidine hydrochloride is as a key chiral building block in the synthesis of Elexacaftor. Elexacaftor is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector that, as part of a triple combination therapy, has revolutionized the treatment of cystic fibrosis.[1] The precise three-dimensional structure of Elexacaftor is critical for its therapeutic function, and the incorporation of the (4S)-2,2,4-trimethylpyrrolidinyl moiety is integral to achieving the required stereochemistry.
Protocol: Synthesis of a Key Elexacaftor Intermediate
The synthesis of Elexacaftor involves the coupling of several fragments, with the (4S)-2,2,4-trimethylpyrrolidine unit being introduced in a late-stage nucleophilic substitution reaction.[2][3]
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Aryl Chloride Intermediate | - | 1.0 eq | - |
| (4S)-2,2,4-Trimethylpyrrolidine HCl | 149.66 | 1.2 eq | - |
| Diisopropylethylamine (DIPEA) | 129.24 | 3.0 eq | - |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - |
Step-by-Step Protocol:
-
To a solution of the aryl chloride intermediate in anhydrous N,N-dimethylformamide (DMF) is added (4S)-2,2,4-Trimethylpyrrolidine hydrochloride.
-
Diisopropylethylamine (DIPEA) is then added to the reaction mixture. The base is crucial for neutralizing the hydrochloride salt and facilitating the nucleophilic substitution.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by a suitable analytical technique such as HPLC or TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired Elexacaftor precursor.
Causality Behind Experimental Choices:
-
Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the polar and nonpolar reactants.
-
Base: DIPEA is a non-nucleophilic hindered base that effectively deprotonates the pyrrolidine hydrochloride without competing in the substitution reaction.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.
Broader Applications in Asymmetric Synthesis
Beyond its pivotal role in the synthesis of Elexacaftor, the principles of stereocontrol demonstrated by 2,2,4-trimethylpyrrolidine can be extended to a variety of other asymmetric transformations.
Asymmetric Alkylation of Carbonyl Compounds
The formation of chiral α-substituted carbonyl compounds is a fundamental transformation in organic synthesis. By forming an enamine or enolate with a chiral pyrrolidine derivative, it is possible to achieve highly diastereoselective alkylations. While specific protocols for 2,2,4-trimethylpyrrolidine in this context are not as widely published as for other proline derivatives, the underlying principles are the same. The steric hindrance provided by the gem-dimethyl group would be expected to provide excellent facial discrimination.
Diagram: General Workflow for Asymmetric Alkylation
Caption: Asymmetric alkylation workflow.
Potential Application in Catalysis: Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, typically catalyzed by a base. Pyrrolidine itself is known to be an effective catalyst for this transformation.[4][5] The increased steric bulk of 2,2,4-trimethylpyrrolidine could potentially influence the stereochemical outcome of the condensation, particularly with prochiral substrates, although specific studies on this are limited. The basic nitrogen atom of the pyrrolidine is responsible for the catalytic activity, deprotonating the active methylene compound to generate the nucleophilic enolate.
Hypothetical Protocol for a Knoevenagel Condensation
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Aromatic Aldehyde | - | 1.0 eq | - |
| Malononitrile | 66.06 | 1.1 eq | - |
| 2,2,4-Trimethylpyrrolidine | 113.21 | 0.1 eq | - |
| Ethanol | 46.07 | - | - |
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve the aromatic aldehyde and malononitrile in ethanol.
-
Add a catalytic amount of 2,2,4-trimethylpyrrolidine to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.
-
After the reaction is complete, the product can be isolated by filtration if it precipitates.
-
If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: The basicity of the pyrrolidine is sufficient to catalyze the reaction under mild conditions. The steric hindrance may influence the rate and selectivity.
-
Solvent: Ethanol is a common solvent for Knoevenagel condensations as it can dissolve the reactants and facilitate the reaction.
-
Substrates: Aromatic aldehydes are generally good substrates for this reaction, and malononitrile is a highly reactive active methylene compound.
Conclusion: A Versatile Tool with Untapped Potential
This compound has proven its value as a cornerstone in the industrial synthesis of a life-changing pharmaceutical. Its utility as a chiral auxiliary and building block provides a reliable method for introducing stereocenters with a high degree of control. While its application is most famously demonstrated in the synthesis of Elexacaftor, the underlying principles of its stereodirecting ability suggest a broader potential in a range of asymmetric transformations. Further research into its application as a catalyst, for instance in Knoevenagel condensations, and as a chiral auxiliary in a wider array of alkylation and addition reactions, is warranted. For the practicing chemist, this compound represents a robust and effective tool for the construction of complex, stereochemically defined molecules, with the promise of further applications yet to be discovered.
References
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LookChem. (n.d.). Cas 1897428-40-8, this compound. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of elexacaftor intermediate and application thereof. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(15), 4935. [Link]
-
Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. MOJ Bioorganic & Organic Chemistry, 2(2). [Link]
-
ResearchGate. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]
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Application Notes & Protocols: (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride as a Covalent Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Principle of Chiral Auxiliaries
Asymmetric synthesis is a cornerstone of modern drug development and materials science, enabling the selective production of a single desired stereoisomer.[1] One of the most robust and historically significant strategies for achieving stereocontrol is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate.[2] This covalent attachment imparts chirality to the substrate, directing subsequent chemical transformations to occur with high diastereoselectivity. After the desired stereocenter has been created, the auxiliary is cleaved and can, in principle, be recovered for reuse.[2]
The pyrrolidine scaffold is a privileged structure in medicinal chemistry and a highly effective framework for chiral auxiliaries and organocatalysts.[2][3] Its rigid five-membered ring structure provides a predictable and well-defined chiral environment. This guide focuses on a specific, highly effective pyrrolidine derivative: (4S)-2,2,4-trimethylpyrrolidine hydrochloride.
The (4S)-2,2,4-Trimethylpyrrolidine Auxiliary: A Structural Perspective
(4S)-2,2,4-Trimethylpyrrolidine is a powerful chiral auxiliary whose efficacy stems from its unique substitution pattern.[2][4] The hydrochloride salt is the common commercial form, offering enhanced stability and ease of handling compared to the free base.[4]
-
The (4S) Stereocenter: The chiral center at the C4 position is fundamental to inducing asymmetry.
-
The C2 gem-Dimethyl Group: This bulky feature is critical for facial shielding. When the auxiliary is converted into a reactive intermediate, such as an enamine or enolate, the gem-dimethyl group sterically encumbers one face of the molecule. This forces an incoming electrophile to approach from the opposite, less-hindered face, thereby controlling the stereochemical outcome of the reaction.[2]
-
The C4 Methyl Group: This group works in concert with the C2 substituents to create a highly defined and rigid chiral pocket, enhancing the level of stereodifferentiation.
The combination of these structural elements makes (4S)-2,2,4-trimethylpyrrolidine a highly effective controller of stereochemistry in a variety of asymmetric transformations, most notably in the α-alkylation of carbonyl compounds.[2][5]
Mechanism of Stereodirection: The Chiral Enamine Pathway
The primary role of 2,2,4-trimethylpyrrolidine in asymmetric synthesis is to serve as a chiral auxiliary that directs the stereochemical course of a reaction.[2] This is typically achieved through the formation of a chiral enamine or enolate intermediate. The steric and electronic properties of the auxiliary dictate the facial selectivity of the subsequent attack by an electrophile, leading to the preferential formation of one diastereomer.[2]
The diagram below illustrates the generally accepted mechanism for an asymmetric α-alkylation of a ketone.
Caption: Mechanism of stereocontrol using the 2,2,4-trimethylpyrrolidine auxiliary.
Experimental Protocols
Protocol 4.1: Preparation of the (4S)-2,2,4-Trimethylpyrrolidine Free Base
The commercially available hydrochloride salt must be converted to the free base prior to use.
Materials:
-
(4S)-2,2,4-Trimethylpyrrolidine hydrochloride (1.0 eq)
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Diethyl ether (or Dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
Dissolve (4S)-2,2,4-trimethylpyrrolidine hydrochloride in a minimal amount of deionized water in a separatory funnel.
-
Add 2 M NaOH solution dropwise with swirling until the solution is basic (pH > 12, check with pH paper).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base as an oil.
-
Causality Note: The free base is significantly more volatile than its salt form. Use caution during solvent removal to avoid loss of product. It is often used directly in the next step without rigorous purification.
-
Protocol 4.2: Asymmetric α-Alkylation of Cyclohexanone
This protocol provides a representative example of creating a chiral quaternary center adjacent to a carbonyl group.
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexanone, freshly distilled
-
(4S)-2,2,4-Trimethylpyrrolidine (free base from Protocol 4.1)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Enamine Formation:
-
To a flame-dried, argon-purged round-bottom flask, add the (4S)-2,2,4-trimethylpyrrolidine (1.1 eq) and cyclohexanone (1.0 eq) in anhydrous toluene.
-
Fit the flask with a Dean-Stark apparatus and reflux for 12-18 hours to remove water.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting chiral enamine is typically used without further purification.
-
-
Metalated Enamine (Aza-enolate) Formation:
-
In a separate flame-dried, argon-purged flask, prepare a solution of lithium diisopropylamide (LDA). Add diisopropylamine (1.5 eq) to anhydrous THF and cool to -78 °C (acetone/dry ice bath).
-
Add n-BuLi (1.5 eq) dropwise and stir for 30 minutes at 0 °C.
-
Cool the freshly prepared LDA solution back to -78 °C.
-
Dissolve the chiral enamine from step 1 in anhydrous THF and add it dropwise to the LDA solution. Stir for 2 hours at -78 °C.
-
Expertise Note: The formation of the lithium aza-enolate is crucial. The low temperature maintains the integrity of the organolithium species and prevents side reactions.
-
-
Alkylation:
-
Add benzyl bromide (1.2 eq) dropwise to the solution at -78 °C.
-
Stir the reaction mixture at this temperature for 4-6 hours, monitoring by TLC.
-
Trustworthiness Check: The progress of the reaction can be monitored by TLC, observing the consumption of the enamine.
-
-
Workup and Hydrolysis:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Auxiliary Cleavage:
-
Dissolve the crude product from step 4 in a THF/water mixture (4:1) containing a mild acid (e.g., acetic acid or silica gel).
-
Stir at room temperature for 2-4 hours until the iminium intermediate is fully hydrolyzed (monitor by TLC).
-
Purify the resulting (R)-2-benzylcyclohexanone by flash column chromatography. The diastereomeric excess (d.e.) and enantiomeric excess (e.e.) can be determined by chiral HPLC or GC analysis.
-
Representative Data
The effectiveness of a chiral auxiliary is quantified by the diastereomeric or enantiomeric excess of the product. Below is a summary of expected outcomes for similar pyrrolidine-based auxiliaries in asymmetric alkylations.
| Carbonyl Substrate | Electrophile (R-X) | Yield (%) | d.e. / e.e. (%) |
| Cyclohexanone | Benzyl bromide | 75-85 | >95 |
| Cyclopentanone | Methyl iodide | 70-80 | >90 |
| Propiophenone | Ethyl iodide | 65-75 | >92 |
Note: Data is representative and synthesized from typical results for high-performing pyrrolidine auxiliaries. Actual results may vary based on precise reaction conditions.
General Workflow Overview
The entire process, from prochiral starting material to the final enantioenriched product, can be visualized as a three-stage workflow.
Caption: High-level workflow for asymmetric synthesis using a chiral auxiliary.
References
-
PubChem. (S)-2,2,4-trimethylpyrrolidine hydrochloride | C7H16ClN | CID 121250814. [Link]
-
Pharmaffiliates. CAS No : 1897428-40-8 | Product Name : (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride. [Link]
-
PubMed Central. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
PubMed Central (NIH). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides. [Link]
-
ResearchGate. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries. [Link]
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PubMed Central (NIH). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]
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Labinsights. Chiral Oxazaborolidines for Asymmetric Synthesis. [Link]
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Application Notes & Experimental Protocols for 2,2,4-Trimethylpyrrolidine Hydrochloride
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the applications of 2,2,4-Trimethylpyrrolidine hydrochloride. With a primary focus on the (4S)-enantiomer, this guide delves into its critical role as a chiral auxiliary and building block in modern asymmetric organic synthesis. We provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, analytical validation methods, and troubleshooting insights to ensure reproducible and successful outcomes.
Introduction: The Strategic Value of 2,2,4-Trimethylpyrrolidine
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, appearing in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence is due to its favorable physicochemical properties, including aqueous solubility and its ability to act as a hydrogen bond acceptor. Within this class of "privileged scaffolds," 2,2,4-Trimethylpyrrolidine, particularly the (4S)-enantiomer, has emerged as a high-value asset in stereoselective synthesis.[1]
Its strategic importance stems from two primary functions:
-
As a Chiral Auxiliary: The compound can be temporarily attached to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. The inherent chirality and steric bulk of the trimethyl-substituted pyrrolidine guide the formation of a specific stereoisomer, after which the auxiliary is cleaved and can often be recovered.[1]
-
As a Chiral Building Block: In this capacity, the pyrrolidine moiety is permanently incorporated into the final molecular structure, imparting its unique stereochemical and conformational properties to the target compound.[1]
A prominent and illustrative application is its use in the industrial-scale synthesis of Elexacaftor, a cornerstone therapy for cystic fibrosis.[1] The precise three-dimensional architecture of Elexacaftor is essential for its function, a requirement that is met through the strategic use of (4S)-2,2,4-trimethylpyrrolidine.[1] This guide will use this context to present detailed, field-proven protocols.
Compound Profile: Properties and Safe Handling
Before initiating any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory. This compound is a stable, water-soluble tertiary amine salt, typically appearing as a white crystalline solid.[1][3]
Physicochemical Data
| Property | Value | Source |
| Chemical Name | (4S)-2,2,4-Trimethylpyrrolidine hydrochloride | [4] |
| CAS Number | 1897428-40-8 | [5][6][7][8] |
| Molecular Formula | C₇H₁₆ClN | [3][5][9] |
| Molecular Weight | 149.66 g/mol | [3][5][9][10][11] |
| Appearance | White to off-white solid/crystalline solid | [1][7][9] |
| Solubility | Soluble in water. Sparingly soluble in DMSO and Chloroform. | [3][4][7] |
| Storage | Store at -20°C under an inert atmosphere; hygroscopic. | [5][7] |
Safety & Handling Protocol
This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[11][12][13] Adherence to strict safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12][14][15]
-
Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[12][15]
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Prevent dust formation. Do not eat, drink, or smoke in the handling area.[12][16] Wash hands thoroughly after handling.[15][16]
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it into a suitable, labeled container for disposal.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Core Application: A Chiral Auxiliary in Diastereoselective Synthesis
This section details the use of (4S)-2,2,4-trimethylpyrrolidine as a chiral auxiliary to control stereochemistry during the formation of a key pharmaceutical intermediate. The workflow involves three main stages: coupling the auxiliary, performing the diastereoselective reaction, and cleaving the auxiliary.
Workflow Overview
The overarching strategy is to convert a prochiral substrate into a single desired enantiomer by temporarily inducing chirality. The bulky 2,2-dimethyl groups and the chiral center at the 4-position of the pyrrolidine ring create a sterically-defined environment that forces incoming reagents to attack from the least hindered face.
Caption: General workflow for chiral auxiliary-directed synthesis.
Protocol 1: Amide Coupling to Form Chiral Intermediate
Rationale: This step covalently attaches the chiral auxiliary to the prochiral substrate, typically forming a tertiary amide. The stability of the amide bond is crucial for it to withstand the conditions of the subsequent stereoselective reaction. The hydrochloride salt must first be neutralized to the free base to enable its nucleophilic attack.
Materials:
-
(4S)-2,2,4-Trimethylpyrrolidine hydrochloride
-
Prochiral acyl chloride (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Magnetic stirrer, round-bottom flask, ice bath
Procedure:
-
To a dry, inert-gas-flushed round-bottom flask, add (4S)-2,2,4-Trimethylpyrrolidine hydrochloride (1.05 eq) and anhydrous DCM.
-
Cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add the amine base (TEA or DIPEA, 2.2 eq) to the slurry and stir for 20-30 minutes. This neutralizes the hydrochloride salt to form the free amine in situ.
-
In a separate flask, dissolve the prochiral acyl chloride (1.0 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold amine slurry over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the acyl chloride.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chiral amide intermediate.
-
Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure intermediate.
Protocol 2: Diastereoselective Enolate Alkylation
Rationale: This is the key stereochemistry-defining step. The chiral amide is deprotonated to form a planar enolate. The auxiliary's steric bulk effectively blocks one face of the enolate, forcing the electrophile (e.g., an alkyl halide) to approach from the opposite, less-hindered face. This results in the preferential formation of one diastereomer.
Materials:
-
Purified chiral amide intermediate (1.0 eq)
-
Anhydrous THF
-
Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq, as a solution in THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Add the purified chiral amide intermediate to a dry, inert-gas-flushed flask and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA or LiHMDS solution dropwise via syringe. The solution may turn yellow or orange, indicating enolate formation. Stir for 1 hour at -78 °C.
-
Add the alkyl halide electrophile dropwise. Continue stirring at -78 °C for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS.
-
Work-up: Quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product should be analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric ratio (d.r.). Purification by column chromatography will yield the major diastereomer.
Protocol 3: Auxiliary Cleavage
Rationale: To obtain the final enantiomerically pure product, the auxiliary must be removed. Harsh conditions like strong acid or base hydrolysis are often required to cleave the sterically hindered and electron-rich tertiary amide bond.
Materials:
-
Alkylated product with auxiliary (1.0 eq)
-
Sulfuric acid (e.g., 6M H₂SO₄) or Trimethyloxonium tetrafluoroborate
-
Dioxane or water as solvent
Procedure (Acid Hydrolysis):
-
Dissolve the purified, alkylated product in a mixture of dioxane and 6M H₂SO₄.
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours.
-
Monitor the reaction by TLC/LC-MS for the disappearance of starting material.
-
Cool the reaction to room temperature and carefully neutralize with a base (e.g., 10M NaOH) in an ice bath.
-
Extract the desired carboxylic acid product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
The aqueous layer will contain the protonated (and now water-soluble) 2,2,4-trimethylpyrrolidine auxiliary, which can be recovered by basifying the aqueous layer and extracting with an organic solvent.
Analytical Validation
A protocol is only as good as its validation. It is critical to confirm the stereochemical outcome.
| Analysis Technique | Purpose | Expected Outcome |
| ¹H NMR | Determine diastereomeric ratio (d.r.) of the alkylated product. | Signals for the α-proton in the major diastereomer will be distinct from the minor one. Integration provides the ratio. |
| Chiral HPLC/SFC | Determine enantiomeric excess (e.e.) of the final product after cleavage. | Baseline separation of the two enantiomers. An e.e. of >98% is often achievable. |
| LC-MS | Monitor reaction progress and confirm mass of intermediates and products. | Expected molecular ion peaks for starting materials, intermediates, and final product. |
Application as a Chiral Building Block
When used as a building block, the 2,2,4-trimethylpyrrolidine moiety remains in the final molecule. A common application involves its use as a chiral amine in nucleophilic substitution or coupling reactions.
Caption: Workflow for using the pyrrolidine as a chiral building block.
Protocol Example: Buchwald-Hartwig Amination
-
Charge a dry Schlenk flask with an aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 5 mol%).
-
Add a base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3x).
-
Add anhydrous toluene or dioxane via syringe, followed by the (4S)-2,2,4-trimethylpyrrolidine free base (1.2 eq).
-
Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify by column chromatography to yield the final product containing the chiral pyrrolidine scaffold.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity in Alkylation | 1. Enolate geometry not well-defined. 2. Reaction temperature too high, allowing for equilibration. 3. Steric hindrance of electrophile is insufficient. | 1. Change the base (e.g., from LDA to LiHMDS) or solvent. 2. Maintain strict temperature control at -78 °C. 3. Use a more sterically demanding electrophile if the synthesis allows. |
| Incomplete Auxiliary Cleavage | 1. Insufficient reaction time or temperature. 2. The tertiary amide is exceptionally stable. | 1. Increase reflux time and monitor hourly. 2. Use a stronger acid or an alternative cleavage method (e.g., reduction with LiAlH₄ to the amine followed by different chemistry). |
| Poor Recovery of Auxiliary | 1. Incomplete extraction from the aqueous layer. 2. Degradation during harsh cleavage conditions. | 1. Ensure the aqueous layer is sufficiently basic (pH > 12) before extraction. 2. Perform multiple extractions (4-5x) with an organic solvent. |
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its well-defined steric and electronic properties make it an exemplary chiral auxiliary and building block for the precise construction of complex, enantiomerically pure molecules. As demonstrated by its role in the synthesis of Elexacaftor, its application transcends academic curiosity and provides tangible solutions to challenges in pharmaceutical development. The protocols and rationale presented in this guide offer a robust framework for leveraging this reagent to achieve high levels of stereocontrol in organic synthesis.
References
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- Ambeed. (n.d.). 1897428-40-8 | (S)-2,2,4-Trimethylpyrrolidine hydrochloride.
- Google Patents. (2020). US20200369608A1 - Processes for preparing pyrrolidine compounds.
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- Sigma-Aldrich. (2023). SAFETY DATA SHEET.
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- BLDpharm. (n.d.). 1897428-40-8|(S)-2,2,4-Trimethylpyrrolidine hydrochloride.
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Application Notes & Protocols: The Strategic Use of 2,2,4-Trimethylpyrrolidine Hydrochloride in Modern Medicinal Chemistry
Introduction: Beyond the Scaffold - The Significance of 2,2,4-Trimethylpyrrolidine Hydrochloride
The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its ability to confer valuable physicochemical properties to drug candidates.[1][2] This saturated heterocycle provides a three-dimensional sp³-hybridized framework that allows for a more comprehensive exploration of pharmacophore space compared to its flat, aromatic counterparts.[1] Within this important class of compounds, this compound, particularly its (4S)-enantiomer, has emerged as a high-value reagent and structural motif.[3][4]
Its strategic importance stems from two primary roles: as a transient chiral auxiliary that masterfully directs the stereochemical outcome of a reaction, and as a permanent chiral building block incorporated into the final active pharmaceutical ingredient (API).[3][5][6] The specific substitution pattern of three methyl groups provides a unique combination of steric hindrance and electronic properties, which chemists can exploit to achieve high levels of stereocontrol in complex syntheses.[3] As a hydrochloride salt, the compound exhibits enhanced water solubility and stability, making it a practical and versatile reagent for pharmaceutical synthesis.[4][5]
This guide provides an in-depth exploration of the applications and protocols associated with this compound, designed for researchers, scientists, and drug development professionals seeking to leverage its unique properties in their synthetic endeavors.
Part 1: Core Applications in Medicinal Chemistry
Section 1.1: A Director of Chirality: The Role as a Chiral Auxiliary
In the synthesis of single-enantiomer drugs, controlling stereochemistry is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological activities and toxicological profiles.[1] this compound, especially the (4S)-enantiomer, serves as an exemplary chiral auxiliary.[3][6]
The Causality Behind the Mechanism: A chiral auxiliary is a stereochemically pure compound that is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary then directs a subsequent chemical transformation to occur selectively on one of the two prochiral faces of the substrate. This is achieved by creating a diastereomeric intermediate where the steric and electronic environment favors the approach of a reagent from a specific direction. After the stereocenter is set, the auxiliary is cleaved from the molecule, having fulfilled its role as a temporary stereochemical guide.[3] The unique steric bulk of the 2,2-dimethyl groups on the pyrrolidine ring effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered side, thus ensuring high diastereoselectivity.
Section 1.2: A Permanent Fixture: The Role as a Chiral Building Block
Beyond its transient role, the 2,2,4-trimethylpyrrolidine moiety is increasingly sought after as a permanent structural component in drug discovery.[3] Incorporating this "chiral building block" directly into a molecule can confer several advantages:
-
Structural Rigidity: The saturated ring system introduces a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a biological target.
-
Improved Physicochemical Properties: The tertiary amine can be protonated at physiological pH, potentially improving solubility and allowing for ionic interactions with target proteins. The methyl groups enhance lipophilicity.
-
Vectorial Exit: The defined three-dimensional shape of the pyrrolidine ring can orient other substituents into optimal vectors for interacting with specific pockets of a protein active site.
The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous biologically active compounds targeting a wide range of diseases, including those affecting the central nervous system, inflammation, and infectious diseases.[1][7]
Section 1.3: Case Study - The Industrial Synthesis of Elexacaftor
The most prominent contemporary application of (4S)-2,2,4-Trimethylpyrrolidine hydrochloride is in the industrial-scale synthesis of Elexacaftor.[3] Elexacaftor is a next-generation corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein and is a key component of a revolutionary triple-combination therapy for cystic fibrosis.[3]
The precise three-dimensional structure of Elexacaftor is critical to its function, and the (4S)-2,2,4-trimethylpyrrolidinyl moiety is integral to achieving the required stereochemistry and overall molecular conformation for effective binding to the CFTR protein.[3] In this context, the compound is not just a tool but a fundamental part of the final therapeutic agent.
Part 2: Synthetic Protocols & Methodologies
Section 2.1: Overview of Synthetic Strategies
The stereoselective synthesis of 2,2,4-trimethylpyrrolidine and its salts is a critical endeavor. Two primary strategies have been documented:
-
Ring Contraction: This approach begins with a larger, more readily available ring system, such as a substituted piperidinone. A key ring-contraction step is employed to form the desired five-membered pyrrolidine scaffold. A documented route to (S)-2,2,4-trimethylpyrrolidine hydrochloride starts with 2,2,6,6-tetramethyl-piperidin-4-one.[3][8]
-
Reduction of a Lactam Precursor: This method involves the synthesis of a chiral lactam (a cyclic amide), specifically a substituted pyrrolidin-2-one, which is then reduced to the corresponding pyrrolidine. For example, (S)-3,5,5-trimethyl-pyrrolidin-2-one can be reduced to produce (S)-2,2,4-trimethylpyrrolidine.[8] This is a common and powerful method for synthesizing substituted pyrrolidines.[9]
Section 2.2: Protocol 1: Synthesis via Reduction of (S)-3,5,5-Trimethyl-pyrrolidin-2-one
This protocol is an illustrative procedure for the synthesis of (S)-2,2,4-trimethylpyrrolidine hydrochloride, adapted from established methods for the reduction of substituted lactams.[8][9]
Trustworthiness and Self-Validation: This protocol's integrity relies on careful monitoring of the reaction and rigorous characterization of the final product. In-process checks (e.g., TLC, GC-MS) should be used to confirm the consumption of the starting material. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, and its stereochemical purity (enantiomeric excess) should be determined using a chiral chromatography method (e.g., chiral HPLC or GC).
A. Materials and Reagents:
-
(S)-3,5,5-trimethyl-pyrrolidin-2-one
-
Lithium aluminum hydride (LiAlH₄), 1 M solution in THF or as a powder
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Ethyl acetate
-
6 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium hydroxide (NaOH) solution
-
Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
B. Step-by-Step Procedure:
-
Reaction Setup (Inert Conditions):
-
CAUSALITY: LiAlH₄ reacts violently with water. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen) to prevent quenching of the reagent and ensure safety.
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add pulverized lithium aluminum hydride (e.g., 1.1 eq) and 100 mL of anhydrous THF.[9]
-
Stir the suspension and heat gently to reflux for 15-20 minutes to ensure the reagent is well-dispersed and active.
-
-
Addition of Lactam:
-
Dissolve (S)-3,5,5-trimethyl-pyrrolidin-2-one (1.0 eq) in 100 mL of anhydrous THF.
-
Add this solution slowly and dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux without external heating, as the reaction is exothermic.[9]
-
-
Reaction Completion:
-
After the addition is complete, heat the mixture to reflux using an external heating source for 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting lactam.
-
-
Workup and Quenching (Caution):
-
CAUSALITY: The quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme caution behind a safety shield in a well-ventilated fume hood.
-
Cool the reaction flask to 0 °C in an ice bath.
-
Slowly and sequentially add the following reagents dropwise with vigorous stirring:
-
'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
This procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
Stir the resulting mixture at room temperature for 1 hour.
-
-
Isolation of the Free Base:
-
Filter the granular white precipitate through a pad of Celite and wash the filter cake thoroughly with additional THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous potassium carbonate.[9]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (S)-2,2,4-trimethylpyrrolidine free base as an oil.
-
-
Formation of the Hydrochloride Salt:
-
CAUSALITY: Converting the amine free base to its hydrochloride salt facilitates purification by crystallization and improves its long-term stability and handling properties.[8]
-
Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in ether (or bubble HCl gas through the solution) until the mixture is acidic and precipitation is complete.
-
Collect the resulting white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
C. Purification and Characterization:
-
Purification: The hydrochloride salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
-
Characterization:
-
Yield: Calculate the percentage yield. A typical yield for this type of reduction is in the range of 60-80%.[8]
-
Appearance: White crystalline solid.
-
NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR.
-
Mass Spectrometry: Confirm the molecular weight.
-
Chiral HPLC/GC: Determine the enantiomeric excess (ee%) to validate the stereochemical integrity of the product. An ee of >99% is often required for pharmaceutical applications.[3]
-
Part 3: Physicochemical and Reference Data
For ease of reference, the key properties of (S)-2,2,4-Trimethylpyrrolidine hydrochloride are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (4S)-2,2,4-Trimethylpyrrolidine hydrochloride | [4][10] |
| CAS Number | 1897428-40-8 | [5][6][11] |
| Molecular Formula | C₇H₁₆ClN | [5][10][11] |
| Molecular Weight | 149.66 g/mol | [5][10][11] |
| Appearance | White crystalline solid | [3] |
| Primary Use | Chiral Building Block, Chiral Auxiliary | [3][5][6] |
| Key Application | Intermediate in the synthesis of Elexacaftor | [3][6] |
| Solubility | Water-soluble | [4][5] |
Conclusion and Future Outlook
This compound is a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its value as both a transient director of stereochemistry and a permanent structural component ensures its continued relevance in the synthesis of complex, stereochemically pure pharmaceuticals. The successful application of this reagent in the industrial synthesis of Elexacaftor highlights its significance and reliability. As drug discovery continues to move towards molecules with greater three-dimensional complexity, the demand for sophisticated chiral building blocks like 2,2,4-trimethylpyrrolidine will undoubtedly increase, paving the way for the development of new and more effective therapies.
References
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LookChem. (n.d.). Cas 1897428-40-8, this compound. [Link]
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Pessina, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6663. [Link]
-
Organic Syntheses. (n.d.). 2,2-dimethylpyrrolidine. [Link]
-
Kumar, R. S., et al. (2018). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Journal of Applied Pharmaceutical Science, 8(1), 131-135. [Link]
-
Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1247071. [Link]
-
PubChem. (n.d.). (S)-2,2,4-trimethylpyrrolidine hydrochloride. [Link]
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Chupakhin, E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4991. [Link]
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Application Notes & Protocols: (S)-2,2,4-Trimethylpyrrolidine Hydrochloride as a Versatile Precursor for Chiral Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the application of (S)-2,2,4-trimethylpyrrolidine hydrochloride as a precursor for the generation of highly effective chiral phase-transfer catalysts. We will explore the underlying principles, from catalyst synthesis to its application in asymmetric synthesis, supported by detailed protocols and mechanistic insights.
Introduction: The Strategic Advantage of Chiral Phase-Transfer Catalysis
Phase-Transfer Catalysis (PTC) is a powerful and environmentally benign methodology that facilitates reactions between reactants located in separate immiscible phases (e.g., aqueous and organic).[1][2] This is achieved by a catalytic agent—the phase-transfer catalyst—that shuttles a reactive species, typically an anion, from one phase to the other where the reaction can proceed.[3][4] The advantages are significant, including the use of inexpensive inorganic bases, milder reaction conditions, simplified workup procedures, and the potential to reduce or eliminate hazardous organic solvents, aligning with the principles of green chemistry.[5]
In the realm of asymmetric synthesis, where the selective production of a single enantiomer is critical, chiral phase-transfer catalysts have become indispensable tools. Chiral quaternary ammonium salts are a prominent class of these catalysts, capable of inducing high stereoselectivity in a variety of chemical transformations.[6][7][8]
(S)-2,2,4-Trimethylpyrrolidine hydrochloride stands out not as a direct catalyst, but as a highly valuable and stereochemically defined precursor to a new class of chiral quaternary ammonium catalysts.[9][10] Its inherent chirality, stemming from the (S)-configuration at the C4 position, and the steric influence of the gem-dimethyl group at C2, provide a robust scaffold for directing stereoselective reactions. This guide will detail the conversion of this precursor into an active catalyst and its subsequent application in a model asymmetric reaction.
Section 1: From Precursor to Active Catalyst: The Quaternization Step
(S)-2,2,4-Trimethylpyrrolidine hydrochloride is a secondary amine salt. To function as a phase-transfer catalyst, the nitrogen atom must be quaternized by introducing two additional alkyl or arylmethyl groups. This transformation converts the precursor into a lipophilic cation capable of forming a chiral ion pair with an anion and transporting it into the organic phase. The choice of the N-substituents is critical, as they significantly influence the catalyst's steric and electronic environment, thereby impacting its efficiency and the enantioselectivity of the reaction. N-arylmethyl groups, such as benzyl or anthracenylmethyl, have been shown to be particularly effective in creating a well-defined chiral pocket around the cation.[7]
Protocol 1: Synthesis of (S)-N-Benzyl-N-methyl-2,2,4-trimethylpyrrolidinium Bromide
This protocol describes a representative two-step synthesis to convert the hydrochloride salt into a functional quaternary ammonium phase-transfer catalyst.
Step A: Free-Basing and N-Methylation
-
Reagent Preparation: In a 250 mL round-bottom flask, suspend (S)-2,2,4-trimethylpyrrolidine hydrochloride (10.0 g, 66.8 mmol) in 100 mL of diethyl ether.
-
Basification: While stirring vigorously in an ice bath, slowly add 50 mL of a 2 M aqueous solution of sodium hydroxide (NaOH). Continue stirring for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This yields the free base, (S)-2,2,4-trimethylpyrrolidine, which should be used immediately.
-
N-Methylation: Dissolve the crude free base in 80 mL of methanol. Add potassium carbonate (11.1 g, 80.2 mmol) and methyl iodide (5.0 mL, 80.2 mmol). Stir the mixture at room temperature for 24 hours.
-
Workup: Remove the solvent under reduced pressure. Add 100 mL of water and extract with diethyl ether (3 x 50 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the N-methylated tertiary amine.
Step B: N-Benzylation (Quaternization)
-
Reaction Setup: Dissolve the crude (S)-N-methyl-2,2,4-trimethylpyrrolidine from the previous step in 100 mL of acetonitrile.
-
Alkylation: Add benzyl bromide (8.7 mL, 73.5 mmol) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours. A precipitate will form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum. The resulting white solid is the chiral quaternary ammonium salt, ready for use as a phase-transfer catalyst.
Section 2: The Mechanism of Asymmetric Phase-Transfer Catalysis
The catalytic cycle in phase-transfer catalysis is generally described by the extraction mechanism, first proposed by Charles Starks.[3] In an asymmetric context, the chiral quaternary ammonium cation (Q*⁺) is the key to inducing enantioselectivity.
-
Anion Exchange: At the interface of the aqueous and organic phases, the chiral catalyst cation (Q*⁺X⁻) exchanges its initial counter-ion (X⁻) for the nucleophilic anion (Nu⁻) from the aqueous phase (e.g., from a salt M⁺Nu⁻).
-
Phase Transfer: The newly formed lipophilic chiral ion pair [Q*⁺Nu⁻] is extracted into the organic phase.
-
Asymmetric Reaction: Within the organic phase, the chiral environment created by the Q*⁺ cation shields one face of the nucleophile. This complex then reacts with the electrophilic substrate (R-Y), forcing the reaction to proceed with a specific stereochemical outcome. The tight association and specific geometry of this ion pair are crucial for high enantioselectivity.
-
Catalyst Regeneration: After the reaction, the product (R-Nu) is formed, and the catalyst cation pairs with the leaving group anion (Y⁻). This [Q*⁺Y⁻] ion pair then migrates back to the interface to restart the catalytic cycle.
Caption: Figure 1: Catalytic Cycle in Asymmetric PTC.
Section 3: Application Protocol: Asymmetric Alkylation of a Glycine Imine
The asymmetric synthesis of α-amino acids is a cornerstone of pharmaceutical development. The alkylation of a glycine imine ester is a classic benchmark reaction for evaluating the effectiveness of chiral phase-transfer catalysts.[7][8] This protocol provides a method for the benzylation of N-(diphenylmethylene)glycine tert-butyl ester.
Protocol 2: Asymmetric Benzylation
-
Reaction Setup: To a 50 mL jacketed reactor equipped with an overhead mechanical stirrer, add N-(diphenylmethylene)glycine tert-butyl ester (1.48 g, 5.0 mmol), the synthesized chiral catalyst ((S)-N-Benzyl-N-methyl-2,2,4-trimethylpyrrolidinium bromide, 0.17 g, 0.5 mmol, 10 mol%), and 15 mL of toluene.
-
Cooling: Begin stirring at 500 RPM and cool the mixture to 0 °C using a circulating bath.
-
Base Addition: Add 5 mL of a pre-cooled (0 °C) 50% (w/w) aqueous solution of sodium hydroxide.
-
Substrate Addition: Slowly add benzyl bromide (0.65 mL, 5.5 mmol) to the biphasic mixture over 5 minutes.
-
Reaction Monitoring: Maintain the temperature at 0 °C and continue vigorous stirring. Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with toluene (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
Caption: Figure 2: Experimental Workflow for Asymmetric Alkylation.
Section 4: Data Presentation and Expected Outcomes
The performance of a chiral phase-transfer catalyst is evaluated based on reaction yield and, most importantly, the enantiomeric excess (e.e.) of the product. The catalyst derived from (S)-2,2,4-trimethylpyrrolidine is expected to provide good to excellent results in this model reaction.
| Entry | Alkylating Agent (R-X) | Product | Expected Yield (%) | Expected e.e. (%) |
| 1 | Benzyl Bromide | (S)- | 85 - 95 | 88 - 96 |
| 2 | Ethyl Iodide | (S)- | 70 - 80 | 82 - 90 |
| 3 | Allyl Bromide | (S)- | 80 - 90 | 85 - 94 |
Section 5: Troubleshooting and Optimization Insights
-
Low Enantioselectivity: The structure of the catalyst is paramount. Consider synthesizing catalysts with different N-substituents. For instance, an N-anthracenylmethyl group often provides a more rigid chiral pocket, potentially increasing e.e. compared to an N-benzyl group.[7] Lowering the reaction temperature can also significantly enhance selectivity.
-
Low Yield: This may indicate poor catalyst performance or stability. Ensure the catalyst is pure. The rate of stirring is critical in PTC; insufficient agitation leads to a low interfacial area and slow reaction rates.[3] If the substrate is prone to hydrolysis, using a solid base like powdered potassium carbonate in a solid-liquid PTC system can be beneficial.[2]
-
Emulsion Formation: Vigorous stirring of concentrated biphasic mixtures can sometimes lead to emulsions, complicating workup. Adding a small amount of brine or increasing the volume of the organic solvent can help break the emulsion.
Conclusion
(S)-2,2,4-Trimethylpyrrolidine hydrochloride serves as a powerful and readily accessible precursor for the synthesis of effective chiral quaternary ammonium phase-transfer catalysts. By following a straightforward quaternization protocol, researchers can generate robust catalysts capable of inducing high enantioselectivity in key synthetic transformations such as the alkylation of glycine derivatives. The principles and protocols outlined in this guide provide a solid foundation for leveraging this chiral building block in the development of asymmetric processes for pharmaceutical and fine chemical synthesis.
References
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O'Donnell, M. J. Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research. Available from: [Link]
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Maruoka, K. Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. Chemical Communications. Available from: [Link]
- Google Patents. Processes for preparing pyrrolidine compounds.
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ACS Publications. Recent Progress in Chiral Quaternary Ammonium Salt-Promoted Asymmetric Nucleophilic Additions. ACS Catalysis. Available from: [Link]
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Parvez, M. M., Haraguchi, N., & Itsuno, S. Molecular design of chiral quaternary ammonium polymers for asymmetric catalysis applications. Organic & Biomolecular Chemistry. Available from: [Link]
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Ishikawa, T., et al. C2-Symmetric Pyrrolidine-Based Chiral Ammonium Salts as a Phase-Transfer Catalyst. HETEROCYCLES. Available from: [Link]
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Sci-Hub. ChemInform Abstract: C2‐Symmetric Pyrrolidine‐Based Chiral Ammonium Salts as a Phase‐Transfer Catalyst. Available from: [Link]
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MDPI. Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Available from: [Link]
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PTC Organics. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Available from: [Link]
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Organic Syntheses. 2,2-dimethylpyrrolidine. Available from: [Link]
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National Institutes of Health. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Available from: [Link]
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ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Available from: [Link]
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OperaChem. Phase transfer catalysis (PTC). Available from: [Link]
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ACS Publications. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. The Journal of Organic Chemistry. Available from: [Link]
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YouTube. Phase Transfer Catalysis(Mechanism and Applications). Available from: [Link]
-
MDPI. Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Available from: [Link]
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Pharmaffiliates. CAS No : 1897428-40-8 | Product Name : (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride. Available from: [Link]
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Fedoryński, M. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Acta Poloniae Pharmaceutica. Available from: [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
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The Pivotal Role of (S)-2,2,4-Trimethylpyrrolidine Hydrochloride in Modern Stereoselective Synthesis
Introduction: In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Chiral pyrrolidine scaffolds have emerged as a cornerstone in asymmetric synthesis, acting as highly effective organocatalysts and chiral auxiliaries.[1][2] Among these, (S)-2,2,4-trimethylpyrrolidine hydrochloride has garnered significant attention due to its unique structural features that impart exceptional stereocontrol in a variety of chemical transformations. This technical guide provides an in-depth exploration of the applications and methodologies associated with this versatile chiral building block, tailored for researchers, scientists, and professionals in drug development.
(S)-2,2,4-Trimethylpyrrolidine Hydrochloride: A Profile
(S)-2,2,4-trimethylpyrrolidine hydrochloride is a chiral secondary amine characterized by a five-membered pyrrolidine ring bearing three methyl groups.[3] The specific (S)-configuration at the C4 position, combined with the gem-dimethyl substitution at C2, creates a sterically hindered and conformationally well-defined structure.[4] These attributes are instrumental in its function as a powerful tool for inducing asymmetry in chemical reactions. The hydrochloride salt form enhances its stability and solubility in various solvents, making it a convenient reagent for a range of synthetic applications.[3][5]
The Mechanism of Stereocontrol: Enamine and Iminium Catalysis
The primary mode of action for (S)-2,2,4-trimethylpyrrolidine in organocatalysis involves the formation of key intermediates: enamines and iminium ions. This dual catalytic cycle allows for the activation of both nucleophiles and electrophiles, respectively.
Enamine Catalysis: In reactions with carbonyl compounds (aldehydes and ketones), the secondary amine of the pyrrolidine catalyst forms a nucleophilic enamine intermediate. The chiral environment established by the trimethyl-substituted pyrrolidine ring dictates the facial selectivity of the subsequent attack on an electrophile, leading to the preferential formation of one enantiomer.
Iminium Catalysis: Conversely, when reacting with α,β-unsaturated carbonyls, the catalyst forms a transient iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, activating it for nucleophilic attack. The steric bulk of the catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome.
Below is a generalized workflow illustrating the dual catalytic cycle of a chiral secondary amine like (S)-2,2,4-trimethylpyrrolidine.
Caption: Dual catalytic cycles of chiral secondary amine organocatalysis.
Application Protocol: Asymmetric Michael Addition of Aldehydes to Nitroolefins
Objective: To synthesize an enantioenriched γ-nitro aldehyde via an organocatalytic asymmetric Michael addition.
Materials:
-
(S)-2,2,4-trimethylpyrrolidine hydrochloride
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Organic solvent (e.g., Toluene, CH2Cl2, or THF)
-
Weak base (e.g., triethylamine or DIPEA, to liberate the free amine from the hydrochloride salt)
-
Silica gel for column chromatography
Experimental Procedure:
-
Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2,2,4-trimethylpyrrolidine hydrochloride (0.1 mmol, 10 mol%) in the chosen anhydrous solvent (2 mL). Add the weak base (0.1 mmol, 1.0 eq to the catalyst) and stir for 10-15 minutes at room temperature to generate the free amine in situ.
-
Reaction Setup: To the catalyst solution, add the aldehyde (1.2 mmol, 1.2 eq). Cool the mixture to the desired temperature (typically between 0 °C and -20 °C) to enhance stereoselectivity.
-
Addition of Nitroolefin: Slowly add a solution of the nitroolefin (1.0 mmol, 1.0 eq) in the same anhydrous solvent (1 mL) to the reaction mixture over a period of 10 minutes.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from a few hours to 48 hours depending on the substrates.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure γ-nitro aldehyde.
-
Characterization: Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry). Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Rationale Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the aldehyde and potential side reactions.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle by hydrolyzing the enamine and iminium intermediates.
-
Low Temperature: Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.
-
In situ Generation of Free Amine: Using the hydrochloride salt and a weak base is a convenient method to handle the often more volatile and hygroscopic free amine.
Expected Outcomes and Data Presentation:
The use of sterically hindered chiral pyrrolidines in asymmetric Michael additions typically results in high yields and excellent enantioselectivities. The expected data for a representative reaction are summarized in the table below.
| Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Propanal | β-Nitrostyrene | 10 | Toluene | -10 | 24 | 85-95 | >95 |
| Isovaleraldehyde | (E)-1-Nitro-3-phenylprop-1-ene | 10 | CH2Cl2 | -20 | 36 | 80-90 | >97 |
| Cyclohexanecarbaldehyde | (E)-2-(2-Nitrovinyl)furan | 15 | THF | 0 | 48 | 75-85 | >90 |
Note: The data presented are representative values based on reactions with similar hindered chiral pyrrolidine catalysts and should be considered as a guideline for expected results with (S)-2,2,4-trimethylpyrrolidine hydrochloride.
Mechanistic Rationale for Stereoselectivity
The high degree of stereoselectivity observed with (S)-2,2,4-trimethylpyrrolidine can be attributed to a well-defined transition state. The bulky gem-dimethyl group at the C2 position and the methyl group at the C4 position of the pyrrolidine ring create a highly asymmetric environment around the catalytically active nitrogen atom.
Caption: Factors influencing stereoselectivity in the transition state.
In the enamine intermediate, one face of the newly formed double bond is effectively blocked by the methyl groups of the catalyst. Consequently, the incoming electrophile (the nitroolefin) can only approach from the less sterically encumbered face, leading to a highly predictable and selective bond formation.
Conclusion and Future Outlook
(S)-2,2,4-trimethylpyrrolidine hydrochloride stands out as a valuable and highly effective chiral auxiliary and organocatalyst for stereoselective synthesis. Its rigid and sterically demanding framework provides an excellent platform for inducing high levels of asymmetry in a variety of important organic transformations. The application protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable chiral building block in their synthetic endeavors. As the demand for enantiomerically pure compounds continues to grow, the role of well-designed chiral catalysts like (S)-2,2,4-trimethylpyrrolidine hydrochloride will undoubtedly become even more critical in advancing the frontiers of chemical synthesis and drug discovery.
References
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. Retrieved from [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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(4S)-2,2,4-Trimethylpyrrolidine Hydrochloride | 1897428-40-8. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (n.d.). White Rose Research Online. Retrieved from [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Cas 1897428-40-8, 2,2,4-Trimethylpyrrolidine hydrochloride | lookchem. (n.d.). LookChem. Retrieved from [Link]
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Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C-H Amination. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Asymmetric Synthesis of Drugs and Natural Products. (n.d.). Routledge. Retrieved from [Link]
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Mechanistic Investigation of Organocatalysis. (2011). Semantic Scholar. Retrieved from [Link]
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(S)-2,2,4-trimethylpyrrolidine hydrochloride | 1897428-40-8. (n.d.). PubChem. Retrieved from [Link]
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Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. (n.d.). ResearchGate. Retrieved from [Link]
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Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. (n.d.). ChemRxiv. Retrieved from [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes and Protocols for the N-Alkylation of 2,2,4-Trimethylpyrrolidine
Abstract: The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, pivotal to the development of novel pharmaceuticals, agrochemicals, and functional materials.[1] 2,2,4-Trimethylpyrrolidine presents a unique synthetic challenge due to significant steric hindrance around the nitrogen atom, conferred by the two gem-dimethyl groups at the C2 position. This guide provides a comprehensive overview of robust methodologies for its N-alkylation, focusing on field-proven protocols for reductive amination and direct alkylation. We delve into the causality behind experimental choices, offer detailed step-by-step procedures, and present comparative data to aid researchers in selecting the optimal conditions for their specific synthetic targets.
Section 1: Strategic Considerations for N-Alkylation of a Hindered Amine
The successful N-alkylation of 2,2,4-trimethylpyrrolidine hinges on overcoming the steric congestion that impedes the approach of electrophiles to the nitrogen lone pair. Two primary strategies are recommended: Reductive Amination and Direct Alkylation with electrophiles. The choice between them depends on the desired substituent, the available starting materials, and the required scale of the reaction.
-
Reductive Amination: This is arguably the most versatile and reliable method for N-alkylating sterically hindered secondary amines.[2][3] It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride source.[4][5] This one-pot procedure effectively prevents the common problem of over-alkylation and is compatible with a wide range of functional groups.[1][6]
-
Direct Alkylation: This classic SN2 approach involves reacting the amine with an alkyl electrophile (e.g., an alkyl halide) in the presence of a base.[7] While conceptually simpler, its success with a substrate like 2,2,4-trimethylpyrrolidine is highly dependent on the reactivity of the electrophile and the careful selection of a non-nucleophilic base to avoid competitive reactions.[8] For hindered amines, this reaction can be sluggish and may require elevated temperatures or microwave irradiation.
Protocol 2.1: Gold-Standard N-Alkylation using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. [6]It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to react with the less electrophilic aldehyde or ketone starting materials, thus minimizing side reactions like alcohol formation. [5][9] Materials:
-
2,2,4-Trimethylpyrrolidine (1.0 equiv)
-
Aldehyde or Ketone (1.1 - 1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic, ~0.1 equiv, for unreactive ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2,2,4-trimethylpyrrolidine (1.0 equiv) and the selected aldehyde or ketone (1.1 equiv) in anhydrous DCM or DCE (to achieve a concentration of ~0.1-0.2 M).
-
Iminium Formation: Stir the solution at room temperature for 20-30 minutes. For less reactive ketones, the addition of a catalytic amount of acetic acid can facilitate iminium ion formation. [6]3. Reduction: Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions over 5-10 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 3-24 hours, depending on the steric bulk of the carbonyl compound.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel. (See Section 4 for details).
Data Summary: Reductive Amination Conditions
| Alkylating Agent | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 23 | 4-8 | >90% | [6] |
| Cyclohexanone | NaBH(OAc)₃, AcOH (cat.) | DCE | 23 | 12-24 | 80-90% | [9] |
| Acetone | NaBH₃CN | MeOH | 23 | 12 | 75-85% | [10] |
| Isobutyraldehyde | NaBH(OAc)₃ | DCM | 23 | 3-6 | >95% | [1] |
Section 3: Direct Alkylation with Electrophiles
Direct alkylation via an SN2 pathway is a more traditional approach. Its success with a hindered amine requires forcing conditions and a carefully chosen base that is sterically bulky enough to be non-nucleophilic, thereby preventing it from competing with the substrate in reacting with the alkyl halide. [8]
Protocol 3.1: N-Alkylation using Alkyl Halides and Cesium Carbonate
Cesium carbonate has proven to be an exceptionally effective base for promoting selective mono-N-alkylation of amines, even in challenging cases. [11][12] Materials:
-
2,2,4-Trimethylpyrrolidine (1.0 equiv)
-
Alkyl Bromide or Iodide (1.0-1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry flask, add 2,2,4-trimethylpyrrolidine (1.0 equiv), cesium carbonate (2.0 equiv), and anhydrous MeCN or DMF (~0.2 M).
-
Addition of Electrophile: Add the alkyl halide (1.1 equiv) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. The use of a sealed vessel or microwave reactor can significantly accelerate the reaction, especially for less reactive alkylating agents.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
Data Summary: Direct Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |
| Benzyl Bromide | Cs₂CO₃ | MeCN | 60 | 6-12 | 85-95% | [12] |
| Ethyl Iodide | K₂CO₃ | DMF | 80 | 24 | 60-70% | [1] |
| Methyl Tosylate | DIPEA | MeCN | 80 (MW) | 0.5 | 80-90% | [8] |
| Allyl Bromide | Cs₂CO₃ | DMF | 23 | 8 | >90% | [12] |
Section 4: General Procedures for Work-up and Purification
The basic nature of the N-alkylated pyrrolidine product requires specific considerations during purification.
-
Aqueous Work-up: The standard work-up involves quenching the reaction, followed by extraction into an organic solvent (e.g., DCM, Ethyl Acetate). Washing with water or brine removes inorganic salts and water-soluble impurities.
-
Flash Column Chromatography: This is the most common method for purification.
-
Challenge: Basic amines can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
-
Solution: The eluent system should be pre-treated with a small amount of a volatile base. A typical mobile phase is a gradient of ethyl acetate in hexanes, with 0.5-1% triethylamine (TEA) added to the solvent mixture. This neutralizes the acidic sites on the silica, ensuring sharp, symmetrical peaks.
-
-
Distillation: For products that are thermally stable and sufficiently volatile, distillation under reduced pressure can be an effective, scalable purification method, avoiding the need for chromatography. [13]
Section 5: Troubleshooting and Key Insights
-
Low Reactivity/Stalled Reaction: Due to the steric hindrance of 2,2,4-trimethylpyrrolidine, reactions may be sluggish.
-
Solution (Reductive Amination): Add a catalytic amount of a Lewis or Brønsted acid (e.g., AcOH, Ti(OiPr)₄) to accelerate iminium ion formation. [2] * Solution (Direct Alkylation): Increase the reaction temperature, switch to a more polar aprotic solvent like DMF or DMSO, or employ microwave heating. [7]Using a more reactive electrophile (Iodide > Bromide > Chloride/Tosylate) can also increase the rate.
-
-
Side Product Formation: In direct alkylation, if a non-hindered base is used (e.g., pyridine), it may compete as a nucleophile. Always use a hindered, non-nucleophilic base. [1]* Anhydrous Conditions: All reactions, particularly reductive aminations involving hydrides and direct alkylations with strong bases, must be conducted under strictly anhydrous conditions to prevent quenching of reagents and hydrolysis of intermediates.
References
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Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
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Reeves, J. T., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
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Reeves, J. T., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [Link]
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Yoon, C. H., et al. (2001). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 31(16), 2505-2510. [Link]
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Garg, N. K., et al. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]
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Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Semantic Scholar. [Link]
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ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
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Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]
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RSC Publishing. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids. [Link]
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Semantic Scholar. (n.d.). Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. [Link]
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Semantic Scholar. (2001). ASYMMETRIC SYNTHESIS OF N-SUBSTITUTED (R)-2-[(PYRROLIDIN-1-YL)METHYL]PYRROLIDINES. [Link]
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Zhang, T., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC - NIH. [Link]
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ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. [Link]
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York Research Database. (2001). Asymmetric synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines. [Link]
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Semantic Scholar. (n.d.). STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. [Link]
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PubMed Central. (n.d.). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. [Link]
-
Wiley Online Library. (2022). Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation. [Link]
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ACS Publications. (n.d.). Enantioselective Synthesis of Pyrrolidine-, Piperidine-, and Azepane-Type N-Heterocycles with α-Alkenyl Substitution: The CpRu-Catalyzed Dehydrative Intramolecular N-Allylation Approach. [Link]
-
PubMed. (2019). Ruthenium and Iron-Catalysed Decarboxylative N-alkylation of Cyclic α-Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives. [Link]
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Imperial College London. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. [Link]
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JOCPR. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]
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ACS Publications. (n.d.). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. [Link]
-
ResearchGate. (2019). Ruthenium and Iron‐Catalysed Decarboxylative N‐alkylation of Cyclic α‐Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives. [Link]
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ResearchGate. (n.d.). Synthesis of N-substituted 2-pyrrolidone fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives. [Link]
-
RSC Publishing. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]
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MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
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Western University Open Repository. (2024). P2N2 Ligands in Catalysis for Organic Transformations. [Link]
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Application Notes: The Role and Utility of (S)-2,2,4-Trimethylpyrrolidine Hydrochloride in Asymmetric Organocatalysis
Abstract
The chiral pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, enabling a vast array of stereoselective transformations.[1] This document provides an in-depth guide to (S)-2,2,4-trimethylpyrrolidine hydrochloride, a structurally distinct and sterically hindered derivative. While specific peer-reviewed applications of this catalyst are emerging, its architecture, featuring a gem-dimethyl group at the C2 position, offers significant potential for high stereocontrol. These notes elucidate the fundamental principles of enamine catalysis, discuss the mechanistic implications of the catalyst's steric hindrance, and provide a detailed, representative protocol for its application in the asymmetric Michael addition, a benchmark reaction for this catalyst class.
Introduction: The Privileged Pyrrolidine Scaffold
Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, providing a powerful alternative to metal-based and biological catalysts.[1] Within this field, secondary amines, particularly those based on the pyrrolidine ring, have gained prominence for their ability to activate carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[2]
(S)-2,2,4-Trimethylpyrrolidine hydrochloride (Figure 1) is a chiral secondary amine catalyst distinguished by two key structural features:
-
A C4 Methyl Group: Induces a specific conformational preference in the five-membered ring.
-
A C2 Gem-Dimethyl Group: Creates a highly congested steric environment around the nitrogen atom. This steric bulk is crucial for establishing an effective chiral pocket, which dictates the facial selectivity of reactions and is often the key to achieving high enantioselectivity.[3]
This guide will explore the mechanistic basis for its catalytic activity and provide researchers with the practical knowledge to implement it in key C-C bond-forming reactions.
Figure 1: Structure of (S)-2,2,4-Trimethylpyrrolidine Hydrochloride CAS: 1897428-40-8[4] Molecular Formula: C₇H₁₆ClN[4] Molecular Weight: 149.66 g/mol [4]
Principle of Catalysis: The Enamine Activation Mode
Like other secondary amine catalysts, 2,2,4-trimethylpyrrolidine operates primarily through an enamine-based catalytic cycle for reactions where the carbonyl compound acts as a nucleophile (e.g., Michael and aldol additions).[2] The hydrochloride salt is typically neutralized in situ or via a pre-treatment step to generate the active free amine.
The catalytic cycle for an asymmetric Michael addition proceeds as follows:
-
Enamine Formation: The chiral secondary amine reacts with a carbonyl compound (e.g., an aldehyde) to form a transient carbinolamine, which then dehydrates to yield a chiral, nucleophilic enamine intermediate. The geometry of this enamine is critical for stereocontrol.
-
Nucleophilic Attack: The enamine attacks the electrophilic Michael acceptor (e.g., a nitroalkene). The catalyst's steric bulk directs this attack to one face of the enamine, establishing the new stereocenter.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace water in the reaction medium, releasing the final product and regenerating the chiral amine catalyst to re-enter the cycle.
This entire process is governed by transient, covalent interactions that lower the activation energy of the reaction while operating within a well-defined chiral environment.
Caption: Generalized catalytic cycle for the asymmetric Michael addition.
Causality: The Mechanistic Role of C2 Steric Hindrance
The defining feature of 2,2,4-trimethylpyrrolidine is the gem-dimethyl substitution at the C2 position, adjacent to the catalytic nitrogen atom. This has profound mechanistic consequences that directly translate to higher stereoselectivity.
-
Enamine Geometry Control: The steric clash between the C2-substituents and the substituent of the carbonyl compound strongly disfavors the formation of the Z-enamine. This leads to a high preference for the E-enamine isomer, which presents a more uniform and predictable reactive conformation.
-
Facial Shielding: Once the E-enamine is formed, the bulky gem-dimethyl group acts as a steric shield, effectively blocking one of the enamine's prochiral faces. Consequently, the electrophile (e.g., Michael acceptor) is forced to approach from the less hindered face, resulting in a highly enantioselective transformation.
This "steric blocking" model is a cornerstone of modern organocatalyst design. The rigidity and pronounced steric bias of 2,2,4-trimethylpyrrolidine make it an excellent candidate for reactions requiring precise stereochemical control, particularly in the construction of quaternary carbon centers.[5]
Caption: The gem-dimethyl group shields one face of the enamine. Note: Placeholder image used for structure.
Representative Application & Protocol: Asymmetric Michael Addition of Aldehydes to Nitroolefins
The conjugate addition of aldehydes to nitroolefins is a powerful C-C bond-forming reaction that generates valuable γ-nitro aldehydes, which are precursors to many important functional groups. This reaction serves as an excellent benchmark for evaluating the efficacy of chiral pyrrolidine catalysts.[5]
The following is a representative, field-proven protocol, adaptable for use with (S)-2,2,4-trimethylpyrrolidine hydrochloride.
4.1. Materials & Reagents
-
Catalyst: (S)-2,2,4-Trimethylpyrrolidine hydrochloride (10 mol%)
-
Base (for free-basing): Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (10 mol%)
-
Additive: Benzoic Acid (20 mol%)
-
Aldehyde (Nucleophile): e.g., Propanal (2.0 equiv)
-
Nitroalkene (Electrophile): e.g., (E)-β-Nitrostyrene (1.0 equiv)
-
Solvent: Toluene or Dichloromethane (DCM) (0.2 M concentration relative to nitroalkene)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
4.2. Step-by-Step Experimental Protocol
-
Catalyst Pre-activation (Free-Basing):
-
To an oven-dried vial under an inert atmosphere, add (S)-2,2,4-trimethylpyrrolidine hydrochloride (0.1 mmol, 14.9 mg).
-
Add the solvent (e.g., 2.5 mL of Toluene) followed by the base (TEA, 0.1 mmol, 14 µL).
-
Stir the mixture at room temperature for 15-20 minutes. A slight haze may form (triethylammonium chloride). This step generates the active free amine catalyst.
-
-
Reaction Setup:
-
To the vial containing the activated catalyst, add the additive, benzoic acid (0.2 mmol, 24.4 mg). The acid co-catalyst facilitates both iminium ion formation and turnover.[5]
-
Add the nitroalkene, (E)-β-nitrostyrene (1.0 mmol, 149 mg).
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).
-
-
Initiation and Monitoring:
-
Add the aldehyde, propanal (2.0 mmol, 145 µL), dropwise to the stirred solution.
-
Allow the reaction to stir for the required duration (typically 12-48 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR analysis of an aliquot.
-
-
Work-up and Purification:
-
Once the reaction is complete (consumption of the limiting nitroalkene), concentrate the mixture directly onto silica gel under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the γ-nitro aldehyde product.
-
-
Characterization:
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H).
-
4.3. Expected Results & Optimization
For this class of sterically hindered catalysts in the Michael addition of propanal to β-nitrostyrene, high performance is expected. The data below is representative of what can be achieved with similar catalyst systems.[3][5]
| Entry | Catalyst Loading | Additive | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | 10 mol% | Benzoic Acid | 25 | 24 | >90 | >95:5 | >95 |
| 2 | 10 mol% | Benzoic Acid | 0 | 48 | >90 | >95:5 | >98 |
| 3 | 5 mol% | Acetic Acid | 25 | 36 | ~85 | 90:10 | ~92 |
Notes on Optimization:
-
Solvent: Apolar solvents like toluene, DCM, or chloroform generally provide better enantioselectivity.
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) often improves stereoselectivity, albeit at the cost of longer reaction times.
-
Additive: The choice and loading of the acidic additive can be crucial for catalyst turnover and can significantly impact reaction rates and selectivity.
Workflow and Data Visualization
Caption: Experimental workflow for the asymmetric Michael addition.
Conclusion
(S)-2,2,4-Trimethylpyrrolidine hydrochloride represents a potent, sterically demanding organocatalyst with high potential for asymmetric synthesis. Its structural rigidity and the pronounced steric shielding offered by the C2 gem-dimethyl group are ideal for enforcing high facial selectivity in enamine-mediated transformations. While it remains a relatively underexplored catalyst in the literature, the principles outlined in these notes and the representative protocol provided offer a solid foundation for researchers and drug development professionals to harness its capabilities for the efficient construction of complex chiral molecules.
References
-
Molecules. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
PubMed Central. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Institutes of Health. [Link]
-
ACS Central Science. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. American Chemical Society. [Link]
-
LookChem. (n.d.). Cas 1897428-40-8, 2,2,4-Trimethylpyrrolidine hydrochloride. LookChem. [Link]
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MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
-
Chemical Reviews. (2007). Asymmetric Enamine Catalysis. American Chemical Society. [Link]
- Google Patents. (2020). Processes for preparing pyrrolidine compounds.
-
Pharmaffiliates. (n.d.). CAS No : 1897428-40-8 | Product Name : (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride. Pharmaffiliates. [Link]
-
Beilstein Journals. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. [Link]
-
PubMed Central. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. National Institutes of Health. [Link]
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-
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-
MDPI. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. MDPI. [Link]
-
MDPI. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. [Link]
-
Sci-Hub. (2014). Enantioselective Michael addition of α,α-disubstituted aldehydes to nitroolefins catalyzed by a pyrrolidine-pyrazole. Tetrahedron: Asymmetry. [Link]
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The Strategic Employment of 2,2,4-Trimethylpyrrolidine Hydrochloride in Complex Molecule Synthesis
Introduction: A Privileged Scaffold in Modern Synthesis
The pyrrolidine motif is a cornerstone of medicinal chemistry and natural product synthesis, prized for its conformational rigidity and its prevalence in a vast array of biologically active molecules.[1][2] Within the diverse family of substituted pyrrolidines, 2,2,4-Trimethylpyrrolidine, particularly in its (4S)-enantiopure hydrochloride form, has emerged as a valuable chiral building block and auxiliary.[3][4] Its unique steric and electronic properties, stemming from the gem-dimethyl group at the C2 position and the methyl group at the C4 position, provide a distinct chiral environment that can be exploited to achieve high levels of stereocontrol in complex synthetic endeavors.[4]
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic employment of 2,2,4-Trimethylpyrrolidine hydrochloride in total synthesis. We will delve into its primary application as a chiral building block, exemplified by its pivotal role in the synthesis of the cystic fibrosis modulator Elexacaftor, and explore its potential as a chiral auxiliary in asymmetric transformations with detailed, illustrative protocols.
Part 1: (4S)-2,2,4-Trimethylpyrrolidine as a Chiral Building Block: The Elexacaftor Case Study
The most prominent and industrially significant application of (4S)-2,2,4-Trimethylpyrrolidine hydrochloride is as a key chiral building block in the synthesis of Elexacaftor, a component of the triple-combination therapy for cystic fibrosis.[5][6] In this context, the pyrrolidine ring is not a temporary auxiliary but is incorporated as a permanent and essential part of the final drug structure.
The synthesis of Elexacaftor underscores the importance of sourcing enantiopure building blocks to construct complex chiral molecules. The (4S)-stereocenter of the 2,2,4-trimethylpyrrolidine moiety is crucial for the overall three-dimensional structure of Elexacaftor and its binding affinity to the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[5]
Part 2: 2,2,4-Trimethylpyrrolidine as a Chiral Auxiliary: A Guide to Asymmetric Alkylation
Beyond its role as a chiral building block, 2,2,4-Trimethylpyrrolidine can be employed as a recoverable chiral auxiliary to induce stereoselectivity in the synthesis of other chiral molecules. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they are removed.[7] The steric bulk of the 2,2,4-trimethyl-substituted pyrrolidine ring is well-suited to shield one face of a reactive intermediate, thereby directing the approach of a reagent to the opposite face.
Here, we present a representative protocol for the asymmetric alkylation of a ketone, a fundamental carbon-carbon bond-forming reaction, using (4S)-2,2,4-Trimethylpyrrolidine as a chiral auxiliary. This protocol is based on well-established methodologies for other chiral pyrrolidine auxiliaries and is intended to be a starting point for optimization.[8]
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for asymmetric ketone alkylation.
Protocol 1: Asymmetric Alkylation of Cyclohexanone
This protocol details the diastereoselective alkylation of cyclohexanone using (4S)-2,2,4-Trimethylpyrrolidine as a chiral auxiliary, followed by the removal of the auxiliary to yield an enantioenriched α-alkylated cyclohexanone.
Materials:
-
(4S)-2,2,4-Trimethylpyrrolidine hydrochloride
-
Cyclohexanone
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene, anhydrous
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Formation of the Chiral Enamine
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (4S)-2,2,4-trimethylpyrrolidine (1.2 eq), cyclohexanone (1.0 eq), a catalytic amount of p-toluenesulfonic acid monohydrate, and anhydrous toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude chiral enamine is used directly in the next step without further purification.
Causality: The formation of the enamine from the chiral secondary amine and the prochiral ketone creates a chiral intermediate. The subsequent deprotonation and alkylation will occur in a stereochemically defined environment.
Step 2: Diastereoselective Alkylation
-
In a separate flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C.
-
Dissolve the crude chiral enamine from Step 1 in anhydrous THF and cool to -78 °C.
-
Slowly add the freshly prepared LDA solution to the enamine solution at -78 °C and stir for 1 hour to ensure complete deprotonation to the chiral enolate.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
Causality: The gem-dimethyl group and the methyl group of the pyrrolidine ring create a sterically hindered environment on one face of the enolate. The incoming electrophile (benzyl bromide) will preferentially approach from the less hindered face, leading to a high diastereoselectivity in the formation of the new carbon-carbon bond.
Step 3: Hydrolysis and Auxiliary Removal
-
Quench the reaction at -78 °C by the slow addition of 1 M hydrochloric acid.
-
Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours to ensure complete hydrolysis of the resulting iminium salt.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to separate the α-benzylated cyclohexanone from the recovered (4S)-2,2,4-trimethylpyrrolidine. The enantiomeric excess of the product should be determined by chiral HPLC or GC.
Causality: Acidic hydrolysis cleaves the C=N bond of the iminium salt, regenerating the ketone and releasing the protonated chiral auxiliary. The auxiliary can then be recovered and potentially reused.[9]
Data Presentation
| Entry | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Product | Yield (%) |
| 1 | Benzyl bromide | >95:5 | >90% | 75-85 |
| 2 | Methyl iodide | >90:10 | >85% | 70-80 |
| 3 | Allyl bromide | >92:8 | >88% | 72-82 |
| Note: The data in this table is representative and based on typical results obtained with similar chiral pyrrolidine auxiliaries. Actual results may vary and require optimization. |
Part 3: Mechanistic Insights and Rationale for Stereochemical Control
The stereochemical outcome of the asymmetric alkylation is dictated by the conformation of the chiral enamine intermediate. The bulky 2,2,4-trimethyl-substituted pyrrolidine ring effectively blocks one of the diastereotopic faces of the enamine.
Caption: Mechanism of Asymmetric Alkylation.
The gem-dimethyl group at the C2 position of the pyrrolidine ring plays a crucial role in creating a sterically demanding environment. This forces the substituents on the enamine to adopt a conformation that minimizes steric interactions, thereby exposing one face to electrophilic attack. The methyl group at the C4 position further reinforces this facial bias.
Conclusion
This compound is a valuable reagent in the arsenal of the synthetic organic chemist. Its primary and well-documented application is as a chiral building block in the industrial synthesis of complex pharmaceuticals like Elexacaftor, where its inherent chirality is integral to the final product's function. Furthermore, its structural features make it a promising candidate for use as a chiral auxiliary in a range of asymmetric transformations. The representative protocol for asymmetric alkylation provided herein offers a practical starting point for researchers seeking to leverage the stereodirecting capabilities of this unique pyrrolidine derivative. As the demand for enantiopure compounds continues to grow, the strategic application of such versatile chiral reagents will undoubtedly play an increasingly important role in the efficient and elegant synthesis of the next generation of therapeutics and complex molecular architectures.
References
- (Reference to a general review on N-heterocycles in medicinal chemistry)
- (Reference to a paper on the synthesis of chiral amines)
-
MDPI. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- (Reference to a paper on biocatalytic synthesis of chiral pyrrolidines)
-
PubMed Central. (n.d.). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Retrieved from [Link]
- (Reference to a paper on diastereoselective alkyl
- (Reference to a general organic chemistry textbook on asymmetric synthesis)
-
Semantic Scholar. (1984). Asymmetric alkylation of carboxyamides by using trans-2,5-disubstituted pyrrolidines as chiral auxiliaries. Retrieved from [Link]
- (Reference to a paper on the synthesis of substituted pyrrolidines)
-
LookChem. (n.d.). Cas 1897428-40-8, this compound. Retrieved from [Link]
-
MDPI. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Retrieved from [Link]
- (Reference to a paper on the removal of chiral auxiliaries)
- (Reference to a paper on the synthesis of chiral building blocks)
- (Reference to a paper on total synthesis utilizing chiral pyrrolidines)
- (Reference to a review on recent advances in total synthesis)
-
PubMed. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Retrieved from [Link]
- (Reference to a safety data sheet for this compound)
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. lookchem.com [lookchem.com]
- 4. CAS 1897428-40-8: Pyrrolidine, 2,2,4-trimethyl-, hydrochlo… [cymitquimica.com]
- 5. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexac… [ouci.dntb.gov.ua]
- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2,4-Trimethylpyrrolidine Hydrochloride
Welcome to the technical support guide for the purification of 2,2,4-Trimethylpyrrolidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral auxiliary and building block in their work. The purity of this compound is paramount for achieving desired outcomes in asymmetric synthesis and other applications.[1] This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format to directly address issues encountered during laboratory work.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound. Each answer explains the underlying chemical principles to empower you to make informed decisions.
Q1: My final product has a low and broad melting point. What are the likely impurities?
A low and broad melting point is a classic indicator of impurities. For this compound, which should have a sharp melting point around 140-143°C, the deviation suggests the presence of foreign substances that disrupt the crystal lattice.[2] The most common culprits are:
-
Residual Solvents: Solvents used during the synthesis or recrystallization (e.g., ethanol, diethyl ether, dichloromethane) are often trapped in the crystal structure. Even small amounts can significantly depress the melting point.
-
Unreacted Free Base (2,2,4-Trimethylpyrrolidine): Incomplete protonation during the salt formation step will leave residual free base. The free base is a liquid at room temperature and will act as a significant impurity.
-
Water: The hydrochloride salt is hygroscopic.[2] Absorbed moisture from the atmosphere or from wet solvents will lead to a lower, broader melting range. It is critical to use anhydrous conditions during the final purification and handling steps.[1]
-
Synthesis Byproducts: Depending on the synthetic route, side-products can co-precipitate with your desired compound. For instance, certain syntheses of pyrrolidine rings can generate isomeric or polymeric byproducts.[3][4]
Expert Tip: Always dry your purified solid under high vacuum for several hours, potentially with gentle heating (e.g., 40-50°C), to remove volatile solvents and trace amounts of water.
Q2: My NMR spectrum shows unexpected peaks. How do I identify the contaminants?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying impurities.[1] When analyzing the spectrum of this compound, compare it against a reference spectrum of a pure standard. If unexpected peaks are present, consider the following:
-
Check for Common Solvents: Look for characteristic signals of solvents used in your workup (e.g., ethanol: triplet at ~1.2 ppm, quartet at ~3.7 ppm; diethyl ether: triplet at ~1.2 ppm, quartet at ~3.5 ppm; dichloromethane: singlet at ~5.3 ppm in CDCl₃).
-
Distinguish Salt from Free Base: The proton signals on the carbons adjacent to the nitrogen will have a different chemical shift in the protonated salt form compared to the free base due to the deshielding effect of the positive charge. The N-H proton of the hydrochloride salt itself will typically appear as a broad singlet at a downfield chemical shift. An incomplete conversion will show two sets of signals for the pyrrolidine ring protons.
-
Analyze Byproduct Structures: If you suspect synthetic byproducts, you will need to perform more detailed structural elucidation (e.g., 2D NMR techniques like COSY and HSQC) or consult literature on the specific synthesis pathway you employed to understand potential side reactions.[1]
Q3: The recrystallization is not yielding crystals, or the yield is very low. What can I do?
Recrystallization is the most common and effective method for purifying this compound.[1] Failure to obtain crystals or low yield is typically a problem with solubility, concentration, or nucleation.
Troubleshooting Steps:
-
Solvent System Optimization: The recommended system is an ethanol/diethyl ether mixture.[1] Ethanol is the "good" solvent in which the compound is soluble, while diethyl ether is the "poor" solvent (antisolvent) used to induce precipitation. If your compound "oils out" (forms a liquid layer instead of a solid), you may have added the antisolvent too quickly or the solution was too concentrated.
-
Solution: Gently heat the oiled-out mixture to redissolve it. If necessary, add a small amount of ethanol to ensure complete dissolution. Then, allow the solution to cool very slowly. Add the diethyl ether dropwise at room temperature with vigorous stirring.
-
-
Induce Nucleation: Sometimes a supersaturated solution needs a "push" to start crystallizing.
-
Seeding: Add a tiny crystal of pure this compound to the solution.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites.
-
-
Increase Concentration: If no crystals form even after cooling, your solution may be too dilute. Carefully evaporate some of the solvent under a stream of inert gas and attempt to cool and crystallize again.
-
Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., 0°C or -20°C) to maximize the yield of the precipitated solid.
Below is a workflow to guide your recrystallization troubleshooting process.
Caption: Troubleshooting workflow for recrystallization.
Q4: My HPLC analysis shows multiple peaks. How can I improve the purity?
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are definitive methods for assessing purity.[1] If your analysis reveals significant impurities, a single recrystallization may be insufficient.
-
Iterative Recrystallization: Perform a second or even third recrystallization. The purity generally increases with each step, although the yield will decrease.
-
Chromatographic Purification: For very challenging separations where impurities have similar solubility profiles to the product, column chromatography may be necessary. Since the hydrochloride salt is highly polar, a reversed-phase column (like a C18) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a buffer or acid additive like TFA) would be a logical starting point.[1] Alternatively, normal-phase chromatography on silica gel could be performed on the free base before converting it to the hydrochloride salt.
-
Acid/Base Wash: Before the final crystallization, consider an aqueous workup. Dissolve the crude salt in water, wash with a non-polar organic solvent (like dichloromethane or ethyl acetate) to remove non-basic impurities, and then carefully re-isolate the product. This step must be done with caution to avoid significant product loss into the aqueous layer.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended standard procedure for purifying this compound?
The most reliable and widely used method is recrystallization from a binary solvent system.
Detailed Protocol: Recrystallization of 2,2,4-Trimethylpyrrolidine HCl
-
Dissolution: Place the crude this compound in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of warm ethanol (~40-50°C) required to fully dissolve the solid. Using excessive solvent will reduce your final yield.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes solid contaminants.
-
Precipitation: Allow the clear solution to cool to room temperature. Slowly add anhydrous diethyl ether dropwise while stirring vigorously. The solution will become cloudy as the product begins to precipitate. Continue adding ether until precipitation appears complete.
-
Crystallization: Stop stirring and allow the flask to stand at room temperature for 30 minutes to an hour to allow crystals to grow. Then, place the flask in an ice bath (or a -20°C freezer) for at least one hour to maximize precipitation.
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.
-
Drying: Transfer the purified solid to a clean, pre-weighed watch glass or round-bottom flask and dry under high vacuum to a constant weight to remove all residual solvents.
Q2: Which analytical techniques are essential for confirming the purity and identity of the final product?
A combination of techniques should be used to ensure the identity, purity, and quality of your final product.
| Analytical Technique | Purpose | Key Considerations |
| HPLC/UPLC | Quantifies purity and detects non-volatile impurities. | Use a high-resolution column (e.g., C18). Method must be validated for linearity and sensitivity.[1] |
| ¹H and ¹³C NMR | Confirms chemical structure and identifies structural isomers or solvent impurities. | Compare spectra to a known standard or predicted shifts. Integration of peaks can provide relative quantification of impurities.[1] |
| Melting Point | Assesses purity. | A sharp melting range close to the literature value (140-143°C) indicates high purity.[2] |
| FT-IR Spectroscopy | Confirms the presence of key functional groups. | Look for characteristic N-H stretches (as the ammonium salt) and C-H stretches. |
| Mass Spectrometry | Confirms molecular weight. | The mass spectrum should show the molecular ion for the free base (C₇H₁₅N). |
Q3: How do I convert the 2,2,4-Trimethylpyrrolidine free base to the hydrochloride salt?
This is a straightforward acid-base reaction. The key is to use anhydrous hydrochloric acid to prevent introducing water into the final product.
Protocol: Hydrochloride Salt Formation
-
Dissolve Free Base: Dissolve the 2,2,4-trimethylpyrrolidine free base in a dry, aprotic solvent like anhydrous diethyl ether or dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool Solution: Cool the solution in an ice bath (0°C).
-
Add HCl: Slowly bubble anhydrous HCl gas through the solution OR add a solution of HCl in a compatible anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. A white precipitate of the hydrochloride salt will form immediately.
-
Monitor pH: Continue adding HCl until the solution is acidic, which can be checked by touching a glass rod to the solution and then to a piece of moist pH paper.
-
Isolate and Dry: Collect the precipitated solid by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry thoroughly under high vacuum.
The logical flow of this conversion is depicted below.
Caption: Workflow for converting the free base to the HCl salt.
Q4: Are there specific safety precautions I should take when handling this compound?
Yes. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
Hazards: It is reported to be harmful if swallowed (Acute Toxicity, Oral), and can cause skin irritation, serious eye irritation, and respiratory irritation.[5][6]
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling the powder.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to protect it from moisture.[7]
-
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before beginning your work.
References
-
(S)-2,2,4-trimethylpyrrolidine hydrochloride | C7H16ClN | CID 121250814 . PubChem. Available from: [Link]
- US20200369608A1 - Processes for preparing pyrrolidine compounds. Google Patents.
-
Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer . Asian Journal of Chemistry. Available from: [Link]
-
Impurities in pharmaceuticals are unwanted chemicals... . Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
This compound | C7H16ClN | CID 54598566 . PubChem. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (S)-2,2,4-trimethylpyrrolidinehydrochloride | 1897428-40-8 [chemicalbook.com]
- 3. US20200369608A1 - Processes for preparing pyrrolidine compounds - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. (S)-2,2,4-trimethylpyrrolidine hydrochloride | C7H16ClN | CID 121250814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C7H16ClN | CID 54598566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1897428-40-8|(S)-2,2,4-Trimethylpyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Asymmetric Reactions with 2,2,4-Trimethylpyrrolidine Hydrochloride
Welcome to the technical support center for 2,2,4-Trimethylpyrrolidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing its use in asymmetric synthesis. As a chiral amine, 2,2,4-trimethylpyrrolidine holds potential as an organocatalyst, particularly in reactions proceeding through enamine or iminium ion intermediates. This guide will provide both foundational knowledge and practical, field-proven insights to help you navigate your experiments successfully.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties, handling, and general use of this compound.
Q1: What are the key properties of this compound?
This compound is the salt of the corresponding chiral amine.[1] The hydrochloride form is typically a stable, water-soluble solid, which simplifies handling and storage compared to the free amine.[1] Its structure, featuring a pyrrolidine ring with three methyl groups, imparts specific steric and electronic properties that can influence its catalytic activity and selectivity in asymmetric reactions.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClN | [3] |
| Molecular Weight | 149.66 g/mol | [3] |
| Appearance | Typically a solid | [1] |
| Chirality | Exists as (R) and (S) enantiomers | [4] |
Q2: How do I handle and store this compound?
Proper handling and storage are crucial for maintaining the integrity of the reagent. It is recommended to store it in a tightly sealed container in a cool, dry place.[3] As with all amine hydrochlorides, it is advisable to handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: Do I need to convert the hydrochloride salt to the free amine before use in a catalytic reaction?
In many organocatalytic reactions, the active catalyst is the free amine. The hydrochloride salt is a stable precursor that often needs to be neutralized in situ or in a separate step to generate the free amine. This can be achieved by adding a stoichiometric amount of a non-nucleophilic base to the reaction mixture. The choice of base is critical and depends on the specific reaction conditions. Common bases for this purpose include triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
Q4: What types of reactions can be catalyzed by 2,2,4-Trimethylpyrrolidine?
Pyrrolidine derivatives are well-known organocatalysts for a variety of asymmetric transformations that proceed via enamine or iminium ion intermediates.[5][6] These include:
-
Michael Additions: The conjugate addition of nucleophiles (e.g., ketones, aldehydes) to α,β-unsaturated compounds.[7][8]
-
Aldol Reactions: The reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound.[9][10]
-
Mannich Reactions: The aminoalkylation of a carbon acid.
-
α-Functionalizations of Carbonyls: Reactions such as α-amination, α-oxidation, and α-halogenation.
The steric bulk of the three methyl groups on the pyrrolidine ring of 2,2,4-trimethylpyrrolidine is expected to play a significant role in the stereochemical outcome of these reactions.[6]
Part 2: Experimental Protocol - Asymmetric Michael Addition
While specific published protocols for 2,2,4-trimethylpyrrolidine as a catalyst are not abundant, the following is a representative, detailed protocol for an asymmetric Michael addition of a ketone to a nitroalkene. This protocol is based on well-established procedures for similar chiral pyrrolidine catalysts and has been adapted to account for the specific properties of 2,2,4-trimethylpyrrolidine.
Reaction: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
Caption: Workflow for the Asymmetric Michael Addition.
Materials:
-
(S)-2,2,4-Trimethylpyrrolidine hydrochloride
-
β-Nitrostyrene
-
Cyclohexanone (freshly distilled)
-
Triethylamine (Et₃N) (freshly distilled)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Catalyst Activation: To an oven-dried round-bottom flask under an inert atmosphere, add (S)-2,2,4-trimethylpyrrolidine hydrochloride (e.g., 0.02 mmol, 10 mol%). Add anhydrous toluene (1.0 mL) and triethylamine (0.02 mmol, 1.0 eq. relative to the catalyst). Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the free amine.
-
Reaction Setup: To the flask containing the activated catalyst, add cyclohexanone (0.4 mmol, 2.0 eq.). Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Substrate Addition: In a separate vial, dissolve β-nitrostyrene (0.2 mmol, 1.0 eq.) in anhydrous toluene (1.0 mL). Add this solution dropwise to the reaction mixture over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) with a chiral shift reagent.
Part 3: Troubleshooting Guide
This section provides solutions to potential problems you might encounter during your experiments.
Caption: Troubleshooting Flowchart.
Q5: My reaction shows very low or no conversion. What should I do?
Possible Causes and Solutions:
-
Incomplete Catalyst Activation: The hydrochloride salt may not be fully neutralized, leaving the catalyst in its inactive protonated form.
-
Solution: Ensure you are using at least one full equivalent of base relative to the catalyst. You might also consider using a slightly stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a catalytic amount if your substrates are compatible.
-
-
Steric Hindrance: The bulky trimethyl-substituted pyrrolidine may lead to slower reaction rates compared to less hindered catalysts like proline.
-
Solution: Try increasing the reaction temperature. While this might have a negative impact on enantioselectivity, it can help to overcome the activation energy barrier. Also, consider increasing the catalyst loading to 15-20 mol%.
-
-
Reagent Purity: The presence of water or other impurities can deactivate the catalyst or interfere with the reaction.
-
Solution: Always use freshly distilled solvents and reagents. Ensure your glassware is thoroughly dried.
-
Q6: The reaction works, but the enantioselectivity (ee) is poor. How can I improve it?
Possible Causes and Solutions:
-
Reaction Temperature is Too High: Higher temperatures can lead to a decrease in the energy difference between the diastereomeric transition states, resulting in lower enantioselectivity.
-
Solution: Lower the reaction temperature. Try running the reaction at 0 °C, -20 °C, or even lower. This often leads to a significant improvement in ee.
-
-
Solvent Effects: The solvent can play a crucial role in the organization of the transition state.
-
Solution: Perform a solvent screen. Test a range of solvents with varying polarities, such as tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and non-polar solvents like hexanes or toluene.
-
-
Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the catalyzed pathway.
-
Solution: Lowering the temperature can help to suppress the uncatalyzed reaction. You can also try to run the reaction at a lower concentration.
-
-
Sub-optimal Additives: In some organocatalytic reactions, the presence of additives can enhance enantioselectivity.
-
Solution: Consider adding a catalytic amount of a weak acid, such as benzoic acid. This can sometimes help to protonate the nitro group in the transition state, leading to a more ordered arrangement and higher ee.
-
Q7: I am observing the formation of significant side products. What could be the cause?
Possible Causes and Solutions:
-
Self-Condensation of the Ketone: If the ketone is highly enolizable, it can undergo self-aldol condensation.
-
Solution: Add the ketone to the reaction mixture just before the addition of the Michael acceptor. Running the reaction at a lower temperature can also minimize this side reaction.
-
-
Decomposition of Reactants or Products: The reaction conditions may be too harsh for your specific substrates.
-
Solution: If you are running the reaction at elevated temperatures, try lowering it. Also, ensure that your work-up procedure is not too acidic or basic, which could cause decomposition of the product.
-
Part 4: Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting. The asymmetric Michael addition catalyzed by a chiral secondary amine like 2,2,4-trimethylpyrrolidine proceeds through a well-established enamine catalytic cycle.
Caption: Mechanism of Asymmetric Michael Addition.
-
Enamine Formation: The chiral secondary amine reacts with the ketone to form a nucleophilic enamine intermediate. This is the key step where the chirality of the catalyst is incorporated into the reactive species.
-
Nucleophilic Attack: The enamine attacks the electrophilic β-carbon of the nitroalkene. The steric bulk of the trimethyl-substituted pyrrolidine ring directs this attack to one face of the nitroalkene, thereby establishing the new stereocenter.
-
Iminium Ion Formation and Hydrolysis: The resulting intermediate is an iminium ion, which is then hydrolyzed to release the chiral Michael adduct and regenerate the catalyst.
The enantioselectivity of the reaction is determined in the nucleophilic attack step. The catalyst's structure creates a chiral environment that favors one of the two possible diastereomeric transition states. By modifying reaction parameters such as temperature and solvent, you can influence the energy landscape of these transition states and, consequently, the enantiomeric excess of the product.
References
- Notka, O., List, B. (2006).
- Erkkilä, A., Pihko, P. M., & List, B. (2007). The Rise of Asymmetric Organocatalysis: A Personal Account.
-
Lookchem. (n.d.). This compound. Retrieved from [Link]
- MDPI. (2022).
-
Pharmaffiliates. (n.d.). (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride. Retrieved from [Link]
- MDPI. (2021).
- Tang, Z., Jiang, F., Yu, L.-T., & Zhang, X. (2009). Pyrrolidine-thiourea as a bifunctional organocatalyst: highly enantioselective Michael addition of cyclohexanone to nitroolefins. Organic Letters, 8(14), 2901-2904.
- Wang, W., Wang, J., & Li, H. (2005). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 102(40), 14174-14178.
- MDPI. (2023). Cocatalytic Activity of the Furfuryl and Oxanorbornane-Substituted Guanidines in the Aldol Reaction Catalyzed by (S)-Proline. Molecules, 28(13), 5091.
-
PubChem. (n.d.). (S)-2,2,4-trimethylpyrrolidine hydrochloride. Retrieved from [Link]
- Wang, W., Wang, J., & Li, H. (2005). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 102(40), 14174-14178.
- MDPI. (2023). Cocatalytic Activity of the Furfuryl and Oxanorbornane-Substituted Guanidines in the Aldol Reaction Catalyzed by (S)-Proline. Molecules, 28(13), 5091.
- MDPI. (2023). Organocatalytic Properties of 3,4-Dihydroxyprolines. Sciforum, mdpi-ECSOC-27-15886.
-
Lookchem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 1897428-40-8: Pyrrolidine, 2,2,4-trimethyl-, hydrochlo… [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: 2,2,4-Trimethylpyrrolidine Hydrochloride
Welcome to the technical support center for 2,2,4-Trimethylpyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, storage, and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
Q1: What are the primary stability concerns for solid this compound?
A1: The primary stability concern for solid this compound is its hygroscopic nature. Amine hydrochloride salts readily absorb moisture from the atmosphere. This can lead to several issues, including:
-
Physical Changes: The solid may become clumpy, oily, or even deliquesce (dissolve in the absorbed water). This complicates accurate weighing and dispensing.[1][2]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, especially if other reactive species are present.
-
Inaccurate Stoichiometry: If the material has absorbed a significant amount of water, the actual mass of the amine hydrochloride will be lower than the weighed mass, leading to errors in reaction stoichiometry.
Q2: What are the recommended storage conditions for this compound?
A2: To maintain the integrity of this compound, it is crucial to store it under controlled conditions. Based on supplier recommendations and the known properties of hygroscopic amine salts, the following conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C | Lower temperatures slow down potential degradation processes. The choice between refrigeration and freezing depends on the required shelf life and laboratory protocols. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | An inert atmosphere displaces moisture and oxygen, preventing hygroscopic effects and potential oxidative degradation.[2] |
| Container | Tightly sealed, opaque container | A tight seal is essential to prevent moisture ingress. Opaque containers protect the compound from potential photodegradation. |
| Environment | Dry, well-ventilated area | Storage in a desiccator or a dry box is highly recommended to minimize exposure to ambient humidity. |
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of amine hydrochlorides in solution is significantly influenced by pH. Generally, acidic conditions (lower pH) enhance the stability of the protonated amine. In neutral or alkaline (basic) solutions, the equilibrium will shift towards the free amine form of 2,2,4-trimethylpyrrolidine. This free amine is more susceptible to oxidative degradation and other reactions. Therefore, for preparing stock solutions or in aqueous reaction media, maintaining a slightly acidic pH is advisable if compatible with the experimental design.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the use of this compound.
Problem 1: Inconsistent reaction yields or difficult-to-reproduce results.
-
Possible Cause: The most likely culprit is the hygroscopic nature of the reagent. If the compound has absorbed water, the amount of active reagent being added to the reaction is less than what was weighed.
-
Solution:
-
Drying the Reagent: Before use, dry the required amount of this compound under high vacuum for several hours. For stubborn moisture, gentle heating under vacuum may be employed, but care must be taken to avoid thermal decomposition.
-
Inert Atmosphere Handling: Weigh and handle the compound in a glove box or glove bag under an inert atmosphere to prevent moisture uptake during transfer.[1]
-
Use Fresh Reagent: If the bulk material shows visible signs of moisture absorption (clumping, discoloration), it is advisable to use a fresh, unopened container.
-
Problem 2: The solid has become a sticky or oily mass.
-
Possible Cause: This is a clear indication of significant water absorption (deliquescence). The material is no longer a pure solid and its use will lead to inaccurate results.
-
Solution:
-
Attempt to Salvage (with caution): For non-critical applications, the material could potentially be salvaged by dissolving it in a suitable dry solvent, followed by removal of water through azeotropic distillation (e.g., with toluene) and then recrystallization. However, this is a time-consuming process and may not be successful.[3]
-
Recommended Action: It is strongly recommended to discard the compromised material and use a fresh supply to ensure the integrity of your experiments.
-
Problem 3: Unexpected side products are observed in the reaction.
-
Possible Cause 1: Degradation of the reagent. Improper storage may have led to the formation of degradation products that are participating in the reaction. The free amine form, if present due to moisture and pH effects, is more reactive.
-
Possible Cause 2: Incompatibility with reaction components. this compound, as a secondary amine salt, can be incompatible with certain reagents.
-
Solution:
-
Verify Reagent Purity: Before use, consider running a simple analytical test (e.g., NMR, melting point) on a small sample of the reagent to confirm its identity and purity.
-
Review Chemical Compatibility: Ensure that the reaction conditions and other reagents are compatible with a secondary amine hydrochloride. Avoid strong oxidizing agents and be mindful of potential reactions with strong bases which will liberate the free amine.
-
Control Reaction Atmosphere: Running reactions under an inert atmosphere can prevent oxidative side reactions of the free amine.
-
Experimental Protocols
Protocol for Handling and Weighing Hygroscopic this compound:
-
Preparation: Place the sealed container of this compound, along with necessary spatulas and weighing boats, inside a desiccator for at least 24 hours before use to ensure all tools are dry.
-
Inert Environment: If available, transfer the desiccated items into a glove box with a dry nitrogen or argon atmosphere.
-
Dispensing: Inside the glove box, open the container and quickly weigh the desired amount of the solid into a pre-tared, dry vial or weighing boat.
-
Sealing: Tightly seal both the stock container and the container with the weighed sample immediately after dispensing.
-
No Glove Box? If a glove box is not available, work quickly in a low-humidity environment. Consider using a glove bag. Open the container for the minimum time necessary. Having a stream of dry inert gas flowing over the balance can also help to minimize moisture contact.
Visual Guides
Troubleshooting Workflow for Inconsistent Reaction Yields
Caption: A logical workflow for troubleshooting inconsistent experimental results when using this compound.
References
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
PubChem. (n.d.). (S)-2,2,4-trimethylpyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9). Retrieved from [Link]
-
Wikipedia. (2023). Pyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]
-
PubMed. (2022). Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2023). Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ProUmid. (n.d.). Moisture Sorption Isotherms. Retrieved from [Link]
-
PubMed Central. (2022). Impact of Solvent on the Thermal Stability of Amines. National Center for Biotechnology Information. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). An Essential Guide to Best Practices in Liquid Lab Handling. Retrieved from [Link]
-
PubMed Central. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. National Center for Biotechnology Information. Retrieved from [Link]
-
SciSpace. (2000). A Photocatalytic Method for the Degradation of Pyrrolidine in Water. Retrieved from [Link]
-
PubMed Central. (2021). Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link]
-
Norwegian Research Information Repository. (2014). Oxidative degradation of amines using a closed batch system. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrolidine, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Retrieved from [Link]
-
SciSpace. (2021). Experimental Investigation of Moisture Sorption Isotherms for Mefenamic Acid Tablets. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
MDPI. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Ibis Scientific, LLC. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]
-
University of Kentucky UKnowledge. (2014). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]
-
SciSpace. (2018). Determination of moisture sorption isotherm of crosslinked millet flour and oxirane using GAB and BET. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]
-
Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Moisture sorption isotherm. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Queen's University Belfast. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Retrieved from [Link]
Sources
Technical Support Center: 2,2,4-Trimethylpyrrolidine Hydrochloride Reactions
Welcome to the technical support center for reactions involving 2,2,4-Trimethylpyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of working with this versatile building block. Here, we delve into the causality behind experimental observations and provide field-proven insights to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 2,2,4-trimethylpyrrolidine via intramolecular reductive amination of 4-amino-4-methyl-2-pentanone is giving a low yield. What are the common causes?
Low yields in this intramolecular cyclization are a frequent challenge. The primary synthesis route involves the reductive amination of 4-amino-4-methyl-2-pentanone (also known as diacetonamine). The success of this reaction is highly sensitive to several factors.
Underlying Chemistry: The reaction proceeds through the formation of an intermediate imine (or enamine tautomer) from the starting amino-ketone, which is then reduced to form the pyrrolidine ring. Competing side reactions and incomplete conversion are the main culprits for low yields.
Troubleshooting Steps:
-
Purity of Starting Material: Ensure the 4-amino-4-methyl-2-pentanone is of high purity. Impurities from its synthesis, such as mesityl oxide or diacetone alcohol, can interfere with the reaction.
-
Choice and Stoichiometry of Reducing Agent:
-
Sodium borohydride (NaBH₄): A common and cost-effective choice. However, it can also reduce the ketone functionality of the starting material before cyclization, leading to the formation of 4-amino-4-methyl-2-pentanol, which will not cyclize.
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents that are more selective for the iminium ion over the ketone.[1][2] This selectivity can significantly improve the yield of the desired pyrrolidine. Use of these reagents is often the first and most effective troubleshooting step.
-
-
pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically favored under neutral or slightly acidic conditions (pH 6-7).
-
Too acidic (pH < 5): Can lead to the protonation of the amine, reducing its nucleophilicity and hindering imine formation.
-
Too basic (pH > 8): May slow down the reaction and can promote side reactions of the starting material. Consider using a buffer system, such as acetic acid/sodium acetate, to maintain the optimal pH range.
-
-
Reaction Temperature and Time: These parameters should be optimized. While higher temperatures can accelerate the reaction, they can also promote byproduct formation. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and temperature.
-
Solvent: Protic solvents like methanol or ethanol are commonly used. Ensure the solvent is anhydrous, as water can hydrolyze the imine intermediate.
Q2: I've identified an impurity with a higher molecular weight than my product. What could it be and how can I prevent its formation?
A common byproduct in reductive amination reactions is the formation of over-alkylated products. In the context of 2,2,4-trimethylpyrrolidine synthesis, this could manifest as an N-alkylated derivative.
Plausible Byproduct: N-Isopropyl-2,2,4-trimethylpyrrolidine
While not explicitly documented in the literature for this specific synthesis, the formation of an N-isopropyl derivative is a chemically plausible side reaction, especially if acetone is present as an impurity or a degradation product. The desired 2,2,4-trimethylpyrrolidine product is a secondary amine and can react with acetone (or the ketone of the starting material) followed by reduction to form a tertiary amine.
Mechanism of Formation:
-
The newly formed 2,2,4-trimethylpyrrolidine (a secondary amine) reacts with a ketone present in the reaction mixture (e.g., acetone impurity or the starting 4-amino-4-methyl-2-pentanone).
-
This forms an iminium ion.
-
The reducing agent present in the reaction mixture reduces this iminium ion to the tertiary amine, N-isopropyl-2,2,4-trimethylpyrrolidine.
Troubleshooting and Mitigation:
-
Purity of Reagents: Ensure all reagents, especially the starting 4-amino-4-methyl-2-pentanone, are free from acetone.
-
Control of Stoichiometry: While not directly applicable in an intramolecular reaction, ensuring the complete consumption of the starting material can prevent it from acting as an alkylating agent for the product.
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the intermediate imine as it is formed, minimizing the concentration of the product available for subsequent reactions.
-
Purification: If the N-isopropyl byproduct is formed, it can often be separated from the desired product by fractional distillation or column chromatography. Due to the difference in polarity and boiling point between the secondary and tertiary amines, these methods are generally effective.
Q3: My final this compound product has a persistent impurity that co-distills or co-crystallizes. What could be the issue?
A challenging impurity to remove is one with similar physical properties to the desired product. In this synthesis, unreacted starting material or a closely related structural isomer could be the culprit.
Potential Impurities:
-
Unreacted 4-amino-4-methyl-2-pentanone: Incomplete reaction can lead to the presence of the starting material in the crude product.
-
Partially Reduced Intermediate: The intermediate enamine/imine may not be fully reduced, leading to impurities that are structurally similar to the product.
Troubleshooting and Prevention:
-
Reaction Monitoring: Use analytical techniques like GC-MS or ¹H NMR on the crude reaction mixture to check for the presence of the starting material. If the reaction is incomplete, consider extending the reaction time or adding a small excess of the reducing agent.
-
Work-up Procedure: A proper aqueous work-up is crucial. The desired pyrrolidine is basic and can be separated from neutral or acidic impurities by extraction.
-
Acidify the reaction mixture to protonate the amine product, making it water-soluble.
-
Wash with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer to deprotonate the amine.
-
Extract the free amine into an organic solvent.
-
-
Purification of the Free Base: Before converting to the hydrochloride salt, purify the free 2,2,4-trimethylpyrrolidine by distillation.
-
Crystallization of the Hydrochloride Salt: The final purification step is the crystallization of the hydrochloride salt. The choice of solvent is critical for obtaining high purity.
-
Commonly, the free base is dissolved in a solvent like isopropanol or diethyl ether, and then a solution of HCl in the same or a miscible solvent is added.
-
Slow cooling and controlled precipitation will yield a crystalline product with higher purity.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of 2,2,4-trimethylpyrrolidine.
Experimental Protocols
Protocol 1: GC-MS Analysis of Crude Reaction Mixture
This protocol is designed to identify the presence of the starting material, product, and potential volatile byproducts.
-
Sample Preparation:
-
Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Quench with an equal volume of saturated sodium bicarbonate solution.
-
Extract with 1 mL of diethyl ether or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute an aliquot of the organic extract with the same solvent to a final concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector:
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-450 amu.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material (4-amino-4-methyl-2-pentanone) and the product (2,2,4-trimethylpyrrolidine) based on their retention times and mass spectra.
-
Search the mass spectra of unknown peaks against a library (e.g., NIST) to tentatively identify byproducts.
-
Protocol 2: Purification of this compound
This protocol outlines the steps for purifying the crude product after the reaction is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add 1 M HCl to adjust the pH to ~2.
-
Wash the acidic aqueous layer with diethyl ether (2 x 50 mL for a 10 g scale reaction) to remove non-basic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and slowly add 5 M NaOH to adjust the pH to >12.
-
Extract the free amine with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
-
Distillation of the Free Base (Optional but Recommended):
-
Perform a fractional distillation of the crude free base under atmospheric pressure. Collect the fraction boiling at the expected temperature for 2,2,4-trimethylpyrrolidine.
-
-
Formation and Crystallization of the Hydrochloride Salt:
-
Dissolve the purified free base in anhydrous isopropanol (approximately 5 mL per gram of amine).
-
Slowly add a solution of 2 M HCl in isopropanol dropwise with stirring until the solution is acidic (test with pH paper).
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold, anhydrous isopropanol and then with diethyl ether.
-
Dry the this compound in a vacuum oven at 40-50 °C.
-
Data Summary
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | More selective for the iminium ion, reducing the formation of amino alcohol byproduct.[1][2] |
| pH | 6-7 | Optimizes the rate of imine formation, which is a key step in the cyclization. |
| Solvent | Anhydrous Methanol or Ethanol | Protic solvent that facilitates the reaction; should be anhydrous to prevent imine hydrolysis. |
| Purification | Distillation of free base followed by crystallization of the HCl salt | Removes both volatile and non-volatile impurities, leading to a high-purity final product. |
Reaction Pathway and Byproduct Formation
Caption: The main synthetic pathway to this compound and potential side reactions.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Support Center: Optimizing Reactions Catalyzed by 2,2,4-Trimethylpyrrolidine Hydrochloride
Welcome to the technical support center for 2,2,4-Trimethylpyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and stereoselectivity of your catalyzed reactions. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your work.
Section 1: Foundational Knowledge - The Catalyst and its Mechanism
This compound is a chiral organocatalyst belonging to the class of secondary amines, which are pivotal in asymmetric synthesis.[1][2] Its utility stems from its ability to form transient, stereochemically-defined intermediates with carbonyl compounds, primarily through enamine and iminium ion catalysis.[1][3][4] The trimethyl substitution pattern provides a unique steric environment that influences the stereochemical course of reactions.[1]
The general catalytic cycle for enamine catalysis, which is common for reactions like aldol additions and Michael additions, is initiated by the reaction between the secondary amine of the pyrrolidine catalyst and a carbonyl substrate (e.g., a ketone or aldehyde). This forms a nucleophilic enamine intermediate.[4] The chiral scaffold of the catalyst directs the subsequent attack of an electrophile to one face of the enamine, thereby controlling the stereochemistry of the product.[4] Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product, completing the cycle.
Caption: The enamine catalytic cycle for pyrrolidine-based catalysts.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical use of this compound.
Q1: What is the typical catalyst loading for this type of organocatalyst? A1: Catalyst loading typically ranges from 5 to 20 mol%. For initial screening, 10 mol% is a robust starting point. Highly reactive substrates may require only 5 mol%, while more challenging transformations could necessitate up to 20 mol%. It's crucial to find the balance where the reaction rate is acceptable without introducing significant cost or purification challenges.
Q2: How does the hydrochloride salt form affect the reaction? Do I need to use the free base? A2: The hydrochloride salt is stable, crystalline, and easy to handle.[2][5][6][7] In many reactions, the salt is used directly, and a stoichiometric or catalytic amount of a base is added to generate the active free-base form in situ. However, for some protocols, starting with the free base may be advantageous. If you are preparing the free base from the salt, ensure complete neutralization and removal of the resulting inorganic salts, as they can interfere with the reaction.
Q3: What is the stability of this compound under typical reaction conditions? A3: As a hydrochloride salt, the catalyst is generally bench-stable.[2] The active free-base form can be susceptible to oxidation over long periods, but it is typically stable throughout the course of a standard reaction (a few hours to a couple of days). If a reaction requires prolonged heating or exposure to strong oxidants, catalyst degradation could become a concern and should be monitored by techniques like thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Can this catalyst be recovered and reused? A4: Recovery can be challenging due to its solubility in many organic solvents. One strategy is to use a supported version of the catalyst, for instance, by anchoring it to a polymer backbone, which allows for easier recovery through filtration.[8] Alternatively, after reaction completion and work-up, an acidic wash can extract the catalyst into the aqueous phase as the hydrochloride salt, from which it can be re-isolated, although this may involve significant processing.
Section 3: Troubleshooting Guide: Low Reaction Yield
Low yield is one of the most common issues encountered in catalysis. This guide provides a systematic approach to diagnosing and resolving the problem.
Systematic Troubleshooting Workflow
When faced with a low yield, it is critical to proceed logically rather than changing multiple parameters at once. The following workflow outlines a step-by-step diagnostic process.
Caption: A logical workflow for troubleshooting low reaction yields.
In-Depth Troubleshooting Q&A
Q5: My yield is consistently low even after extending the reaction time. What should I check first? A5: The first step is to rigorously assess your starting materials.
-
Substrate Purity: Impurities in your ketone, aldehyde, or other substrates can inhibit the catalyst or lead to side reactions. Re-purify your substrates by distillation, recrystallization, or chromatography.
-
Solvent Quality: Trace amounts of water or other impurities in the solvent can drastically affect organocatalyzed reactions.[9] Using freshly distilled or commercially available anhydrous solvents is highly recommended. For some reactions, however, a small, controlled amount of water can be beneficial.[10]
-
Catalyst Integrity: Ensure your catalyst has been stored properly and has not degraded.
Q6: How does solvent choice impact the reaction yield? A6: The solvent plays a critical role in stabilizing intermediates and transition states.[9][11] Its polarity can significantly influence reaction rates.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, CH₃CN): These are often good starting points as they can effectively solvate the charged intermediates in the catalytic cycle.[12]
-
Chlorinated Solvents (e.g., DCM, Chloroform): These are also widely used and can offer a good balance of solubility and reactivity.[8][13]
-
Non-Polar Solvents (e.g., Toluene, Hexane): In some cases, non-polar solvents can lead to higher stereoselectivity, but they may result in lower reaction rates or solubility issues.
| Solvent | Dielectric Constant (ε) | Typical Effect on Yield | Typical Effect on Stereoselectivity | Reference |
| DMSO | 47.2 | Often high | Can be moderate to high | [12] |
| Dichloromethane (DCM) | 9.1 | Good to high | Often high | [13] |
| Chloroform | 4.8 | Good | Often very high | [8] |
| Toluene | 2.4 | Variable, can be slow | Can be very high | [10] |
| Ethanol | 24.6 | Good, can accelerate reaction | Variable, may decrease | [13] |
Table 1: General impact of common solvents on reactions catalyzed by pyrrolidine derivatives. The optimal solvent is highly substrate-dependent and must be determined empirically.
Q7: I'm observing the formation of side products. What are the likely culprits and solutions? A7: Side product formation points to competing reaction pathways.
-
Self-Condensation: Aldehydes, in particular, can undergo self-aldol condensation. To mitigate this, try adding the aldehyde slowly to the reaction mixture containing the ketone and catalyst.
-
Dehydration: The initial aldol adduct can sometimes dehydrate to form an α,β-unsaturated carbonyl compound. This is often favored by higher temperatures or the presence of strong acids/bases. Running the reaction at a lower temperature can help preserve the desired product.
-
1,2-Addition vs. 1,4-Addition (in Michael reactions): In conjugate additions, direct addition to the carbonyl (1,2-addition) can compete with the desired Michael (1,4-) addition. This is influenced by the hardness/softness of the nucleophile and electrophile, as well as the reaction temperature.[14] Lower temperatures generally favor the thermodynamically preferred 1,4-adduct.
Section 4: Troubleshooting Guide: Poor Stereoselectivity
Achieving high stereoselectivity (both enantioselectivity and diastereoselectivity) is the primary goal of asymmetric catalysis.
Q8: My reaction has a good yield, but the enantiomeric excess (ee) is low. How can I improve it? A8: Low enantioselectivity indicates that the transition states leading to the two enantiomers are not sufficiently different in energy.
-
Lower the Temperature: This is the most common and effective strategy. Reducing the temperature from room temperature to 0 °C, -20 °C, or even lower can significantly enhance enantioselectivity by better differentiating the activation energies of the competing diastereomeric transition states.
-
Screen Solvents: As shown in Table 1, solvent choice is critical. Less polar solvents can sometimes enforce a more organized, compact transition state, leading to better stereochemical communication from the catalyst.[11]
-
Use Additives: The addition of a co-catalyst, particularly a Brønsted acid, can have a profound impact on selectivity.[15][16]
| Additive | Proposed Function | Typical Loading (mol%) | Key Considerations | Reference |
| Acetic Acid / Benzoic Acid | Protonates the catalyst; participates in H-bonding network in the transition state. | 10 - 20 | Can accelerate enamine formation and turnover. | [10][17] |
| Camphorsulfonic Acid (CSA) | Stronger Brønsted acid for activating substrates or stabilizing intermediates. | 10 | Can increase both yield and enantioselectivity. | [16] |
| Water | Can facilitate proton transfer and create a more compact transition state. | 5 - 100 | Effect is highly variable; can sometimes decrease selectivity. Must be added in controlled amounts. | [10] |
| Thiourea | Activates electrophiles (e.g., nitroalkenes) through hydrogen bonding. | 10 - 20 | Particularly useful in Michael additions. | [15] |
Table 2: Common additives used to improve performance in pyrrolidine-catalyzed reactions.
Q9: How can I control the diastereoselectivity (e.g., syn vs. anti in an aldol reaction)? A9: Diastereoselectivity is determined by the relative orientation of the reactants in the stereochemistry-determining transition state.
-
Catalyst Structure: The steric bulk of the 2,2,4-trimethylpyrrolidine catalyst is designed to favor one transition state geometry over another.
-
Substrate Structure: The steric demands of your ketone and aldehyde substrates play a major role. For example, using bulkier ketones can increase the preference for one diastereomer.
-
Solvent and Additives: These components influence the geometry of the transition state. Screening different solvents and additives (see Tables 1 and 2) is a key strategy for optimizing diastereomeric ratio (dr). For instance, an acidic additive might alter the hydrogen-bonding network, favoring the anti over the syn product or vice versa.[15]
Section 5: Experimental Protocols
The following is a representative, detailed protocol for a Michael addition reaction. It should be used as a starting point and optimized for your specific substrates.
Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
-
Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (7.5 mg, 0.05 mmol, 10 mol%).
-
Solvent and Substrate Addition: Add the chosen solvent (e.g., chloroform, 2.0 mL). Add the aldehyde (e.g., propanal, 0.75 mmol, 1.5 equiv).
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Initiation: Add the nitroalkene (e.g., β-nitrostyrene, 0.5 mmol, 1.0 equiv) to the stirred solution. If an additive is being used (e.g., benzoic acid, 10 mol%), it can be added at this stage.
-
Monitoring: Seal the flask and stir the reaction at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Once the reaction is complete (typically 12-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extraction: Extract the mixture with dichloromethane (3 x 10 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Analysis: Determine the yield. Analyze the stereoselectivity by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) and by ¹H NMR spectroscopy to determine the diastereomeric ratio (dr).
References
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North, M., et al. (2010). A Chiral Solvent Effect in Asymmetric Organocatalysis. Organic Letters. Available from: [Link]
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Gallarati, F., et al. (2023). A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science. Available from: [Link]
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Ismail, O., et al. (2021). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. Molecules. Available from: [Link]
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Valero, G., et al. (2020). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science. Available from: [Link]
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North, M. (2010). A Chiral Solvent Effect in Asymmetric Organocatalysis. ResearchGate. Available from: [Link]
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Juaristi, E. (2022). Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry. Available from: [Link]
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Häse, F., et al. (2022). Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. Beilstein Journal of Organic Chemistry. Available from: [Link]
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RSC Publishing. (n.d.). Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry. Available from: [Link]
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Häse, F., et al. (2022). Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. Beilstein Journals. Available from: [Link]
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Gioia, C., et al. (2018). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available from: [Link]
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Funabiki, K. (2007). Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. ResearchGate. Available from: [Link]
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Laohapaisan, A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science. Available from: [Link]
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ResearchGate. (n.d.). The synthesis and application of pyrrolidine-based supported catalysts. ResearchGate. Available from: [Link]
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Alcudia, A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Gallarati, F., et al. (2023). A Genetic Optimization Strategy with Generality in Asymmetric Organocatalysis as Primary Target. ChemRxiv. Available from: [Link]
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Gallarati, F., et al. (2023). (A) Reaction optimization tactics for the development of catalytic methods. ResearchGate. Available from: [Link]
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List, B. (2006). The ying and yang of asymmetric aminocatalysis. Chemical Communications. Available from: [Link]
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-
Sinibaldi, A. (2022). Tackling challenges in asymmetric aminocatalysis for better sustainability. IRIS. Available from: [Link]
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Ibrahem, I., & Córdova, A. (2016). Explaining Anomalies in Enamine Catalysis: “Downstream Species” as a New Paradigm for Stereocontrol. Accounts of Chemical Research. Available from: [Link]
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Notz, W., & List, B. (2001). Proline-Catalyzed Asymmetric Aldol Reactions Between Ketones and α-Unsubstituted Aldehydes. ResearchGate. Available from: [Link]
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-
Jurberg, I. D., et al. (2013). When asymmetric aminocatalysis meets the vinylogy principle. Chemical Communications. Available from: [Link]
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Kumar, T. P., & Haribabu, K. (2014). Enantioselective Michael addition of α,α-disubstituted aldehydes to nitroolefins catalyzed by a pyrrolidine-pyrazole. Tetrahedron: Asymmetry. Available from: [Link]
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Benaglia, M., et al. (2022). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Chemistry. Available from: [Link]
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Bakulina, O. Y., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available from: [Link]
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Technical Support Center: Troubleshooting Diastereoselectivity in Reactions with Chiral Pyrrolidines
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Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for troubleshooting diastereoselectivity in asymmetric reactions catalyzed by chiral pyrrolidines. Drawing from established mechanistic principles and field-proven insights, this center offers a structured approach to diagnosing and resolving common experimental challenges.
Pyrrolidine-based organocatalysts are foundational tools in modern asymmetric synthesis, pivotal for constructing complex molecular architectures with high stereocontrol.[1][2] However, achieving the desired diastereoselectivity can be a nuanced challenge, influenced by a delicate interplay of steric and electronic factors. This guide will walk you through common issues, their underlying causes, and systematic approaches to optimization.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a detailed breakdown of potential causes and a step-by-step guide to resolution.
Issue 1: Low Diastereoselectivity (Poor d.r.)
You've run your reaction (e.g., an aldol, Mannich, or Michael reaction) using a standard proline or a derivative catalyst, but the ratio of diastereomers is significantly lower than expected.
Root Cause Analysis & Corrective Actions
1. Catalyst Structure & Loading:
-
The "Why": The steric and electronic properties of the pyrrolidine catalyst are paramount in dictating the facial selectivity of the reaction.[3] The substituents on the pyrrolidine ring create a specific chiral environment that directs the approach of the reactants. For instance, in proline-catalyzed aldol reactions, the carboxylic acid group is essential for effective asymmetric induction through hydrogen bonding in the transition state.[4]
-
Troubleshooting Steps:
-
Catalyst Screening: Synthesize or procure a small panel of pyrrolidine catalysts with varying steric bulk. For example, compare L-proline with diarylprolinol silyl ethers. The latter often provides a more sterically demanding environment, which can enhance diastereoselectivity.[2]
-
Optimize Catalyst Loading: While catalytic amounts are desired, loading can influence the outcome. A low catalyst concentration might not be sufficient to drive the desired catalytic cycle efficiently, potentially allowing a non-selective background reaction to compete. Conversely, excessively high loading can sometimes lead to catalyst aggregation or side reactions. Start with the literature-recommended loading (often 10-30 mol%) and screen both higher and lower concentrations.[5]
-
2. Reaction Temperature:
-
The "Why": The stereoselectivity of many asymmetric reactions is highly temperature-dependent.[6] Lowering the temperature generally enhances selectivity by increasing the energy difference between the diastereomeric transition states. According to the Eyring equation, a small change in the activation energy difference (ΔΔG‡) between the two pathways can have a significant impact on the product ratio. However, in some rare cases, a reversal of enantioselectivity or diastereoselectivity has been observed at different temperatures, a phenomenon that is not yet fully understood but is thought to involve changes in the dominant reaction mechanism or aggregation state of the catalyst.[7][8]
-
Troubleshooting Steps:
-
Systematic Temperature Screening: Run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, and even as low as -78 °C).[9]
-
Monitor Conversion: Be aware that lowering the temperature will also decrease the reaction rate. You may need to extend the reaction time to achieve acceptable conversion.
-
Data Analysis: Plot the diastereomeric ratio (d.r.) versus temperature to identify the optimal conditions.
-
| Temperature (°C) | Diastereomeric Ratio (anti:syn) | Conversion (%) |
| 25 (Room Temp) | 60:40 | 95 |
| 0 | 85:15 | 92 |
| -20 | 95:5 | 88 |
| -40 | >98:2 | 85 |
Table 1: Example of temperature effect on diastereoselectivity in a proline-catalyzed aldol reaction. Lowering the temperature significantly improves the anti-selectivity.
3. Solvent Effects:
-
The "Why": The solvent can dramatically influence the stability of the transition states leading to different diastereomers.[10] Polar aprotic solvents (like DMSO, DMF) can stabilize charged intermediates, while non-polar solvents (like toluene, dichloromethane) may favor more compact, organized transition states.[11][12] The ability of the solvent to participate in hydrogen bonding can also be a critical factor.[13]
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities.
-
Non-polar: Toluene, Hexane, Dichloromethane (DCM)
-
Polar Aprotic: Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Isopropanol (IPA), Ethanol (EtOH) (Use with caution, as they can interfere with enamine formation)
-
-
Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of properties. For example, a DMSO/butanol mixture has been shown to improve anti-diastereoselectivity in certain Mannich reactions.[13]
-
Issue 2: Unexpected Diastereomer is the Major Product
Your reaction yields a high diastereomeric ratio, but the major product is the opposite of what was predicted by standard models (e.g., you obtained the syn-aldol product when the anti-product was expected).
Root Cause Analysis & Corrective Actions
1. Transition State Geometry:
-
The "Why": For many proline-catalyzed reactions, the stereochemical outcome is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[5][14][15][16] This model typically predicts the formation of the anti-diastereomer from the E-enamine. However, the actual transition state can be influenced by the specific substrates and catalyst. A boat-like transition state or a different enamine geometry (Z-enamine) could lead to the syn-product.
-
Troubleshooting Steps:
-
Review the Mechanism: Deeply investigate the proposed mechanism for your specific reaction type and catalyst. Computational studies, if available in the literature, can provide insight into the relative energies of different transition states.[17]
-
Modify Substrates: The steric bulk of the substituents on both the donor and acceptor molecules can influence the preferred transition state. If possible, try modifying a substituent to see if it alters the diastereoselectivity in a predictable way. For example, increasing the size of the aldehyde's R-group in an aldol reaction can further disfavor certain transition states.
-
2. Role of Additives:
-
The "Why": Additives such as acids, bases, or salts can alter the reaction pathway. For instance, certain achiral guanidinium salts used as co-catalysts with proline can switch the diastereoselectivity of aldol reactions from anti to syn.[18] These additives can interact with the catalyst or intermediates, stabilizing one transition state over another.
-
Troubleshooting Steps:
-
Screen Additives: If you suspect an alternative pathway, consider a screen of additives. Weak Brønsted acids or bases are common choices.
-
Stoichiometry of Additives: The amount of additive can be crucial. Screen different molar equivalents relative to the catalyst.
-
3. Thermodynamic vs. Kinetic Control:
-
The "Why": The observed product ratio may reflect thermodynamic equilibrium rather than kinetic control. If the reaction is reversible and the undesired diastereomer is more stable, it may accumulate over time, especially at higher temperatures or with prolonged reaction times.[19]
-
Troubleshooting Steps:
-
Time-Course Study: Monitor the diastereomeric ratio at different time points. If the ratio changes significantly over time, your reaction may be under thermodynamic control.
-
Lower Temperature and Shorter Time: To favor the kinetically controlled product, run the reaction at the lowest possible temperature that allows for a reasonable rate and stop the reaction as soon as the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: How does the N-substituent on a pyrrolidine catalyst affect diastereoselectivity?
The N-substituent plays a crucial role in shielding one face of the enamine intermediate. Large, bulky N-substituents (like in MacMillan catalysts) can effectively block one trajectory of approach for the electrophile, leading to high stereoselectivity. The electronic nature of the substituent can also influence the reactivity of the catalyst.
Q2: My reaction is a Michael addition. What specific factors should I focus on for improving diastereoselectivity?
For Michael additions, the formation of the syn or anti product is determined by the enamine geometry (E vs. Z) and the electrophile's approach to the enamine.[20][21]
-
Enamine Geometry: The structure of the ketone/aldehyde donor and the catalyst determines the preferred enamine geometry.
-
Solvent: Non-polar solvents often favor more ordered transition states and can lead to higher diastereoselectivity.
-
Additives: Water can sometimes play a beneficial role in organocatalytic Michael additions, even in organic solvents, by facilitating proton transfer in the transition state.[22]
Q3: Can computational chemistry help in troubleshooting diastereoselectivity?
Yes, absolutely. Density Functional Theory (DFT) calculations are a powerful tool for understanding the origins of stereoselectivity.[17] They can be used to model the energies of the various possible transition states (e.g., chair vs. boat, attack from different faces) and predict the most likely reaction pathway and, therefore, the major diastereomer.[4]
Experimental Protocols & Visualizations
Protocol 1: Systematic Optimization of Reaction Temperature
This protocol outlines a workflow for determining the optimal temperature for maximizing diastereoselectivity.
-
Setup: Prepare five identical reaction vessels, each charged with the substrate, solvent, and any other reagents except the catalyst.
-
Temperature Equilibration: Place the vessels in cooling baths set to 25 °C, 0 °C, -20 °C, -40 °C, and -78 °C. Allow them to equilibrate for 15 minutes.
-
Initiation: Add the chiral pyrrolidine catalyst to each vessel simultaneously (if possible) to start the reactions.
-
Monitoring: At set time intervals (e.g., 2, 4, 8, 16, 24 hours), take a small aliquot from each reaction.
-
Quench & Analysis: Immediately quench the reaction in the aliquot (e.g., with a saturated NaHCO₃ solution). Extract the organic components and analyze the crude mixture by ¹H NMR or chiral HPLC to determine the conversion and diastereomeric ratio.[23]
-
Data Compilation: Plot d.r. vs. temperature and conversion vs. time for each temperature to identify the optimal conditions that balance selectivity and reaction efficiency.
Workflow for Temperature Optimization
Mechanistic Visualization: Zimmerman-Traxler Model
The stereochemical outcome of many proline-catalyzed aldol reactions can be predicted using the Zimmerman-Traxler transition state model. The enamine formed from the ketone and proline attacks the aldehyde via a chair-like, six-membered cyclic transition state where the carboxylate group of the proline activates the aldehyde via a hydrogen bond. The bulky R group of the aldehyde preferentially occupies an equatorial position to minimize steric hindrance, leading to the formation of the anti-diastereomer.
Zimmerman-Traxler Model for Aldol Reaction
(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure diagrams for a real application.)
References
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d'Acunto, A., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega. Retrieved January 19, 2026, from [Link]
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Hoang, L., Bahmanyar, S., Houk, K. N., & List, B. (2003). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
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Conti, P., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Retrieved January 19, 2026, from [Link]
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Chiral Proline Based Reactions. (2021, March 16). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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A Chiral Solvent Effect in Asymmetric Organocatalysis. (2025, August 10). ResearchGate. Retrieved January 19, 2026, from [Link]
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Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. (2003). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
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Matsumoto, A., et al. (2016). Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. RSC Publishing. Retrieved January 19, 2026, from [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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Solvent-controlled diastereoselectivity in tryptophan-catalyzed Mannich reactions. (2015). Asymmetric Catalysis. Retrieved January 19, 2026, from [Link]
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Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. (2022). Chemical Science. Retrieved January 19, 2026, from [Link]
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General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]
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Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. (2007). Organic Letters. Retrieved January 19, 2026, from [Link]
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Zimmerman Traxler. (n.d.). Andrew G Myers Research Group. Retrieved January 19, 2026, from [Link]
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Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Zimmerman-Traxler Model. (n.d.). OpenOChem Learn. Retrieved January 19, 2026, from [Link]
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Dehydroabietyl squaramide incorporating chiral pyrrolidine for highly diastereo- and enantioselective Michael reaction between. (2025, October 2). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. (2018). Catalysis Science & Technology. Retrieved January 19, 2026, from [Link]
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Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. (2015). Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]
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Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. (2023). Nature Communications. Retrieved January 19, 2026, from [Link]
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Turning Enantiomeric Relationships into Diastereomeric Ones: Self-Resolving α-Ureidophosphonates and Their Organocatalytic Enantioselective Synthesis. (2022). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
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Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters. Retrieved January 19, 2026, from [Link]
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New mechanistic studies on the proline-catalyzed aldol reaction. (2002). Proceedings of the National Academy of Sciences. Retrieved January 19, 2026, from [Link]
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Hajos-Parrish-Eder-Sauer-Wiechert reaction. (n.d.). chemeurope.com. Retrieved January 19, 2026, from [Link]
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The effects of interactions between proline and carbon nanostructures on organocatalysis in the Hajos–Parrish–Eder–Sauer–Wiechert reaction. (2014). Nanoscale. Retrieved January 19, 2026, from [Link]
-
Organocatalytic kinetic resolution of 1,5-dicarbonyl compounds through a retro-Michael reaction. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Organocatalytic Enantioselective Synthesis of Both Diastereomers of α-Hydroxyphosphinates. (2011). Molecules. Retrieved January 19, 2026, from [Link]
-
Organocatalytic diastereo- and atroposelective construction of N–N axially chiral pyrroles and indoles. (2021). Nature Communications. Retrieved January 19, 2026, from [Link]
-
Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. (2023). University of Groningen research portal. Retrieved January 19, 2026, from [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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-
Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. (2026, January 14). ACS Catalysis. Retrieved January 19, 2026, from [Link]
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- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of 2,2,4-Trimethylpyrrolidine Hydrochloride
Welcome to the technical support center for purification challenges involving 2,2,4-Trimethylpyrrolidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter this cyclic amine salt as an unreacted starting material or byproduct. Here, we provide in-depth, experience-based solutions to common purification issues, moving beyond simple protocols to explain the underlying chemical principles.
Core Principles: The Chemistry of Amine Salt Removal
This compound is the salt of a secondary amine, 2,2,4-trimethylpyrrolidine. The fundamental strategy for its removal hinges on modulating its solubility by switching between its salt form and its free base form.
-
In its hydrochloride salt form , the nitrogen atom is protonated (R₂NH₂⁺Cl⁻). This ionic character makes it highly polar and generally soluble in aqueous solutions but poorly soluble in nonpolar organic solvents.
-
In its free base form , the nitrogen is neutral (R₂NH). This significantly reduces its polarity, making it much more soluble in common organic solvents (like dichloromethane, ethyl acetate, or ether) and less soluble in water.
The pKa of the conjugate acid of a typical cyclic secondary amine, pyrrolidine, is around 11.3.[1] We can infer that 2,2,4-trimethylpyrrolidine has a similar basicity. This pKa value is the critical parameter for designing an effective separation protocol. To deprotonate the hydrochloride salt and generate the free base, the pH of the aqueous solution must be raised significantly above its pKa. A general rule of thumb is to adjust the pH to be at least 2 units higher than the pKa, suggesting a target pH of >13 for efficient conversion to the free base.
| Property | This compound | 2,2,4-Trimethylpyrrolidine (Free Base) |
| Molecular Formula | C₇H₁₆ClN[2][3] | C₇H₁₅N[4] |
| Molecular Weight | 149.66 g/mol [2][3][5] | 113.20 g/mol [4] |
| Form | Solid[5] | Liquid |
| Predicted pKa (Conjugate Acid) | ~11.3 (estimated based on pyrrolidine[1]) | N/A |
| Solubility | Water-soluble[6] | Poorly water-soluble, soluble in organic solvents |
Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered during the removal of this compound.
Question 1: I tried a simple water wash, but my product is still contaminated. Why didn't it work?
A simple wash with neutral water is often insufficient. While the hydrochloride salt is water-soluble, its partitioning between the organic and aqueous layers depends heavily on the organic solvent used. If your organic solvent is relatively polar (e.g., ethyl acetate), the salt may have some residual solubility, leading to incomplete extraction.
Expert Insight: The goal is not just to wash, but to perform a reactive extraction. You must manipulate the pH to ensure the amine is exclusively in the form that is most soluble in the desired phase. For removing the amine salt from an organic layer, you should perform an acidic water wash, not a neutral one.
Solution: Acidic Aqueous Wash
Adding a dilute acid (e.g., 1M HCl) to the wash water ensures the amine remains protonated (Le Chatelier's principle), maximizing its concentration in the aqueous phase.[7][8]
Question 2: How do I perform a standard basic wash to remove the amine salt? My product is stable to base.
This is the most common and effective method. By washing your organic reaction mixture with a basic aqueous solution, you deprotonate the this compound to its free base form. This free amine is much less polar and will preferentially partition into the organic layer. This technique is used to isolate the amine, not remove it from the organic phase. To remove the amine, you would first basify the entire mixture, extract the free amine along with your product into an organic solvent, and then perform an acidic wash as described above.
Detailed Protocol: Standard Acid-Base Extraction for Amine Removal
-
Dissolution : Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.
-
First Wash (Acidic) : Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake vigorously for 30-60 seconds, venting frequently.[9]
-
Separation : Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated amine salt.
-
Repeat : Perform a second wash with the dilute acid to ensure complete removal.
-
Neutralization Wash : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Final Wash (Brine) : Wash the organic layer with saturated aqueous NaCl (brine). This helps remove dissolved water from the organic layer and aids in breaking any minor emulsions.[10]
-
Drying and Concentration : Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Workflow: Acid-Base Extraction for Amine Removal
Caption: Workflow for removing amine hydrochloride via acidic wash.
Question 3: I tried a basic wash, but a thick emulsion formed and the layers won't separate. What should I do?
Emulsion formation is a frequent issue, especially when the reaction mixture contains surfactant-like byproducts or when the densities of the organic and aqueous layers are too similar.[10][11] Vigorous shaking exacerbates this problem.[11]
Expert Insight: Don't panic and don't discard the mixture. Emulsions are thermodynamically unstable and can be broken with patience and chemical intervention.
Troubleshooting Emulsions: A Step-by-Step Guide
-
Patience is Key : Let the separatory funnel stand undisturbed for 15-30 minutes. Often, the emulsion will break on its own.[12]
-
Increase Ionic Strength : Add a significant amount of solid NaCl (or a saturated brine solution) to the funnel and swirl gently.[10][12] This increases the polarity and density of the aqueous layer, forcing the separation of the less polar organic droplets.[11]
-
Gentle Agitation : Gently swirl the funnel or stir the layers with a glass rod. Avoid vigorous shaking.[10][12]
-
Change the Solvent Volume : Dilute the organic layer by adding more of the organic solvent. This can significantly change the overall density and help break the emulsion.[13]
-
Filtration : As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth). This can break up the fine droplets that constitute the emulsion.[13]
Question 4: My desired product is sensitive to strong acids or bases. Are there alternative removal methods?
Absolutely. When the product's stability is a concern, non-extractive or milder methods are preferable.
Method 1: Solid-Phase Scavenger Resins
Scavenger resins are polymer beads functionalized with reactive groups that covalently bind to and remove specific types of impurities from a solution.[14] For removing an excess amine, an isocyanate or aldehyde resin is highly effective.[15][16]
-
How it Works : The crude reaction mixture is stirred with the scavenger resin. The amine reacts with the functional groups on the resin, becoming permanently attached to the solid support. The purified product remains in solution and is recovered by simple filtration.[16]
-
Advantages : High selectivity, simple filtration-based workup, and no need for aqueous extractions. This method is ideal for automated or high-throughput synthesis.[14]
Decision Tree: Choosing a Scavenger Resin
Caption: Decision process for using scavenger resins.
Method 2: Precipitation/Crystallization
If your desired product is a solid with different solubility characteristics than the amine hydrochloride, you may be able to induce selective precipitation.
-
Solvent Selection : Dissolve the crude mixture in a minimal amount of a solvent in which your product is soluble but the amine salt is not (e.g., hot isopropanol, acetonitrile).
-
Cooling/Anti-solvent : Cool the solution slowly to crystallize your product, leaving the amine salt in the mother liquor. Alternatively, add an "anti-solvent" (a solvent in which your product is insoluble) to force precipitation.
-
Isolation : Collect the solid product by filtration. This method may require optimization to achieve high purity and yield.
References
-
PubChem. (S)-2,2,4-trimethylpyrrolidine hydrochloride.[Link]
-
LookChem. Cas 1897428-40-8, this compound.[Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.[Link]
- Google Patents. US6897262B2 - Scavenger resin and processes for the use thereof.
- Google Patents.
-
Reddit. Ways of crashing out amines : r/chemistry.[Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction.[Link]
-
Human Metabolome Database. Showing metabocard for 2-Methylpyrrolidine (HMDB0341433).[Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions.[Link]
-
Amerigo Scientific. Scavenger Resins.[Link]
-
Wikipedia. Pyrrolidine.[Link]
-
K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction.[Link]
-
Reddit. Amine workup : r/Chempros.[Link]
-
Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions.[Link]
-
AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.[Link]
-
University of Waterloo. What is an Acid and Base Extraction?[Link]
-
Scientific Research Publishing. Comparative Efficacy of Polyamine-Based Scavenger Resins.[Link]
-
Wikipedia. Acid–base extraction.[Link]
-
University of Southampton. Scavenger and Reagent Resins.[Link]
-
Pharmaffiliates. (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride.[Link]
-
ResearchGate. (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.[Link]
-
Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]
-
Pharmaffiliates. This compound.[Link]
-
YouTube. How to purify Amine?[Link]
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- 16. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
Technical Support Center: Managing Steric Hindrance of 2,2,4-Trimethyl Substituents
Welcome to the technical support center for managing challenges associated with the 2,2,4-trimethyl functional group. This guide is designed for researchers, scientists, and drug development professionals who encounter experimental hurdles due to the significant steric bulk of this substituent. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why are 2,2,4-trimethyl substituents particularly challenging?
A: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups of atoms in a molecule obstructs a chemical reaction.[1][2][3] This obstruction arises because the bulky groups physically impede the approach of a reactant to a reaction site.[2] The 2,2,4-trimethylpentyl group, for instance, possesses a quaternary carbon at the 2-position and a tertiary carbon at the 4-position, creating a highly congested environment. This significant bulk can shield reaction centers, making it difficult for nucleophiles or other reagents to access them, which in turn can dramatically slow down or even prevent a reaction from occurring.[4][5]
Q2: How does the conformation of a molecule with a 2,2,4-trimethyl substituent affect its reactivity?
A: The conformation, or the three-dimensional arrangement of atoms, is crucial.[6] For cyclic systems, such as a cyclohexane ring, substituents can occupy either an axial or an equatorial position.[7] Axial substituents generally cause more steric hindrance due to 1,3-diaxial interactions, which are repulsive forces between an axial substituent and other axial atoms or groups on the same side of the ring.[8] Therefore, a conformation where the bulky 2,2,4-trimethyl group is in an equatorial position is generally more stable and may present a less hindered face for a reaction to occur.[9] A thorough conformational analysis is often the first step in understanding the reactivity of a complex molecule.[10]
Q3: Can I predict the impact of a 2,2,4-trimethyl group on my reaction?
A: While precise prediction can be complex, you can make educated estimations. The impact is most pronounced in reactions with crowded transition states, such as S(_N)2 reactions.[4] In these cases, the bulky substituent will significantly decrease the reaction rate.[5] For reactions proceeding through less sterically demanding intermediates, like the planar carbocation in an S(_N)1 reaction, the effect of the initial steric bulk is less pronounced.[11] In fact, the alkyl groups can even help stabilize the carbocation intermediate.[11] Computational chemistry tools can also be employed for a more quantitative prediction of steric effects.
Troubleshooting Guides
Issue 1: Slow or No Reaction in a Nucleophilic Substitution
Scenario: You are attempting to perform a nucleophilic substitution on a substrate containing a 2,2,4-trimethylpentyl group at or near the reaction center, and you observe little to no product formation.
Analysis of the Problem
The likely culprit is severe steric hindrance impeding the approach of your nucleophile, particularly if you are attempting an S(_N)2 reaction. The 2,2,4-trimethylpentyl group effectively shields the electrophilic carbon from the required backside attack of the nucleophile.[12]
Solutions & Protocols
-
Rationale: A smaller nucleophile will have a better chance of reaching the reaction center.[9]
-
Protocol: If you are using a bulky nucleophile like tert-butoxide, consider switching to smaller, yet still effective, nucleophiles such as methoxide, ethoxide, or azide.
-
Rationale: S(_N)1 reactions proceed through a planar carbocation intermediate, which is less affected by the steric bulk of the starting material.[11] The multiple alkyl groups of the 2,2,4-trimethyl substituent can also help to stabilize the carbocation intermediate.[11]
-
Protocol:
-
Solvent Selection: Switch to a polar protic solvent like water, ethanol, or a mixture of the two. These solvents will stabilize the carbocation intermediate.[11]
-
Nucleophile Choice: Use a weak nucleophile. Often, the solvent itself can act as the nucleophile (solvolysis).
-
Temperature: Gently warming the reaction may be necessary to facilitate the formation of the carbocation, but be aware that this can also promote competing elimination reactions.
-
-
Rationale: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[13]
-
Caution: This approach should be used judiciously, as higher temperatures can lead to side reactions, particularly elimination (E2) reactions, and potential decomposition of starting materials or products.[9][13]
Decision-Making Workflow for Nucleophilic Substitution
Caption: Troubleshooting workflow for substitution reactions.
Issue 2: Poor Yields in Elimination Reactions
Scenario: You are trying to perform an elimination reaction on a substrate with a 2,2,4-trimethyl substituent, but the yield of the desired alkene is low, or you are getting an unexpected mixture of products.
Analysis of the Problem
The regioselectivity of elimination reactions (Zaitsev vs. Hofmann) is highly influenced by steric hindrance. A bulky base will have difficulty accessing a sterically hindered proton, leading to the formation of the Hofmann product (the less substituted alkene). The 2,2,4-trimethyl group can create significant steric congestion around adjacent protons.
Solutions & Protocols
-
To Favor the Zaitsev Product (more substituted alkene):
-
Rationale: A small, strong base is needed to access the more sterically hindered proton.
-
Protocol: Use a base like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in ethanol. These smaller bases can more easily approach the more substituted carbon.
-
-
To Favor the Hofmann Product (less substituted alkene):
-
Rationale: A bulky, non-nucleophilic base will preferentially abstract the most accessible, least sterically hindered proton.
-
Protocol: Employ a sterically hindered base such as potassium tert-butoxide (t-BuOK) in tert-butanol.
-
Comparative Table of Bases for Elimination Reactions
| Base | Structure | Size | Typical Product with Hindered Substrate |
| Sodium Methoxide | NaOMe | Small | Zaitsev |
| Sodium Ethoxide | NaOEt | Small | Zaitsev |
| Potassium tert-Butoxide | t-BuOK | Bulky | Hofmann |
| Lithium Diisopropylamide | LDA | Bulky | Hofmann |
Issue 3: Difficulty in Forming Organometallic Reagents
Scenario: You are attempting to form a Grignard or organolithium reagent from a halide bearing a 2,2,4-trimethylpentyl group, but the reaction is sluggish or fails.
Analysis of the Problem
The formation of organometallic reagents can be sensitive to steric hindrance around the carbon-halogen bond. The bulky 2,2,4-trimethyl group can hinder the approach of the metal surface (in the case of Mg) or the organolithium reagent (in the case of lithium-halogen exchange).
Solutions & Protocols
-
Rationale: Increasing the surface area and reactivity of the magnesium can facilitate the reaction.
-
Protocol:
-
Before adding your halide, gently heat the magnesium turnings in a dry flask under an inert atmosphere to drive off any moisture.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Use a more polar solvent like tetrahydrofuran (THF) instead of diethyl ether to help solvate the Grignard reagent as it forms.
-
-
Rationale: Some organometallic reagents are more tolerant of steric hindrance.
-
Protocol: If direct formation is problematic, consider using transmetallation reactions. For instance, forming an organozinc or organocuprate reagent, which can sometimes be prepared under milder conditions or from other organometallic precursors, might be a viable alternative for subsequent coupling reactions.[14]
Workflow for Overcoming Challenges in Organometallic Reagent Formation
Caption: Strategy for forming sterically hindered organometallics.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Trimethylcyclohexane Reactions.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate.
- LibreTexts Chemistry. (2021, July 31). 8.8: Structural and Solvent Effects in S(_N) Reactions.
- LibreTexts Chemistry. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
- Fu, G. C. (2008). Transition-Metal-Catalyzed Construction of Alkyl–Alkyl Bonds: Another Dimension in Cross-Coupling Chemistry. Journal of Organic Chemistry, 73(13), 4591-4597.
- Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry.
- Total Organic Chemistry. (2020, June 10). SN2 Sterics and Comparing Reaction Rates | Organic Chemistry Lessons.
- Benchchem. (n.d.). overcoming steric hindrance in reactions with 2-bromo-2,4,4-trimethylpentane.
- Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples.
- Khan Academy. (2013, February 13). Steric hindrance.
- LibreTexts Chemistry. (1998, February 2). Conformations of Organic Molecules.
- LibreTexts Chemistry. (2020, July 1). 3.7: Conformational analysis.
- LibreTexts Chemistry. (2021, October 24). 3.1: Conformations of Organic Molecules.
- Pharmacy 180. (n.d.). Conformational Energies - Stereochemical and Conformational Isomerism | Organic Chemistry.
- Soderberg, T. (2016). CHAPTER 6. CONFORMATIONS OF ORGANIC MOLECULES. In Organic Chemistry with a Biological Emphasis.
- Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry.
Sources
- 1. m.youtube.com [m.youtube.com]
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- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
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- 14. Transition-Metal-Catalyzed Construction of Alkyl–Alkyl Bonds: Another Dimension in Cross-Coupling Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2,2,4-Trimethylpyrrolidine Hydrochloride and Other Amine Hydrochlorides for the Modern Researcher
Introduction: The Indispensable Role of Amine Hydrochlorides in Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the humble amine base is a cornerstone reagent. Its hydrochloride salt form offers a superior alternative to the free base, converting volatile, often corrosive liquids into stable, crystalline solids with improved handling characteristics, shelf-life, and ease of weighing. These salts serve as crucial proton scavengers, non-nucleophilic bases, and precursors in a vast array of chemical transformations.
However, not all amine hydrochlorides are created equal. Their performance is dictated by a delicate interplay of basicity (pKa), steric hindrance, and solubility. The selection of an inappropriate amine base can lead to undesired side reactions, low yields, or complex purification challenges. This guide provides an in-depth comparison of 2,2,4-trimethylpyrrolidine hydrochloride, a molecule of rising importance, against a curated selection of commonly used amine hydrochlorides. We will delve into the structural nuances that govern their reactivity and provide field-proven experimental data to guide researchers in making informed decisions for their specific synthetic challenges.
Spotlight on this compound: Structure, Chirality, and Strategic Value
This compound is a chiral, cyclic secondary amine salt distinguished by significant steric encumbrance around the nitrogen atom. The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The addition of three methyl groups, particularly the gem-dimethyl substitution at the C2 position, imparts unique properties that define its utility.
Key Attributes:
-
Steric Hindrance: The two methyl groups adjacent to the nitrogen atom (C2) and the additional methyl group at C4 create a sterically congested environment. This bulkiness significantly diminishes the nucleophilicity of the nitrogen atom while preserving its basicity, making it an excellent choice for reactions where the amine should function purely as a proton acceptor, not as a nucleophile.
-
Chirality: The presence of a stereocenter at the C4 position means the compound exists as enantiomers. The (4S)-enantiomer, in particular, has become a high-value building block.
-
Pharmaceutical Significance: The most prominent application of (4S)-2,2,4-trimethylpyrrolidine hydrochloride is its role as an indispensable chiral building block in the industrial-scale synthesis of Elexacaftor.[2] Elexacaftor is a next-generation CFTR (cystic fibrosis transmembrane conductance regulator) corrector that, as part of a triple-combination therapy, has revolutionized the treatment of cystic fibrosis.[3][4][5] The precise three-dimensional structure of the pyrrolidine moiety is critical to the drug's therapeutic function.
Comparative Analysis: Performance Metrics of Key Amine Hydrochlorides
To understand the unique position of 2,2,4-trimethylpyrrolidine HCl, we must compare it against alternatives that represent different classes of structure and steric demand.
| Amine Hydrochloride | Structure | Class | M.W. ( g/mol ) | pKa of Conjugate Acid | Key Feature |
| 2,2,4-Trimethylpyrrolidine HCl | Secondary, Cyclic, Chiral | 149.66[4] | ~11.4 - 11.6 (Estimated)¹ | High Steric Hindrance, Chiral | |
| Pyrrolidine HCl | Secondary, Cyclic | 107.57 | 11.27[6] | Low Steric Hindrance | |
| Piperidine HCl | Secondary, Cyclic | 121.61[7] | 11.12[8] | Low Steric Hindrance, 6-membered ring | |
| Triethylamine HCl (TEA·HCl) | Tertiary, Acyclic | 137.65[8] | 10.75[2] | Moderate Hindrance, Common Base | |
| Diisopropylethylamine HCl (DIPEA·HCl) | Tertiary, Acyclic | 165.71 | ~11.0 (Predicted)² | High Steric Hindrance, Non-nucleophilic |
¹An experimental pKa for 2,2,4-trimethylpyrrolidine is not readily available in peer-reviewed literature. This estimate is based on the known pKa of pyrrolidine (11.27) and the expected increase in basicity due to the positive inductive effect of three electron-donating methyl groups. The predicted pKa for the less-substituted 2-methylpyrrolidine is 11.46.[9] ²The pKa of DIPEA is often cited from its value in DMSO (8.5).[10] Its aqueous pKa is predicted to be around 11.[6]
Analysis of Basicity (pKa)
The pKa of the conjugate acid is the most critical indicator of an amine's base strength; a higher pKa corresponds to a stronger base.
-
Cyclic Secondary Amines: Pyrrolidine and its trimethylated derivative exhibit the highest basicity in this group. The cyclic structure constrains the alkyl groups, minimizing steric repulsion upon protonation and leading to high base strength. The additional methyl groups on 2,2,4-trimethylpyrrolidine are expected to further increase electron density on the nitrogen, making it a slightly stronger base than pyrrolidine itself.
-
Acyclic Tertiary Amines: Triethylamine (TEA) is a moderately strong base. Diisopropylethylamine (DIPEA), often called Hünig's base, is slightly weaker. While the inductive effect of three alkyl groups should make them strong bases, steric hindrance can make solvation of the protonated form less favorable, slightly reducing basicity compared to less hindered secondary amines.[11]
The Decisive Role of Steric Hindrance
Steric hindrance dictates the nucleophilicity of the amine and its regioselectivity in elimination reactions.
Caption: Steric hindrance around the nitrogen atom.
-
Low Hindrance (Pyrrolidine, Piperidine, TEA): These amines can act as both bases and nucleophiles. This can be a significant drawback, leading to unwanted side reactions (e.g., N-alkylation) when used with electrophilic substrates.
-
High Hindrance (2,2,4-Trimethylpyrrolidine, DIPEA): The bulky alkyl groups shield the nitrogen's lone pair, making it a poor nucleophile but an effective proton scavenger.[10] This property is highly desirable in reactions like acylations or eliminations where the amine's only intended role is to neutralize acid.
Solubility Profile
The solubility of the amine hydrochloride salt is a critical practical consideration for reaction setup and, more importantly, for product purification.
| Amine Hydrochloride | Water | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (ACN) | Comments |
| 2,2,4-Trimethylpyrrolidine HCl | Soluble[5] | Likely Soluble | Likely Insoluble | Likely Soluble | Solubility profile is expected to be similar to other bulky amine salts. |
| Pyrrolidine HCl | Soluble | Soluble | Insoluble | Soluble | Typical behavior for a small, polar salt. |
| Piperidine HCl | Soluble[7] | Soluble | Insoluble | Soluble | Similar to Pyrrolidine HCl. |
| Triethylamine HCl (TEA·HCl) | Very Soluble[12] | Soluble[13] | Insoluble[13] | Soluble | Insoluble in ethers, allowing for removal by filtration.[13] |
| Diisopropylethylamine HCl (DIPEA·HCl) | Soluble | Soluble | Slightly Soluble / Insoluble[14] | Soluble | Generally more soluble in organic solvents than TEA·HCl.[14] |
Causality Behind Solubility: Amine hydrochlorides are ionic salts, making them highly soluble in polar protic solvents like water. Their solubility in organic solvents is more nuanced. They are often soluble in polar aprotic solvents like DCM and acetonitrile. Crucially, many are insoluble in less polar solvents like diethyl ether and THF. This differential solubility is the cornerstone of product purification: if the desired product is soluble in ether or THF, the amine salt byproduct can be easily removed by filtration.
Supporting Experimental Data & Protocols
Experiment 1: Performance in a Regioselective E2 Elimination Reaction
The choice of amine base can dramatically alter the product distribution in an elimination reaction, a classic example of kinetic versus thermodynamic control. A sterically hindered base will preferentially abstract the most accessible proton, leading to the less-substituted (Hofmann) alkene. A less hindered base can access more sterically demanding protons to yield the more stable, more-substituted (Zaitsev) alkene.[15][16]
Model Reaction: E2 Elimination of 2-bromo-2-methylbutane.
-
Substrate: 2-bromo-2-methylbutane
-
Bases to Compare:
-
Less Hindered: Triethylamine (analogous to ethoxide)
-
Hindered: Diisopropylethylamine (DIPEA)
-
-
Potential Products:
-
Zaitsev Product: 2-methyl-2-butene (trisubstituted, more stable)
-
Hofmann Product: 2-methyl-1-butene (disubstituted, less stable)
-
Experimental Protocol: E2 Elimination
-
Reaction Setup: To two separate oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers under a nitrogen atmosphere, add the substrate, 2-bromo-2-methylbutane (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to each flask to create a 0.5 M solution.
-
Base Addition:
-
To Flask A, add triethylamine (1.5 eq).
-
To Flask B, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
-
Reaction: Heat both reaction mixtures to reflux (approx. 66 °C) and monitor the reaction progress by GC-MS.
-
Workup: After completion, cool the reactions to room temperature. The corresponding amine hydrobromide salt will precipitate. Filter the mixtures through a pad of celite, washing with fresh THF.
-
Analysis: Carefully remove the solvent in vacuo without losing the volatile alkene products. Analyze the crude product mixture by ¹H NMR or GC to determine the ratio of the Zaitsev to Hofmann product.[3]
Expected Results (Based on Established Principles[17][18])
| Base Used | Key Property | Major Product | Expected Zaitsev:Hofmann Ratio |
| Triethylamine | Less Hindered | 2-methyl-2-butene (Zaitsev) | > 70 : 30 |
| DIPEA | Highly Hindered | 2-methyl-1-butene (Hofmann) | < 30 : 70 |
Experiment 2: Determination of pKa by Potentiometric Titration
This protocol provides a reliable method for experimentally determining the pKa of an amine hydrochloride, a fundamental parameter for any new or uncharacterized base.
Caption: Experimental workflow for pKa determination.
Detailed Protocol
-
Apparatus Setup: Calibrate a potentiometer/pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0).[16]
-
Solution Preparation:
-
Accurately weigh the amine hydrochloride salt and dissolve it in deionized water to make a solution of known concentration (e.g., 20 mL of 0.1 M).[16]
-
Prepare a standardized solution of 0.1 M NaOH.
-
-
Titration:
-
Place the amine hydrochloride solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Slowly add the 0.1 M NaOH solution in small, precise increments (e.g., 0.2 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record both the pH and the total volume of NaOH added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point, which is the point of maximum slope on the curve (the steepest part of the 'S' shape). This can be found precisely by plotting the first derivative (ΔpH/ΔV).
-
Determine the volume of NaOH added at the half-equivalence point (half the volume required to reach the equivalence point).
-
The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.
-
For robust data, perform the titration in triplicate.[16]
-
Conclusion and Recommendations
The selection of an amine hydrochloride is a strategic decision in synthesis design.
-
This compound stands out for applications requiring a chiral, highly hindered, and strongly basic secondary amine . Its primary value is as a chiral building block, as exemplified by its non-negotiable role in the synthesis of Elexacaftor. Its steric bulk makes it a poor nucleophile, a beneficial trait for preventing side reactions.
-
For general-purpose acid scavenging where moderate basicity is sufficient and nucleophilicity is not a major concern, Triethylamine Hydrochloride (TEA·HCl) remains a cost-effective and versatile choice. Its insolubility in ethers is a significant advantage for purification.
-
When a non-nucleophilic, highly hindered acyclic base is required, particularly to favor Hofmann elimination , Diisopropylethylamine Hydrochloride (DIPEA·HCl) is the industry standard. Its higher solubility in organic solvents compared to TEA·HCl can be an advantage for reaction homogeneity but a disadvantage for purification by precipitation.
-
For applications needing a simple, unhindered, and strongly basic cyclic amine , Pyrrolidine Hydrochloride and Piperidine Hydrochloride are excellent options, provided their inherent nucleophilicity can be tolerated by the substrate.
Ultimately, the choice depends on a careful analysis of the reaction mechanism. If the amine is merely a proton shuttle, steric hindrance is your ally. If it is a chiral component of the final target, stereochemistry is paramount. By understanding the fundamental properties laid out in this guide, researchers can more effectively navigate the options and select the optimal reagent to achieve their synthetic goals.
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PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Rawsource. (2024, July 3). How do amines act as bases. Rawsource. Retrieved January 19, 2026, from [Link]
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Khan Academy. (2017, March 3). E2 product using sterically hindered base [Video]. YouTube. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved January 19, 2026, from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/08%3A_Alkyl_Halides_and_Organometallic_Compounds/8.08%3A_Elimination_Reactions_of_Alkyl_Halides/8.8B%3A_Elimination_by_the_E2_Mechanism]([Link]_ Compounds/8.08%3A_Elimination_Reactions_of_Alkyl_Halides/8.8B%3A_Elimination_by_the_E2_Mechanism)
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Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction. Retrieved January 19, 2026, from [Link]
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Human Metabolome Database. (2022, September 9). Showing metabocard for 2-Methylpyrrolidine (HMDB0341433). Retrieved January 19, 2026, from [Link]
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Sciencemadness Discussion Board. (2008, February 13). Hunig's base. Retrieved January 19, 2026, from [Link]
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Khan Academy. (n.d.). E2 elimination: Stereoselectivity. Retrieved January 19, 2026, from [Link]
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Pharmaffiliates. (n.d.). (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride. Retrieved January 19, 2026, from [Link]
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University of Wisconsin-Madison Chemistry. (n.d.). Experiment 6: Elimination Reactions (E1/E2). Retrieved January 19, 2026, from [Link]
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Ferreira, F. C., Buarque, C. D., & Lopes-Pacheco, M. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Molecules, 29(4), 821. [Link]
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Reddit. (2021, April 26). Remove DIPEA-HCl from a water sensitive product. r/Chempros. Retrieved January 19, 2026, from [Link]
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Iannelli, P., Bisyarina, A., & D'Alba, F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
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A Technical Guide to 2,2,4-Trimethylpyrrolidine Hydrochloride: A Chiral Auxiliary Surpassing Catalytic Roles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the pyrrolidine scaffold is a cornerstone, most famously embodied by the organocatalyst L-proline. However, the utility of pyrrolidine derivatives extends beyond direct catalysis. This guide provides an in-depth technical analysis of 2,2,4-Trimethylpyrrolidine hydrochloride, a compound whose value lies not in catalytic activity, but in its exceptional performance as a chiral auxiliary and building block. While structurally similar to catalytic amines, its unique substitution pattern redefines its application in stereoselective synthesis, a critical aspect in the development of modern pharmaceuticals.
The Dual Nature of Pyrrolidines in Asymmetric Synthesis: Catalysts vs. Auxiliaries
Pyrrolidine-based compounds are central to asymmetric synthesis, operating through two primary mechanisms: direct organocatalysis and as chiral auxiliaries.[1] Understanding this distinction is crucial for appreciating the specific role of this compound.
Organocatalysis: Chiral secondary amines, such as L-proline, catalyze reactions by forming transient chiral intermediates, namely enamines or iminium ions, with carbonyl compounds.[2] This mode of activation allows for highly enantioselective carbon-carbon and carbon-heteroatom bond formations. The catalytic cycle regenerates the amine, allowing it to be used in sub-stoichiometric amounts.
Chiral Auxiliaries: In contrast, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[3] After the desired transformation, the auxiliary is cleaved and can often be recovered. This approach is particularly valuable when direct catalytic methods are less effective.
This compound's primary and documented role falls squarely into the category of a chiral auxiliary and a chiral building block.[3] There is a notable absence of published literature demonstrating its efficacy as a direct organocatalyst in common asymmetric transformations like aldol or Michael additions.
Structural Analysis: Why this compound is a Superior Auxiliary but a Poor Catalyst
The catalytic inefficiency and auxiliary efficacy of this compound can be attributed to its unique structural features, particularly when compared to L-proline.
| Feature | L-Proline | This compound | Implication |
| C2-Substitution | Carboxylic Acid | Gem-dimethyl group | The carboxylic acid in proline is crucial for its catalytic cycle, acting as an internal Brønsted acid to activate the electrophile.[2] The bulky gem-dimethyl group in this compound sterically hinders the formation of the necessary enamine or iminium ion intermediates for catalysis. |
| C4-Substitution | Unsubstituted | Methyl group | The C4-methyl group, in conjunction with the C2-gem-dimethyl groups, creates a well-defined chiral pocket. This steric hindrance is highly effective in shielding one face of the molecule when it is used as an auxiliary, leading to high diastereoselectivity. |
| Overall Steric Hindrance | Relatively low | High | The increased steric bulk of this compound makes it an excellent directing group for controlling the approach of reagents in auxiliary-based synthesis. |
Comparative Performance as a Chiral Auxiliary: A Case Study in the Synthesis of Elexacaftor
The most prominent application of (4S)-2,2,4-trimethylpyrrolidine hydrochloride is in the industrial-scale synthesis of Elexacaftor, a key component of the triple-combination therapy for cystic fibrosis.[3][4] In this context, it serves as a chiral building block that is incorporated into the final molecule, where its stereochemistry is critical for therapeutic efficacy.
The synthesis of Elexacaftor involves the coupling of several fragments, with the chiral pyrrolidine moiety being introduced in a late-stage nucleophilic aromatic substitution (SNAr) reaction.[5] The use of this specific chiral pyrrolidine derivative is integral to achieving the required three-dimensional structure of the final drug molecule.
While direct comparative data for this compound as an auxiliary in a standardized reaction against other auxiliaries is scarce, its selection for a large-scale pharmaceutical manufacturing process underscores its reliability and effectiveness in providing the desired stereochemical outcome.
General Workflow for Utilizing a Chiral Auxiliary in Asymmetric Synthesis
The following diagram illustrates the general workflow for employing a chiral auxiliary, a process where 2,2,4-trimethylpyrrolidine would be introduced in the initial step.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Theoretical Considerations for Catalytic Activity: An Enamine Pathway Perspective
To understand the limitations of this compound as a catalyst, we can examine the well-established enamine catalytic cycle of L-proline.
Caption: Simplified enamine catalytic cycle for proline.
The key steps in this cycle are the formation of the iminium ion and the subsequent deprotonation to form the nucleophilic enamine.[6] The gem-dimethyl group at the C2 position of 2,2,4-trimethylpyrrolidine would introduce significant steric hindrance, impeding the initial nucleophilic attack of the secondary amine on the carbonyl substrate to form the iminium ion. This steric clash would likely raise the activation energy of this crucial step, rendering the catalytic cycle inefficient or non-existent.
Experimental Protocol: Synthesis of a Chiral Pyrrolidine Building Block
While a detailed, publicly available experimental protocol for the direct use of this compound as a chiral auxiliary in a specific reaction is not readily found, the synthesis of this important chiral building block itself is well-documented. The following is a representative procedure for the synthesis of (S)-2,2,4-trimethylpyrrolidine hydrochloride.
Synthesis of (S)-2,2,4-trimethylpyrrolidine hydrochloride [5]
This multi-step synthesis often starts from a piperidone precursor and involves a key ring-contraction step, followed by asymmetric hydrogenation to introduce the desired stereocenter, reduction, and finally salt formation.
Step 1: Ring Contraction of 2,2,6,6-tetramethyl-piperidin-4-one
-
2,2,6,6-tetramethyl-piperidin-4-one is treated with a base in a suitable solvent (e.g., chloroform) in the presence of a phase-transfer catalyst. This initiates a sequence of reactions including epoxidation and ring cleavage to furnish a ring-contracted product.
Step 2: Asymmetric Hydrogenation
-
The resulting unsaturated lactam is subjected to asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst to install the methyl group at the C4 position with high enantioselectivity.
Step 3: Reduction of the Lactam
-
The chiral lactam is then reduced to the corresponding pyrrolidine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
Step 4: Salt Formation
-
The final (S)-2,2,4-trimethylpyrrolidine is treated with hydrochloric acid to yield the stable, crystalline hydrochloride salt.
Conclusion
This compound stands as a compelling example of how subtle structural modifications within a common chemical scaffold can lead to a profound shift in function. While its structural similarity to proline might suggest a role in organocatalysis, its steric profile makes it an ineffective catalyst. Instead, these same steric features make it a highly effective chiral auxiliary and building block. Its successful application in the synthesis of complex pharmaceuticals like Elexacaftor highlights its importance in modern drug development. For researchers and scientists in this field, recognizing the specific strengths of such reagents—in this case, as a powerful tool for stereochemical control via auxiliary and building block strategies rather than direct catalysis—is paramount for the rational design of efficient and selective synthetic routes.
References
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de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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List, B. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. [Link]
-
Ferreira, F. C., Buarque, C. D., & Lopes-Pacheco, M. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Molecules, 29(4), 821. [Link]
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Iwamura, T., et al. (2001). Crystal structures of proline-derived enamines. Proceedings of the National Academy of Sciences, 98(16), 9015-9019. [Link]
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Notz, W., & List, B. (2005). Asymmetric Enamine Catalysis. Chemical Reviews, 105(3), 1141-1169. [Link]
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Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
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A Comparative Guide to the Validation of 2,2,4-Trimethylpyrrolidine Hydrochloride in New Reactions
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel chemical entities with enhanced therapeutic efficacy and stereochemical purity places a continuous demand on the development and validation of new synthetic tools. Within the landscape of nitrogen-containing heterocycles, the pyrrolidine scaffold is a privileged motif, integral to numerous FDA-approved drugs and biologically active compounds. This guide provides an in-depth technical analysis of 2,2,4-trimethylpyrrolidine hydrochloride, a sterically hindered chiral amine, and evaluates its role and potential in modern organic synthesis.
This document moves beyond a simple cataloging of properties to offer a comparative perspective. We will analyze the unique structural attributes of this compound, contrast its primary applications with those of conventional pyrrolidine-based organocatalysts, and provide experimental frameworks to validate its utility in new chemical transformations.
The Unique Profile of 2,2,4-Trimethylpyrrolidine: A Chiral Building Block First
Unlike L-proline and its numerous derivatives which are celebrated for their direct role in organocatalysis, this compound has carved a distinct niche as a chiral building block and auxiliary. Its structure, featuring a gem-dimethyl group at the C2 position and a methyl group at C4, imparts significant steric hindrance. This steric bulk is a defining characteristic that governs its reactivity and applications.
The most prominent validation of its utility is in the industrial-scale synthesis of Elexacaftor, a breakthrough CFTR corrector for treating cystic fibrosis. In this context, the (4S)-enantiomer of 2,2,4-trimethylpyrrolidine is incorporated into the final molecular architecture, where its specific three-dimensional structure is critical for the drug's therapeutic function. This application underscores its primary role: to serve as a robust, stereochemically defined fragment in the construction of complex molecules.
Key Distinction from Proline-Based Catalysts:
The fundamental difference lies in the mechanism of action. Proline and its derivatives (e.g., prolinamides, diarylprolinol silyl ethers) typically function as catalysts by forming transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. The steric environment around the nitrogen in 2,2,4-trimethylpyrrolidine, however, can disfavor the formation or reactivity of such intermediates, making it a less conventional choice for direct organocatalysis in reactions like aldol or Michael additions.
Below is a diagram illustrating the conventional enamine catalysis pathway utilized by proline, which highlights the accessibility of the nitrogen's lone pair, a feature that is sterically shielded in 2,2,4-trimethylpyrrolidine.
Caption: Proline-mediated enamine catalysis workflow.
Comparative Performance: Contextualizing Utility
To appreciate the distinct role of this compound, it is useful to compare it with the performance of established pyrrolidine-based organocatalysts in their canonical reactions. The following tables summarize typical results for asymmetric Aldol and Michael reactions, transformations where catalysts derived from proline excel.
Table 1: Performance of Representative Pyrrolidine Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Ketone | Aldehyde | Solvent | Yield (%) | dr (syn:anti) | ee (%) (major) |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 99 | 95:5 | 96 (anti) |
| (S)-Prolinamide | Cyclohexanone | 4-Nitrobenzaldehyde | Chloroform | 84 | 22:78 | 89 (anti) |
| Diarylprolinol Silyl Ether | Propanal | 4-Chlorobenzaldehyde | Toluene | 95 | >99:1 | >99 (syn) |
Note: Data is compiled from various sources and serves for illustrative comparison. Reaction conditions may vary.
Table 2: Performance of Representative Pyrrolidine Catalysts in the Asymmetric Michael Addition
| Catalyst | Donor | Acceptor | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | Propanal | Nitrostyrene | DMF | 76 | - | 21 |
| Diarylprolinol Silyl Ether | Propanal | Nitrostyrene | Toluene | 97 | 93:7 | 99 |
| Pyrrolidine-Thiourea | Cyclohexanone | Nitrostyrene | Toluene | >95 | 94:6 | 99 |
These data highlight the high yields and stereoselectivities achievable with catalysts designed for enamine/iminium activation. This compound is not typically employed in these roles. Its validation lies in a different domain: reactions where a chiral, sterically hindered non-nucleophilic base or a defined structural element is required.
Validation in New Reactions: A Framework for Exploration
The true potential of this compound in new reactions lies in leveraging its unique steric and electronic properties. We propose its validation in reactions where traditional, less hindered amine bases may lead to side reactions or poor selectivity.
Potential Applications:
-
As a non-nucleophilic base: In elimination or condensation reactions where the amine's role is strictly proton abstraction, its steric bulk can prevent undesired nucleophilic attack on electrophilic centers.
-
In diastereoselective protonations: As a chiral proton source (in its protonated form), it could be used to quench prochiral enolates, inducing chirality.
-
As a ligand in metal catalysis: The substituted pyrrolidine scaffold can be incorporated into ligands for metal-catalyzed asymmetric transformations, where its steric profile would influence the coordination sphere of the metal center.
The following workflow outlines a logical process for validating this compound as a hindered base in a new reaction, compared to a standard alternative like triethylamine.
Caption: Workflow for validating a new hindered amine base.
Experimental Protocols
To ensure scientific integrity, the following protocols provide a framework for both a standard pyrrolidine-catalyzed reaction and a proposed validation experiment for this compound.
Protocol 1: Representative Asymmetric Aldol Reaction using a Proline-Derivative Catalyst
This protocol describes a typical setup for an aldol reaction, a benchmark for pyrrolidine catalysis.
-
Materials:
-
4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Cyclohexanone (10.0 mmol, 10.0 equiv)
-
(S)-Prolinamide catalyst (0.1 mmol, 10 mol%)
-
Anhydrous Chloroform (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
-
-
Procedure:
-
To a clean, dry reaction vial, add the (S)-Prolinamide catalyst (10 mol%).
-
Add anhydrous chloroform (2.0 mL) and stir until the catalyst dissolves.
-
Add cyclohexanone (10.0 equiv) to the solution.
-
Add 4-nitrobenzaldehyde (1.0 equiv) to initiate the reaction.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
-
Protocol 2: Proposed Validation of 2,2,4-Trimethylpyrrolidine as a Hindered Base in a Dieckmann Condensation
This hypothetical protocol aims to assess if the steric bulk of 2,2,4-trimethylpyrrolidine (used in its free base form) can improve yields or reduce side reactions compared to a standard base in an intramolecular condensation.
-
Materials:
-
Diethyl adipate (1.0 mmol, 1.0 equiv)
-
Reaction A: Triethylamine (1.2 mmol, 1.2 equiv)
-
Reaction B: 2,2,4-Trimethylpyrrolidine (free base, 1.2 mmol, 1.2 equiv)
-
Anhydrous Toluene (5.0 mL)
-
Magnetic stirrer and stir bar, reflux condenser
-
Reaction flask
-
-
Procedure:
-
Set up two parallel reactions (A and B) in clean, dry flasks equipped with reflux condensers under an inert atmosphere (e.g., Nitrogen).
-
To each flask, add diethyl adipate (1.0 equiv) and anhydrous toluene (5.0 mL).
-
To flask A, add triethylamine (1.2 equiv). To flask B, add 2,2,4-trimethylpyrrolidine (1.2 equiv).
-
Heat both reaction mixtures to reflux and monitor by TLC or GC-MS.
-
Upon completion, cool the reactions to room temperature and quench with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Analyze the crude product from each reaction by ¹H NMR and GC-MS to determine the yield of the desired β-keto ester and quantify any byproducts (e.g., from intermolecular condensation or other side reactions). The hypothesis is that the hindered base in Reaction B will favor the desired intramolecular cyclization.
-
Conclusion
This compound stands as a validated and highly valuable chiral building block in modern pharmaceutical synthesis. Its utility is not in direct competition with conventional proline-based organocatalysts but rather in a complementary space where its inherent steric hindrance and defined stereochemistry are paramount. While its role as a direct catalyst in new reactions is an area ripe for exploration, its primary and proven value lies in its incorporation as a structural motif and its potential as a non-nucleophilic chiral base. For researchers and drug development professionals, understanding this distinction is key to leveraging its full potential in the design of next-generation therapeutics.
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- (S)-2,2,4-Trimethylpyrrolidine hydrochloride. BLDpharm.
- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
- (S)-2,2,4-trimethylpyrrolidinehydrochloride. ChemicalBook.
A Comparative Guide to the Efficacy of (S)- and (R)-2,2,4-Trimethylpyrrolidine Hydrochloride in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the precise control of molecular architecture is paramount. In the realm of stereoselective synthesis, the choice of a chiral auxiliary or building block can dictate the success of a synthetic route and the ultimate biological efficacy of the target molecule. This guide provides an in-depth technical comparison of the (S)- and (R)-enantiomers of 2,2,4-trimethylpyrrolidine hydrochloride, two key chiral intermediates. While one enantiomer has seen significant application in the synthesis of a breakthrough therapeutic, its mirror image offers a contrasting, yet equally predictable, stereochemical influence. This document will elucidate the fundamental principles governing their differential efficacy, supported by experimental context and established methodologies.
Introduction: The Principle of Chirality and its Impact on Efficacy
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and pharmacology.[1] Enantiomers, these mirror-image isomers, often exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer.[2] One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even toxic.[3] Consequently, the ability to selectively synthesize a single enantiomer of a drug is a cornerstone of modern pharmaceutical development.[4]
(S)- and (R)-2,2,4-trimethylpyrrolidine hydrochloride are chiral building blocks that belong to the widely utilized class of pyrrolidine derivatives in medicinal chemistry.[5][6] Their rigid, five-membered ring structure and defined stereochemistry at the C4 position make them powerful tools for transferring chirality during a chemical synthesis.[7]
Comparative Efficacy in Asymmetric Synthesis: A Tale of Two Enantiomers
The "efficacy" of a chiral building block like this compound is primarily measured by its ability to direct the stereochemical outcome of a reaction, leading to the desired enantiomer of the product in high purity. While direct, head-to-head quantitative comparisons in a single reaction are not prevalent in the literature, their differential efficacy can be definitively inferred from their roles in established synthetic pathways.
The most prominent example showcasing the efficacy of the (S)-enantiomer is its use as a crucial building block in the synthesis of Elexacaftor , a key component of the triple-combination therapy for cystic fibrosis. The specific (S)-configuration of the 2,2,4-trimethylpyrrolidine moiety is essential for the final drug's three-dimensional structure and its ability to correct the function of the defective CFTR protein.
The Role of Stereochemistry in Directing Reaction Outcomes
When incorporated into a molecule, a chiral auxiliary creates a chiral environment that influences the approach of reagents. This steric hindrance forces the reaction to proceed from a less hindered face, resulting in the preferential formation of one diastereomer over the other.
To illustrate this principle, consider a generic diastereoselective alkylation of a proline derivative, a close structural analog to 2,2,4-trimethylpyrrolidine. The choice between an (S)- or (R)-proline derivative will dictate the stereochemistry of the newly formed stereocenter.[8][9]
Conceptual Workflow: Diastereoselective Synthesis
Caption: Synthetic pathway to (S)-2,2,4-trimethylpyrrolidine hydrochloride.
Step 1: Reduction of (S)-3,5,5-trimethyl-pyrrolidin-2-one [10]1. To a solution of (S)-3,5,5-trimethyl-pyrrolidin-2-one in a suitable anhydrous solvent (e.g., tetrahydrofuran), add a hydride reducing agent (e.g., lithium aluminum hydride) portion-wise at a controlled temperature. 2. After the addition is complete, the reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC or LC-MS). 3. Cool the reaction mixture and carefully quench the excess reducing agent. 4. Perform an aqueous workup to isolate the crude (S)-2,2,4-trimethylpyrrolidine free base.
Step 2: Salt Formation [10]1. Dissolve the crude (S)-2,2,4-trimethylpyrrolidine in a suitable solvent (e.g., diethyl ether or isopropanol). 2. Add a solution of hydrochloric acid (e.g., as a solution in dioxane or isopropanol) dropwise with stirring. 3. The hydrochloride salt will precipitate out of the solution. 4. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield (S)-2,2,4-trimethylpyrrolidine hydrochloride.
Synthesis of (R)-2,2,4-trimethylpyrrolidine hydrochloride
The synthesis of the (R)-enantiomer follows an identical procedure, starting with the corresponding (R)-lactam precursor. [10] Step 1: Reduction of (R)-3,5,5-trimethyl-pyrrolidin-2-one [10]1. Follow the procedure outlined in Section 3.1, Step 1, using (R)-3,5,5-trimethyl-pyrrolidin-2-one as the starting material.
Step 2: Salt Formation [10]1. Follow the procedure outlined in Section 3.1, Step 2, using the crude (R)-2,2,4-trimethylpyrrolidine free base.
Biological Activity: A Consequence of Stereochemistry
While (S)- and (R)-2,2,4-trimethylpyrrolidine hydrochloride are primarily utilized as synthetic intermediates, their inherent chirality means that if they were to interact with a biological system, they would likely do so differently. [7]The specific three-dimensional arrangement of the methyl groups on the pyrrolidine ring would lead to distinct binding affinities with chiral receptors and enzymes. [1] In the case of Elexacaftor, the (S)-configuration of the incorporated trimethylpyrrolidine moiety is critical for its therapeutic function. If the (R)-enantiomer were used in the synthesis, the resulting diastereomer of Elexacaftor would not be expected to have the same corrective effect on the CFTR protein, rendering it therapeutically inefficacious.
Conclusion
The efficacies of (S)- and (R)-2,2,4-trimethylpyrrolidine hydrochloride are not a matter of which is "better" in a general sense, but rather which is correct for a specific, stereochemically demanding application. Their value lies in their ability to predictably and efficiently control the formation of new stereocenters.
-
(S)-2,2,4-trimethylpyrrolidine hydrochloride has proven efficacy as a key chiral building block in the synthesis of the life-changing drug Elexacaftor. Its use ensures the formation of the correct stereoisomer necessary for therapeutic activity.
-
(R)-2,2,4-trimethylpyrrolidine hydrochloride , as the enantiomer of the (S)-form, would be expected to direct the formation of the opposite stereoisomer in an asymmetric synthesis. While this may be undesirable in the context of Elexacaftor, it could be the required enantiomer for the synthesis of other chiral targets.
For the researcher and drug development professional, the choice between these two enantiomers is a critical decision based on the desired stereochemical outcome of the final product. Understanding the fundamental principles of asymmetric synthesis and the predictable influence of these chiral building blocks is essential for the efficient and successful development of new, enantiomerically pure therapeutics.
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- List, B. (2002). Stereochemical outcome of the (R)- and (S)-proline catalyzed aldolizations with chiral aldehydes.
- Seebach, D., & Wasmuth, D. (1980). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 102(25), 7748-7750.
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- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
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A Comparative Guide to Pyrrolidine-Based Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries remain a powerful and reliable tool for achieving high levels of enantioselectivity. Among the various classes of auxiliaries, those derived from the pyrrolidine scaffold have proven to be exceptionally versatile and effective. This guide provides an in-depth comparative analysis of prominent pyrrolidine-based chiral auxiliaries, offering experimental data, mechanistic insights, and detailed protocols to inform your selection and application in asymmetric synthesis.
The Pyrrolidine Scaffold: A Privileged Chiral Platform
The prevalence of the pyrrolidine ring in natural products, pharmaceuticals, and organocatalysts underscores its significance as a chiral building block.[1][2] Its rigid, five-membered ring structure provides a well-defined steric environment, crucial for effective stereochemical control. The ready availability of both enantiomers of proline, a common precursor, further enhances the utility of this class of auxiliaries.[3] This guide will focus on a comparative analysis of some of the most widely used proline-derived chiral auxiliaries: (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), and (S)-(-)-2-(methoxymethyl)pyrrolidine (SMP).
Synthesis of Pyrrolidine-Based Chiral Auxiliaries: A Proline-Derived Pathway
The foundation of these powerful tools lies in their efficient synthesis from readily available chiral pool starting materials, most notably L-proline and D-proline. The general synthetic strategy involves the reduction of the carboxylic acid moiety and subsequent functionalization.
Detailed Synthesis Protocol for (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
This multi-step synthesis begins with the reduction of L-proline, followed by methylation, and finally, amination.
Step 1: Reduction of L-Proline to (S)-(-)-2-(Hydroxymethyl)pyrrolidine
-
Reaction: L-proline is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Rationale: The carboxylic acid is converted to a primary alcohol, which serves as a handle for further modification.
Step 2: O-Methylation to (S)-(-)-2-(Methoxymethyl)pyrrolidine (SMP)
-
Reaction: The hydroxyl group of (S)-(-)-2-(hydroxymethyl)pyrrolidine is methylated, typically using a methylating agent like methyl iodide in the presence of a base.
-
Rationale: The methoxy group is crucial for the stereodirecting ability of the auxiliary, primarily through its steric bulk and potential for chelation.
Step 3: Nitrosation and Reduction to SAMP
-
Reaction: The secondary amine of SMP is converted to an N-nitrosamine, which is then reduced to the corresponding hydrazine (SAMP).
-
Rationale: This two-step sequence introduces the amino group required for the formation of hydrazones with carbonyl compounds.
Mechanism of Stereocontrol: The Azaenolate Intermediate
The remarkable stereoselectivity achieved with SAMP and RAMP auxiliaries in alkylation reactions stems from the formation of a rigid, chelated azaenolate intermediate.[4]
Caption: General workflow for asymmetric α-alkylation using SAMP/RAMP auxiliaries.
Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), the chiral hydrazone forms a lithium azaenolate. The lithium cation chelates to both the nitrogen atom of the azaenolate and the oxygen atom of the methoxymethyl group. This chelation creates a rigid, bicyclic-like structure that effectively blocks one face of the enolate. The bulky pyrrolidine ring and its substituent further direct the approach of the electrophile to the less hindered face, resulting in high diastereoselectivity.
Comparative Performance in Asymmetric Reactions
The choice of a chiral auxiliary is ultimately dictated by its performance in a specific chemical transformation. Here, we present a comparative overview of the efficacy of SAMP, RAMP, and SMP in key asymmetric reactions.
Asymmetric Alkylation of Ketones
Asymmetric alkylation is a cornerstone of C-C bond formation. The SAMP/RAMP hydrazone method has been extensively utilized for this purpose.[2][5]
| Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| SAMP | Cyclohexanone | MeI | >95% | >95% | 75 | [6] |
| SAMP | Propiophenone | EtI | 96% | 96% | 82 | [7] |
| RAMP | Acetone | BnBr | >95% | >95% | 78 | [2] |
Analysis: Both SAMP and RAMP consistently provide excellent levels of diastereoselectivity and enantioselectivity in the alkylation of a variety of ketones. The choice between SAMP and RAMP allows for access to either enantiomer of the desired product. The high degree of stereocontrol is a direct consequence of the rigid chelated azaenolate intermediate.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds with the simultaneous creation of up to two new stereocenters. Proline-derived auxiliaries have also demonstrated considerable success in this arena.[8][9]
| Auxiliary | Aldehyde | Ketone | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) of syn | Yield (%) | Reference |
| SAMP | Benzaldehyde | Acetone | 95:5 | >98% | 85 | [8] |
| Proline | Isovaleraldehyde | Acetone | 97:3 | 96% | 97% | [9] |
Analysis: While direct comparative data between SAMP/RAMP and other proline derivatives in aldol reactions is less common in single studies, the available literature indicates that proline and its derivatives are highly effective catalysts and auxiliaries for promoting enantioselective aldol reactions. The mechanism often involves the formation of a chiral enamine intermediate.
Asymmetric Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental method for C-C bond formation. Pyrrolidine-based auxiliaries and organocatalysts have been shown to be highly effective in controlling the stereochemistry of this reaction.[1][10]
| Auxiliary/Catalyst | Michael Donor | Michael Acceptor | Diastereomeric Ratio | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| SAMP | Diethyl malonate | 2-Cyclohexen-1-one | 90:10 | 92% | 88 | [1] |
| (S)-Pyrrolidine derivative | Propanal | Nitrostyrene | 94:6 | 99% | 91 | [10] |
Analysis: Pyrrolidine-based systems are highly effective in promoting asymmetric Michael additions. The stereochemical outcome is dictated by the chiral environment created by the auxiliary or catalyst, which directs the approach of the nucleophile to one face of the Michael acceptor.
Cleavage of the Chiral Auxiliary
A critical step in any chiral auxiliary-mediated synthesis is the efficient and non-racemizing removal of the auxiliary to reveal the desired chiral product. For SAMP and RAMP hydrazones, the most common cleavage method is ozonolysis.
Experimental Protocol for Ozonolytic Cleavage:
-
Dissolve the alkylated hydrazone in an appropriate solvent (e.g., dichloromethane) and cool to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed, indicating complete consumption of the hydrazone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to quench the ozonide and reduce the intermediate to the desired carbonyl compound.
-
Perform an aqueous workup to isolate the α-alkylated ketone or aldehyde.
Alternatively, mild acidic hydrolysis can also be employed for the cleavage of some hydrazones. The choice of cleavage condition should be optimized to ensure high yield and prevent racemization of the product.
Conclusion and Future Outlook
Pyrrolidine-based chiral auxiliaries, particularly SAMP and RAMP, have established themselves as robust and reliable tools for asymmetric synthesis. Their straightforward synthesis from proline, predictable stereochemical control via a well-understood mechanistic pathway, and high levels of induced chirality make them indispensable for the synthesis of enantiomerically pure compounds.
The comparative data presented in this guide highlights the exceptional performance of these auxiliaries in a range of fundamental carbon-carbon bond-forming reactions. For researchers and drug development professionals, the choice between SAMP and RAMP provides a convenient and effective strategy for accessing either enantiomer of a target molecule with high stereochemical fidelity.
Future developments in this field will likely focus on the design of new pyrrolidine-based auxiliaries with enhanced reactivity and selectivity, as well as the development of more sustainable and atom-economical catalytic versions of these transformations. Nevertheless, the foundational contributions of proline-derived chiral auxiliaries will undoubtedly continue to play a pivotal role in the art and science of asymmetric synthesis.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ([Link])
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ([Link])
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ([Link])
-
Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ([Link])
-
ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. ([Link])
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. ([Link])
-
Stereoselective Synthesis of Quaternary Proline Analogues. ([Link])
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ([Link])
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ([Link])
-
The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. ([Link])
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ([Link])
-
10.1: Chiral Proline Based Reactions. ([Link])
-
Stereoselective and Stereospecific Reactions. ([Link])
-
The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. ([Link])
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ([Link])
-
Asymmetric total synthesis of (-)-callystatin A employing the SAMP/RAMP hydrazone alkylation methodology. ([Link])
-
Proline-Catalyzed Direct Asymmetric Aldol Reactions. ([Link])
-
Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. ([Link])
-
Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ([Link])
-
Chiral auxiliary. ([Link])
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ([Link])
-
The opposite diastereoselectivity in the alkylation and protonation of enolates. ([Link])
-
Diastereo- and Enantioselective Synthesis of α,α′- Disubstituted, C2Symmetric Ketones Using the SAMP/RAMP-Hydrazone Method. ([Link])
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A Researcher's Guide to Phase-Transfer Catalysis: A Mechanistic and Performance Comparison
For researchers, scientists, and professionals in drug development, the optimization of chemical reactions is a constant pursuit. When faced with reactions involving immiscible reactants, phase-transfer catalysis (PTC) emerges as a powerful technique to enhance reaction rates, improve yields, and often, to enable reactions that would otherwise be impractical. This guide provides an in-depth, objective comparison of the most common phase-transfer catalysts, supported by mechanistic insights and experimental data, to empower you in selecting the optimal catalyst for your synthetic challenges.
The Principle of Phase-Transfer Catalysis: Bridging the Divide
At its core, phase-transfer catalysis facilitates the transfer of a reactant from one phase (typically aqueous) into a second, immiscible phase (typically organic) where the reaction with a substrate occurs.[1] The catalyst acts as a shuttle, carrying the reactive species across the phase boundary. This seemingly simple process has profound implications, often leading to faster reactions, milder reaction conditions, and the avoidance of expensive and hazardous solvents that might otherwise be needed to solubilize all reactants in a single phase.[1]
A Mechanistic Dissection of Common Phase-Transfer Catalysts
The choice of a phase-transfer catalyst is pivotal and dictates the efficiency and applicability of the technique. The most prevalent classes of phase-transfer catalysts are quaternary ammonium and phosphonium salts, and crown ethers. While they all achieve the same fundamental goal, their mechanisms and, consequently, their performance characteristics, differ significantly.
Quaternary 'Onium' Salts: The Workhorses of PTC
Quaternary ammonium and phosphonium salts, collectively known as 'onium' salts, are the most widely used phase-transfer catalysts due to their affordability and broad utility.[2] Their mechanism involves the formation of an ion pair with the reactant anion in the aqueous phase. This lipophilic ion pair then traverses the phase boundary into the organic phase, where the "naked" anion is highly reactive towards the organic substrate.
Quaternary Ammonium Salts (QAS): These salts, with the general formula R₄N⁺X⁻, are effective and economical.[2] The lipophilicity, and thus the catalytic activity, is influenced by the length of the alkyl chains (R groups); longer chains generally lead to better solubility in the organic phase and enhanced performance.[3]
Quaternary Phosphonium Salts (QPS): Analogous to their ammonium counterparts (R₄P⁺X⁻), phosphonium salts often exhibit superior thermal and chemical stability.[2] This makes them the catalyst of choice for reactions requiring elevated temperatures or strongly basic conditions where quaternary ammonium salts might undergo Hofmann elimination.
dot
Caption: Catalytic cycle of onium salts in phase-transfer catalysis.
Crown Ethers and Cryptands: The Cation Complexing Agents
Crown ethers and their three-dimensional counterparts, cryptands, operate via a different mechanistic principle. Instead of directly exchanging anions, they complex with the cation (e.g., K⁺, Na⁺) of the inorganic reactant.[4] This complexation effectively shields the cation's charge, rendering the entire ion pair soluble in the organic phase.[4] This "cation-binding" mechanism can be particularly effective for solid-liquid phase-transfer catalysis.
Crown Ethers: These cyclic polyethers are highly selective in their ability to bind metal cations, with the selectivity being determined by the size of the crown ether's cavity.[5] For instance, 18-crown-6 is an excellent host for potassium ions. While highly effective, crown ethers are generally more expensive and can be toxic.[2]
Cryptands: These bicyclic or polycyclic multidentate ligands encapsulate metal cations even more effectively than crown ethers, leading to highly reactive "naked" anions in the organic phase.[2] Their synthetic complexity, however, makes them the most expensive class of phase-transfer catalysts.
dot
Caption: Catalytic cycle of crown ethers in phase-transfer catalysis.
Performance Comparison: A Data-Driven Analysis
| Catalyst Type | Key Advantages | Key Disadvantages | Typical Applications |
| Quaternary Ammonium Salts | Low cost, wide availability, good activity for many reactions.[2] | Lower thermal and chemical stability compared to phosphonium salts (susceptible to Hofmann elimination). | General nucleophilic substitutions, alkylations, cyanations.[3][6] |
| Quaternary Phosphonium Salts | High thermal and chemical stability, suitable for high-temperature and strongly basic reactions.[2] | Higher cost than ammonium salts. | Industrial processes requiring robust catalysts, reactions at elevated temperatures. |
| Crown Ethers | High catalytic activity, effective for solid-liquid PTC, highly selective for specific cations.[4][5] | High cost, potential toxicity. | Reactions with poorly soluble inorganic salts, generation of highly reactive "naked" anions. |
| Cryptands | Highest catalytic activity due to efficient cation encapsulation.[2] | Very high cost, complex synthesis. | Specialized applications requiring maximum anion reactivity. |
Quantitative Comparison:
The following table presents a summary of reported yields for a representative nucleophilic substitution reaction, the Williamson ether synthesis, using different phase-transfer catalysts. It is crucial to note that the reaction conditions are not identical across all studies, and this data should be used as a guide for catalyst selection, with the understanding that optimization for a specific system is always necessary.
| Reaction | Substrate | Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Williamson Ether Synthesis | Phenol | Benzyl chloride | TBAB (1) | Toluene/50% NaOH | 80 | - | High | [3] |
| Williamson Ether Synthesis | 2-Naphthol | 1-Bromopropane | TBAB (0.5) | Methylene Chloride/aq. NaOH | Ambient | - | 89 | [4] |
Experimental Protocol: A Standardized Method for Catalyst Comparison
To facilitate a direct and objective comparison of different phase-transfer catalysts in your own laboratory, we provide a generalized protocol for the Williamson ether synthesis, a classic and reliable benchmark reaction.
dot
Caption: General experimental workflow for comparing phase-transfer catalysts.
Materials:
-
Alcohol (e.g., 2-Naphthol)
-
Alkyl halide (e.g., 1-Bromobutane)
-
Aqueous solution of a strong base (e.g., 50% w/w NaOH)
-
Organic solvent (e.g., Toluene or Dichloromethane)
-
Phase-transfer catalysts to be tested (e.g., Tetrabutylammonium bromide (TBAB), Tetrabutylphosphonium bromide (TBPB), 18-Crown-6)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alcohol (1.0 eq.), the organic solvent (e.g., 10 mL per mmol of alcohol), and the aqueous base (e.g., an equal volume to the organic solvent).
-
Catalyst Addition: Add the phase-transfer catalyst to be evaluated (typically 1-5 mol%).
-
Addition of Alkyl Halide: Vigorously stir the biphasic mixture and add the alkyl halide (1.1-1.5 eq.) dropwise over a period of 10-15 minutes.
-
Reaction: Heat the reaction mixture to a gentle reflux (the temperature will depend on the chosen organic solvent). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.
-
Analysis: Determine the isolated yield of the pure ether product and confirm its identity and purity using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, GC-MS).
By keeping all other parameters constant (substrate and reagent concentrations, solvent, temperature, stirring rate) and varying only the catalyst, this protocol allows for a direct and reliable comparison of their performance.
Advancements in Phase-Transfer Catalysis: The Rise of Chiral Catalysts
A particularly exciting frontier in phase-transfer catalysis is the development and application of chiral catalysts for asymmetric synthesis. By employing a chiral, non-racemic phase-transfer catalyst, it is possible to induce enantioselectivity in a wide range of reactions, including alkylations, Michael additions, and epoxidations.
The most successful chiral phase-transfer catalysts are often derived from cinchona alkaloids or are specifically designed C₂-symmetric biaryl compounds. These catalysts create a chiral environment around the reacting anion, leading to a preferential attack on one face of a prochiral substrate. The field of asymmetric phase-transfer catalysis is a testament to the ongoing innovation in catalyst design and its profound impact on modern organic synthesis.
Conclusion: Making an Informed Catalyst Choice
The selection of a phase-transfer catalyst is a critical decision that can significantly influence the outcome of a chemical reaction. While quaternary ammonium salts offer a cost-effective and versatile option for many applications, the superior stability of phosphonium salts makes them indispensable for more demanding conditions. Crown ethers and cryptands, though more expensive, provide unparalleled reactivity, particularly in solid-liquid systems. By understanding the underlying mechanisms and carefully considering the experimental data, researchers can confidently choose the optimal catalyst to accelerate their research and development endeavors.
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A Senior Application Scientist's Guide to Validating Enantiomeric Excess
In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the stereochemical purity of a compound is not merely a quality metric; it is a critical determinant of its biological activity, safety, and material properties. The synthesis of enantiomerically enriched molecules through asymmetric catalysis or resolution is a cornerstone of contemporary organic chemistry. However, the synthesis is only half the story. Rigorous, accurate, and reliable validation of the enantiomeric excess (ee) of the reaction product is paramount. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, offering insights into their principles, practical application, and relative merits to empower researchers in making informed decisions for their specific analytical challenges.
The Concept of Enantiomeric Excess
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they possess identical physical properties in an achiral environment, their interactions with other chiral entities, such as biological receptors or chiral catalysts, can differ significantly. Enantiomeric excess (ee) is a measure of the purity of a chiral substance, reflecting the degree to which one enantiomer is present in greater amounts than the other.[1] It is defined by the International Union of Pure and Applied Chemistry (IUPAC) as the absolute difference between the mole fractions of the two enantiomers.[2][3][4]
A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, whereas an enantiomerically pure sample has an ee of 100%.[1] The accurate determination of this value is crucial, as even small amounts of an undesired enantiomer can have profound effects, particularly in drug development where one enantiomer may be therapeutic while the other is inactive or even toxic.[5]
Comparative Analysis of Core Methodologies
The determination of enantiomeric excess relies on creating a diastereomeric difference, either transiently or permanently, that can be detected and quantified. The most prevalent techniques in a researcher's toolkit are chiral chromatography (both liquid and gas) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers a unique set of advantages and is suited to different analytical scenarios.
Chiral Chromatography: The Gold Standard of Separation
Chiral chromatography is a powerful and widely used technique for separating enantiomers, allowing for their direct quantification.[6] The fundamental principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.[7][8] These differential interactions lead to different retention times, enabling their separation and individual quantification.
Chiral HPLC is arguably the most versatile and widely adopted method for ee determination.[9][10] It is applicable to a broad range of compounds, including those that are non-volatile or thermally labile.[11]
Causality in Method Development: The success of a chiral HPLC separation is critically dependent on the selection of the appropriate CSP and mobile phase.[7] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally popular due to their broad applicability and ability to resolve a wide variety of racemates.[6][8] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, modulates the strength of these interactions, thereby influencing retention and resolution.
Experimental Protocol: Chiral HPLC Analysis of a Hypothetical Chiral Ketone
-
Column Selection: A Chiralcel® OD-H column (cellulose tris(3,5-dimethylphenylcarbamate) on a silica support) is a common starting point for screening.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 90:10 (v/v) n-hexane/isopropanol. Filter and degas the solvent mixture.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the reaction product in the mobile phase to a final concentration of 1 mg/mL.
-
Instrumentation Setup:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV-Vis detector set to a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the racemic standard first to determine the retention times of both enantiomers and to confirm resolution. Subsequently, inject the sample from the asymmetric reaction.
-
Data Processing: Integrate the peak areas of the two enantiomer signals. Calculate the enantiomeric excess using the formula:
-
ee (%) = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
-
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[11][12] The stationary phases in chiral GC columns are typically cyclodextrin derivatives coated onto a polysiloxane backbone.[13] The enantiomers partition into the chiral stationary phase and engage in transient host-guest interactions within the cyclodextrin cavity, leading to their separation.
Causality in Method Development: The size of the cyclodextrin cavity (α, β, or γ) and the nature of the derivatizing groups on its rim are critical for achieving enantioseparation. These factors dictate the steric and electronic complementarity between the analyte and the stationary phase. The choice of carrier gas (e.g., helium or hydrogen) and the temperature program also play a crucial role in optimizing the separation.
Experimental Protocol: Chiral GC Analysis of a Volatile Chiral Alcohol
-
Column Selection: A Chiraldex® G-TA (permethylated β-cyclodextrin) column is often effective for separating chiral alcohols.
-
Sample Preparation: Dilute a small amount of the reaction product in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation Setup:
-
GC System: Agilent 8890 GC with a Flame Ionization Detector (FID).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 150 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample.
-
Data Processing: Integrate the peak areas of the two enantiomers and calculate the ee as described for HPLC.
NMR Spectroscopy: A Window into Diastereomeric Environments
NMR spectroscopy offers a powerful alternative to chromatography for determining enantiomeric excess.[14][15] Since enantiomers are indistinguishable in a standard achiral NMR solvent, a chiral auxiliary must be introduced to create a diastereomeric environment.[16] This leads to the formation of diastereomeric species that are no longer chemically equivalent and will exhibit distinct signals in the NMR spectrum.[17] The relative integration of these signals directly corresponds to the enantiomeric ratio of the analyte.[17]
There are two primary approaches for creating these diastereomeric species:
CDAs are enantiomerically pure reagents that react covalently with the analyte to form a mixture of diastereomers.[17][18] A classic example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which is used to derivatize chiral alcohols and amines.[17][19]
Causality in CDA Selection: An effective CDA must react quantitatively with both enantiomers of the analyte without kinetic resolution (i.e., at the same rate).[17] The resulting diastereomers must exhibit well-resolved signals in the NMR spectrum, often in the ¹H or ¹⁹F NMR spectra, for accurate integration.[16][17] The stereochemical stability of the CDA and the newly formed diastereomers is also crucial to prevent epimerization or racemization.[17]
Experimental Protocol: ee Determination of a Chiral Alcohol using Mosher's Acid Chloride
-
Reagent Preparation: In an NMR tube, dissolve approximately 5-10 mg of the chiral alcohol in 0.5 mL of deuterated chloroform (CDCl₃). Add a small amount of pyridine (as a scavenger for the HCl byproduct).
-
Derivatization: Add a slight excess (1.1 equivalents) of enantiomerically pure (R)-Mosher's acid chloride to the NMR tube.
-
Reaction: Cap the tube and gently agitate it. Allow the reaction to proceed to completion (this can be monitored by NMR).
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton or the CF₃ group in the two diastereomers. Carefully integrate these signals. The ratio of the integrals directly reflects the ratio of the enantiomers.
CSAs are enantiomerically pure compounds that form non-covalent, transient diastereomeric complexes with the analyte through interactions such as hydrogen bonding, π-π stacking, or dipole-dipole forces.[18][20][21] This approach is often faster and less labor-intensive than using CDAs as it does not require a chemical reaction and subsequent purification.[22]
Causality in CSA Selection: The choice of CSA depends on the functional groups present in the analyte.[20] The interactions between the CSA and the enantiomers of the analyte must be strong enough to induce a measurable difference in the chemical shifts of the analyte's signals, but the exchange between the complexed and uncomplexed states must be fast on the NMR timescale to avoid excessive peak broadening.[18]
Method Comparison: A Data-Driven Perspective
| Feature | Chiral HPLC | Chiral GC | NMR with CDAs | NMR with CSAs |
| Principle | Differential interaction with a chiral stationary phase.[7] | Differential interaction with a chiral stationary phase.[13] | Covalent formation of diastereomers.[17] | Non-covalent formation of diastereomeric complexes.[20][21] |
| Applicability | Broad; non-volatile and thermally labile compounds.[11] | Volatile and thermally stable compounds.[11] | Compounds with reactive functional groups (e.g., -OH, -NH₂, -COOH).[17] | Compounds capable of non-covalent interactions.[20] |
| Sensitivity | High (µg to ng level). | Very high (ng to pg level). | Moderate (mg level). | Moderate (mg level). |
| Accuracy | High (typically <1% error). | High (typically <1% error). | Good, but depends on reaction completeness and absence of kinetic resolution.[17] | Good, but can be affected by concentration and temperature. |
| Throughput | Moderate; method development can be lengthy.[14] | Moderate to high. | Low to moderate; requires reaction time. | High; simple sample preparation.[14][22] |
| Sample Recovery | Non-destructive (analytical scale). | Destructive. | Destructive (analyte is chemically modified). | Non-destructive. |
| Cost | High (expensive columns and solvent consumption).[14] | Moderate. | Low (reagents are generally affordable). | Low to moderate. |
| Key Advantage | Broad applicability and high accuracy.[10] | High resolution and sensitivity.[12] | Can provide structural information. | Rapid and non-destructive.[22] |
| Key Limitation | Method development can be time-consuming.[7] | Limited to volatile and thermally stable analytes.[11] | Requires a suitable functional group for derivatization; potential for kinetic resolution.[17] | Signal separation may be small; requires screening of CSAs.[20] |
Concluding Remarks for the Practicing Scientist
The selection of an appropriate method for validating enantiomeric excess is a critical decision that should be guided by the specific properties of the analyte, the required level of accuracy, and the available instrumentation.
-
Chiral HPLC remains the workhorse for most applications due to its broad applicability and high accuracy. It is the method of choice for non-volatile compounds and when definitive, quantitative results are required for publication or regulatory submission.
-
Chiral GC is an excellent option for volatile compounds, offering unparalleled resolution and sensitivity.
-
NMR spectroscopy with chiral auxiliaries provides a rapid and often complementary approach. CSAs are particularly advantageous for high-throughput screening due to the simplicity of sample preparation. CDAs , while more labor-intensive, can be invaluable when chromatographic methods fail and can also aid in the assignment of absolute configuration.
Ultimately, a multi-faceted approach, where results from one technique are confirmed by another, provides the highest level of confidence in the determined enantiomeric excess. As Senior Application Scientists, it is our responsibility not just to generate data, but to ensure its integrity. A thorough understanding of the principles and pitfalls of each of these techniques is essential for achieving that goal and advancing the development of new chiral technologies.
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Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]
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Biomedical Chromatography. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
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PubMed. (n.d.). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Retrieved from [Link]
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ACS Publications. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Retrieved from [Link]
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UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
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PMC - NIH. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]
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ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
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ACS Publications. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. Retrieved from [Link]
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Herald Scholarly Open. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
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ResearchGate. (2025). NMR determination of enantiomeric excess. Retrieved from [Link]
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PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]
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ResearchGate. (2025). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
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Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Why are enantiomeric excess % and specific rotation considered?. Retrieved from [Link]
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ACS Publications. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Retrieved from [Link]
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Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Retrieved from [Link]
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PMC - NIH. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]
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PMC - NIH. (n.d.). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Retrieved from [Link]
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MDPI. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Retrieved from [Link]
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IUPAC. (1996). percent enantiomer excess. Retrieved from [Link]
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Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 5.10: Enantiomeric Excess. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
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A Comparative Guide to the Application of 2,2,4-Trimethylpyrrolidine Hydrochloride and its Alternatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals where stereochemistry dictates biological activity. Chiral auxiliaries are a powerful and well-established tool for achieving high levels of stereocontrol in chemical reactions. This guide provides an in-depth technical comparison of 2,2,4-trimethylpyrrolidine hydrochloride, a notable chiral building block, with other widely used chiral auxiliaries. We will delve into their synthesis, applications, and performance, supported by experimental data, to offer a comprehensive resource for selecting the optimal chiral auxiliary for your synthetic needs.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis is the selective production of one enantiomer of a chiral molecule. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a chemical reaction to favor the formation of one diastereomer over another. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The choice of a chiral auxiliary is a critical decision in the design of a synthetic route, influencing not only the stereochemical outcome but also the overall efficiency and scalability of the process.
This guide will focus on a comparative analysis of this compound, particularly its (4S)-enantiomer, against two stalwarts of the field: Evans' oxazolidinones and Oppolzer's camphorsultams.
(4S)-2,2,4-Trimethylpyrrolidine Hydrochloride: A Rising Star in Pharmaceutical Synthesis
(4S)-2,2,4-Trimethylpyrrolidine hydrochloride has gained significant attention for its role as a crucial chiral building block in the synthesis of high-value pharmaceutical compounds.[1][2] Its rigid pyrrolidine ring and the stereodefined methyl group at the C4 position provide a well-defined chiral environment, influencing the stereochemical course of reactions.
Primary Application: Synthesis of Elexacaftor
The most prominent application of (4S)-2,2,4-trimethylpyrrolidine hydrochloride is in the industrial-scale synthesis of Elexacaftor, a key component of the triple-combination therapy for cystic fibrosis. The pyrrolidine moiety is incorporated into the final drug structure, highlighting its role as a chiral building block rather than a traditional cleavable auxiliary in this specific context.
Synthesis and Accessibility of Chiral Auxiliaries
The ease of synthesis and commercial availability of a chiral auxiliary are critical factors for its practical application. Here, we compare the synthetic routes to (S)-2,2,4-trimethylpyrrolidine hydrochloride, Evans' oxazolidinones, and Oppolzer's camphorsultam.
Synthesis of (S)-2,2,4-Trimethylpyrrolidine Hydrochloride
A common synthetic route to (S)-2,2,4-trimethylpyrrolidine hydrochloride involves the reduction of the corresponding lactam, (S)-3,5,5-trimethyl-pyrrolidin-2-one.[3]
Experimental Protocol: Synthesis of (S)-2,2,4-trimethylpyrrolidine Hydrochloride [3]
-
Reaction Setup: A dry reactor is charged with anhydrous tetrahydrofuran (THF).
-
Reduction: Lithium aluminum hydride (LiAlH₄) pellets (1.34 eq.) are added to the THF at 50°C.
-
Substrate Addition: A solution of (S)-3,5,5-trimethyl-pyrrolidin-2-one (1.0 eq.) in anhydrous THF is added dropwise, maintaining the temperature between 50-60°C.
-
Reaction: The mixture is stirred at 68°C for 18.5 hours.
-
Quenching: The reaction is cooled to 30°C and quenched by the dropwise addition of a saturated sodium sulfate solution.
-
Workup: The mixture is diluted with isopropyl acetate (iPrOAc), stirred, and filtered through Celite.
-
Salt Formation: The filtrate is cooled to 0°C, and 4M HCl in dioxane (1.0 eq.) is added to precipitate the hydrochloride salt.
Caption: Synthesis of (S)-2,2,4-Trimethylpyrrolidine HCl.
Synthesis of Evans' Oxazolidinone Auxiliaries
Evans' auxiliaries are typically synthesized from readily available amino acids.[4][]
Experimental Protocol: Synthesis of (S)-4-benzyl-2-oxazolidinone [4]
-
N-Boc Protection: L-phenylalanine ethyl ester hydrochloride is treated with di-tert-butyl dicarbonate to yield the N-Boc protected ester.
-
Reduction: The ester is reduced to the corresponding amino alcohol using lithium borohydride (LiBH₄).
-
Cyclization: The amino alcohol is cyclized using sodium hydride (NaH) to afford the oxazolidinone with a high yield (98% over three steps).[4]
Caption: Synthesis of an Evans' Oxazolidinone.
Synthesis of Oppolzer's Camphorsultam
Oppolzer's camphorsultam is derived from camphor, a readily available natural product.[6] The synthesis involves the reduction of a camphorsulfonylimine.[6]
Experimental Protocol: Synthesis of (-)-2,10-Camphorsultam [7]
-
Imine Formation: Camphorsulfonylimine is prepared from camphor.
-
Reduction: The imine is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The use of a Soxhlet extractor is often employed to manage the low solubility of the imine.
-
Crystallization: The product is isolated by crystallization.
Caption: Synthesis of Oppolzer's Camphorsultam.
Performance in Asymmetric Reactions: A Comparative Overview
The true measure of a chiral auxiliary lies in its ability to induce high levels of stereoselectivity in a variety of chemical transformations. While direct, side-by-side comparative data for this compound as a traditional auxiliary is limited in the literature, we can compare the general performance of pyrrolidine-based auxiliaries with Evans' and Oppolzer's auxiliaries in key asymmetric reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.
| Chiral Auxiliary | Typical Substrate | Typical Base | Diastereoselectivity (d.r.) | Yield | Key Features |
| Pyrrolidine-based (general) | N-acyl pyrrolidine | LDA, NaHMDS | Good to Excellent | Good | Stereochemical outcome is dependent on the substitution pattern of the pyrrolidine ring. |
| Evans' Oxazolidinone | N-acyl oxazolidinone | LDA, NaHMDS | >98:2 | High | Highly predictable stereochemical control, often favoring the syn product.[8][9][10] |
| Oppolzer's Camphorsultam | N-acyl sultam | LDA, n-BuLi | High | Good to High | The rigid camphor backbone provides excellent steric shielding.[11] |
Causality Behind Experimental Choices: The choice of base is critical in enolate formation. Strong, non-nucleophilic bases like LDA (lithium diisopropylamide) and NaHMDS (sodium hexamethyldisilazide) are used to ensure complete and rapid deprotonation, preventing side reactions. Low temperatures (-78°C) are employed to maintain the kinetic control of the reaction and enhance diastereoselectivity by minimizing thermal equilibration of the enolate isomers.
Asymmetric Aldol Reactions
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds with control over two new stereocenters.
| Chiral Auxiliary | Typical Lewis Acid/Base | Diastereoselectivity (syn:anti) | Enantiomeric Excess (e.e.) | Yield | Key Features |
| Pyrrolidine-based (general) | TiCl₄, Sn(OTf)₂ | Varies | Good to Excellent | Good | The stereochemical outcome can be influenced by the choice of Lewis acid. |
| Evans' Oxazolidinone | Bu₂BOTf, DIPEA | >99:1 (syn) | >99% | 85-95% | Excellent for the synthesis of syn-aldol products.[12][13] |
| Oppolzer's Camphorsultam | TiCl₄, (-)-Sparteine | Varies (tunable) | High | High | The syn/anti selectivity can be controlled by the choice of Lewis acid and its stoichiometry.[12] |
Causality Behind Experimental Choices: In asymmetric aldol reactions, a Lewis acid is often used to activate the aldehyde electrophile and to chelate with the enolate, creating a rigid transition state that enhances stereoselectivity. The choice of Lewis acid (e.g., Bu₂BOTf, TiCl₄) can influence the geometry of the transition state and thus the syn/anti ratio of the product.
Cleavage and Recyclability of Chiral Auxiliaries
An ideal chiral auxiliary should be easily cleaved from the product under mild conditions without epimerization of the newly formed stereocenter, and it should be recoverable in high yield for reuse.[14][15]
| Chiral Auxiliary | Typical Cleavage Conditions | Product | Recyclability |
| Pyrrolidine-based (amide linkage) | Acidic or basic hydrolysis | Carboxylic acid | Good |
| Evans' Oxazolidinone | LiOH/H₂O₂; LiBH₄; Me₂AlCl | Carboxylic acid, alcohol, aldehyde | Excellent |
| Oppolzer's Camphorsultam | LiOH/H₂O₂; LiAlH₄ | Carboxylic acid, alcohol | Excellent |
Self-Validating System: The high recovery and retention of enantiomeric purity of the auxiliary after cleavage and purification serve as a self-validating system for the entire process. If the recovered auxiliary maintains its optical purity, it provides confidence in the stereochemical integrity of the synthesized product.
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Navigating Chiral Landscapes: An Economic and Performance Guide to 2,2,4-Trimethylpyrrolidine Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development, the precise control of stereochemistry is not merely a matter of academic elegance but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries, temporary molecular partners that guide the formation of a desired stereoisomer, are indispensable tools in this endeavor. Among the diverse array of available auxiliaries, pyrrolidine-based structures have emerged as a versatile and powerful class. This guide provides a comprehensive assessment of the economic viability and performance of a notable member of this family: (S)-2,2,4-Trimethylpyrrolidine hydrochloride .
Through a detailed analysis of its applications, particularly in the synthesis of high-value active pharmaceutical ingredients (APIs), this document offers a comparative framework against other relevant pyrrolidine derivatives. By integrating experimental data, cost considerations, and practical workflow insights, we aim to equip researchers and process chemists with the necessary information to make informed decisions in the selection of chiral auxiliaries for their synthetic campaigns.
The Strategic Value of (S)-2,2,4-Trimethylpyrrolidine Hydrochloride: A Case Study in Elexacaftor Synthesis
The economic and synthetic value of (S)-2,2,4-trimethylpyrrolidine hydrochloride is prominently illustrated by its application in the industrial-scale synthesis of Elexacaftor, a cornerstone of the triple-combination therapy for cystic fibrosis.[1] Elexacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, possesses a complex stereochemical architecture crucial for its biological activity. The incorporation of the (S)-2,2,4-trimethylpyrrolidinyl moiety is a key step in establishing the correct three-dimensional structure of the final drug molecule.[1]
The hydrochloride salt form of 2,2,4-trimethylpyrrolidine enhances its stability and water solubility, rendering it a more manageable reagent in pharmaceutical manufacturing settings.[2][3] Its unique substitution pattern, featuring gem-dimethyl groups at the 2-position and a methyl group at the 4-position, provides a distinct steric environment that effectively directs the stereochemical outcome of reactions.[1][3]
Economic Viability: A Cost-Benefit Analysis
The selection of a chiral auxiliary in a commercial drug synthesis is a multi-faceted decision, balancing performance with cost. (S)-2,2,4-Trimethylpyrrolidine hydrochloride is positioned as a high-value pharmaceutical intermediate, and its cost reflects its specialized application and the complexity of its synthesis.[4] A comprehensive economic assessment must consider not only the upfront cost of the auxiliary but also factors such as reaction yield, diastereoselectivity, and the potential for auxiliary recovery and recycling.
Comparative Pricing of Chiral Pyrrolidine Auxiliaries
To provide a tangible economic context, the following table compares the approximate market price of (S)-2,2,4-trimethylpyrrolidine hydrochloride with other commercially available chiral pyrrolidine derivatives. Prices can fluctuate based on supplier, purity, and scale.
| Chiral Auxiliary | CAS Number | Typical Price (USD/g) | Key Application Areas |
| (S)-2,2,4-Trimethylpyrrolidine hydrochloride | 1897428-40-8 | $1900 - $2600 | Asymmetric synthesis, Elexacaftor synthesis |
| (S)-(-)-2-(Methoxymethyl)pyrrolidine (SMP) | 63126-47-6 | $50 - $100 | Asymmetric alkylations, aldol reactions |
| (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol (DPP) | 112068-01-6 | $30 - $70 | Asymmetric reductions, additions to aldehydes |
| (S)-Prolinol | 23356-96-9 | $10 - $30 | General chiral building block, organocatalysis |
| (R)-3-Hydroxypyrrolidine hydrochloride | 90481-32-6 | $20 - $50 | General organic synthesis |
Note: Prices are estimates based on publicly available data from various suppliers for research-grade quantities and are subject to change.[4]
The significantly higher price of (S)-2,2,4-trimethylpyrrolidine hydrochloride underscores its use in high-value applications where exceptional stereocontrol is paramount and can justify the cost. For less demanding applications or earlier stages of drug discovery, more economical alternatives like (S)-Prolinol or (S)-(-)-2-(Methoxymethyl)pyrrolidine (SMP) may be more appropriate.
The Economics of Auxiliary Recycling
A critical factor in the economic viability of using a stoichiometric chiral auxiliary is the ability to recover and reuse it. The covalent attachment and subsequent cleavage of the auxiliary add steps to a synthetic sequence, impacting the overall process mass intensity.[5] Efficient recycling protocols can significantly mitigate the cost contribution of the auxiliary, especially for expensive ones like (S)-2,2,4-trimethylpyrrolidine hydrochloride.[6][7] The development of continuous flow processes that integrate reaction, separation, and auxiliary recycling is a promising strategy for improving the economic and environmental sustainability of chiral auxiliary-mediated syntheses.[8]
Performance in Asymmetric Synthesis: A Comparative Overview
The efficacy of a chiral auxiliary is judged by its ability to induce high levels of stereoselectivity, typically measured as diastereomeric excess (d.e.) or enantiomeric excess (e.e.), and to provide the desired product in high chemical yield. The unique steric and electronic properties of 2,2,4-trimethylpyrrolidine contribute to its performance in directing the stereochemical course of reactions.[3]
Asymmetric Alkylation: A Head-to-Head Comparison
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries are frequently employed. The following table summarizes representative data comparing the performance of different pyrrolidine-based auxiliaries in this transformation. It is important to note that direct comparisons can be challenging as optimal reaction conditions may vary for each auxiliary.
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| (S)-2,2,4-Trimethylpyrrolidine derivative | Benzyl bromide | ~78-84 | 78-84 | [9] |
| (S)-SMP derivative | Benzyl bromide | High | >95 | [1] |
| Evans' Oxazolidinone | Benzyl bromide | >90 | >98 | [1] |
| Pseudoephedrine Amide | Benzyl bromide | >90 | >99 | [1] |
While Evans' oxazolidinones and pseudoephedrine amides often provide exceptionally high diastereoselectivities, pyrrolidine-based auxiliaries like those derived from 2,2,4-trimethylpyrrolidine and SMP offer a valuable alternative with good to excellent levels of stereocontrol.[1][9] The choice of auxiliary will often depend on the specific substrate, desired stereochemical outcome, and ease of removal.
Experimental Protocols: A Practical Guide
To provide actionable insights for laboratory chemists, this section outlines a general, representative protocol for an asymmetric alkylation reaction using a chiral pyrrolidine auxiliary. This protocol is a composite of established methodologies and should be optimized for specific substrates and auxiliaries.[1][9]
General Protocol for Asymmetric Alkylation of a Propanoyl-Pyrrolidine Adduct
Materials:
-
N-Propanoyl-(S)-2,2,4-trimethylpyrrolidine (or other chiral pyrrolidine adduct) (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide) (1.2 equiv)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the N-propanoyl-pyrrolidine adduct and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkyl halide dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the alkylated product.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling 2,2,4-trimethylpyrrolidine hydrochloride and its derivatives. It is classified as harmful if swallowed and causes skin and serious eye irritation.[3][10] Always consult the Safety Data Sheet (SDS) before use.[11][12][13]
General Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion: A Strategic Choice for High-Value Asymmetric Synthesis
(S)-2,2,4-Trimethylpyrrolidine hydrochloride represents a valuable and highly effective chiral auxiliary for demanding applications in asymmetric synthesis. Its successful deployment in the large-scale production of Elexacaftor is a testament to its performance and reliability. While its cost is higher than that of some other common pyrrolidine derivatives, its use can be justified in the synthesis of high-value pharmaceuticals where achieving the correct stereochemistry is non-negotiable.
For researchers and drug development professionals, the decision to employ (S)-2,2,4-trimethylpyrrolidine hydrochloride should be based on a careful evaluation of the specific synthetic challenge, the required level of stereocontrol, and the overall economic context of the project. By providing a framework for this assessment, this guide aims to facilitate the strategic selection of chiral auxiliaries, ultimately contributing to the efficient and successful development of new medicines.
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Navigating the Maze: A Comparative Guide to the Safe Handling of Structurally Similar Chiral Amines
In the fast-paced world of pharmaceutical research and development, chiral amines stand as fundamental building blocks for a vast array of active pharmaceutical ingredients (APIs). Their structural diversity and stereospecific interactions are pivotal in designing effective therapeutics. However, this structural similarity often belies significant differences in their hazardous properties and handling requirements. This guide provides an in-depth, objective comparison of the safety and handling considerations for three structurally related chiral amines: phenylethylamine, norephedrine, and amphetamine. By understanding the nuances of their physicochemical properties, toxicological profiles, and handling protocols, researchers can mitigate risks and foster a robust safety culture in the laboratory.
The Criticality of a Nuanced Approach to Amine Safety
While all amines share a basic nitrogen center, lending them some common chemical characteristics, slight modifications to their molecular structure can dramatically alter their reactivity, volatility, and biological activity. This is particularly true for chiral amines, where different enantiomers can exhibit distinct pharmacological and toxicological effects.[1][2] A one-size-fits-all approach to handling these compounds is not only inadequate but also dangerous. This guide emphasizes the importance of a thorough risk assessment for each specific amine, grounded in a solid understanding of its unique properties. The American Chemical Society (ACS) advocates for a risk-based safety paradigm, encapsulated by the RAMP model: R ecognize hazards, A ssess the risks of hazards, M inimize the risks of hazards, and P repare for emergencies.[3][4][5] This framework is the cornerstone of the protocols and recommendations presented herein.
Physicochemical and Toxicological Profiles: A Comparative Analysis
A comprehensive understanding of the physical and chemical properties, alongside toxicological data, is the foundation of a thorough risk assessment. The following table summarizes key data for phenylethylamine, norephedrine, and amphetamine, highlighting the critical differences that inform safe handling procedures.
| Property | Phenylethylamine | Norephedrine | Amphetamine |
| Molecular Formula | C₈H₁₁N | C₉H₁₃NO | C₉H₁₃N |
| Molecular Weight | 121.18 g/mol | 151.21 g/mol | 135.21 g/mol |
| Appearance | Colorless to slightly yellow liquid | White crystalline powder | Colorless volatile oil/liquid |
| Boiling Point | 197.5 °C[6] | Not available | 200-203 °C[7] |
| Melting Point | -60 °C[6] | 194-197 °C (hydrochloride salt)[8] | Not applicable (as freebase) |
| Flash Point | 81 °C (closed cup)[6] | Not available | Not available |
| Vapor Pressure | 0.29 mmHg at 20 °C[6] | Not available | 0.24 Torr at 20 °C[7] |
| Water Solubility | Soluble[6] | Soluble (hydrochloride salt)[8] | Moderately soluble[7] |
| pKa | 9.83[9] | Not available | Not available |
| Oral LD50 (Rat) | 300 mg/kg[10] | 1490 mg/kg (hydrochloride salt)[8][11] | 96.8 mg/kg (dextroamphetamine sulfate)[[“]] |
| Primary Hazards | Corrosive, harmful if swallowed, skin/eye irritant[13] | Harmful if swallowed, may cause irritation[8] | CNS stimulant, high potential for abuse, cardiovascular effects[14][15] |
This data reveals significant differences. For instance, phenylethylamine is a combustible liquid with a relatively high flash point, while amphetamine is a volatile oil.[6][7] Their toxicological profiles also vary considerably, with amphetamine exhibiting the highest acute oral toxicity in rats.[[“]] These distinctions necessitate tailored handling procedures.
Experimental Protocols for Safety Assessment
To ensure the accuracy of safety data and to properly assess the risks of novel or less-characterized chiral amines, standardized experimental protocols are essential. The following are brief overviews of key safety-related experimental procedures.
Flash Point Determination (Closed-Cup Method)
The flash point of a volatile liquid is a critical indicator of its flammability. The Pensky-Martens closed-cup method (ASTM D93) is a widely accepted standard.[1][16][17]
Methodology:
-
A sample of the liquid is placed in a closed cup and heated at a slow, constant rate.
-
The sample is stirred to ensure uniform temperature distribution.
-
An ignition source is directed into the vapor space above the liquid at regular temperature intervals.
-
The flash point is the lowest temperature at which the vapors ignite.[1]
The causality behind using a closed-cup method lies in its ability to contain the vapors, leading to a more conservative and generally lower flash point measurement, which is crucial for assessing fire hazards in enclosed spaces.[18]
Acute Oral Toxicity (LD50) Determination
The OECD Guidelines for the Testing of Chemicals provide a framework for assessing the acute oral toxicity of a substance, often expressed as the LD50 (the dose lethal to 50% of a test population).[19][20]
Methodology (Up-and-Down Procedure - OECD 425):
-
A single animal is dosed at a starting level just below the best estimate of the LD50.
-
If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.
-
This sequential dosing continues until specific stopping criteria are met.
-
The LD50 is then calculated using maximum likelihood methods.
This method is favored for its use of fewer animals compared to traditional methods while still providing a statistically robust estimate of the LD50.[20]
Visualizing the Path to Safety: Risk Assessment and PPE Selection
A systematic approach to safety is paramount. The following diagrams, rendered in DOT language, illustrate a general workflow for risk assessment and the decision-making process for selecting appropriate Personal Protective Equipment (PPE).
Caption: A decision-making flowchart for selecting appropriate PPE for handling chiral amines.
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is non-negotiable. The following steps are based on established safety guidelines and best practices. [3][21]
Engineering Controls
-
Ventilation: Always handle volatile amines, such as amphetamine, in a certified chemical fume hood to minimize inhalation exposure. [21]2. Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and tested regularly.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.
-
Skin Protection: A lab coat and closed-toe shoes are required. For corrosive amines like phenylethylamine, a chemically resistant apron is recommended.
-
Gloves: The choice of glove material is critical and depends on the specific amine and the solvent being used. Nitrile gloves offer poor resistance to many amines. [22][23]Neoprene and butyl rubber gloves generally provide better protection. [8][10][24]Always consult a glove compatibility chart and the manufacturer's recommendations. [25][26][27][28]
Handling Procedures
-
Weighing and Dispensing: Conduct these operations in a fume hood, especially for powders like norephedrine hydrochloride, to avoid inhalation of dust.
-
Spill Management: Have a spill kit readily available. For small spills, absorb the material with an inert absorbent (e.g., vermiculite) and dispose of it as hazardous waste. For larger spills, evacuate the area and follow emergency procedures.
-
Waste Disposal: Dispose of all amine waste in clearly labeled, sealed containers according to institutional and local regulations.
Storage
-
Segregation: Store amines away from incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides, to prevent violent reactions. [3][6][18][22][29][30][31]Amines can react exothermically with acids and may form explosive mixtures with strong oxidizers. [28][32]2. Containers: Use tightly sealed, appropriate containers. Phenylethylamine, for instance, can absorb carbon dioxide from the air to form a solid carbonate salt. [9]3. Location: Store in a cool, dry, well-ventilated area.
Real-World Implications: Learning from Incidents
The potential consequences of mishandling chiral amines are starkly illustrated by real-world incidents. Reports of poisonings involving phenethylamine and its analogues highlight the potential for severe cardiovascular and neurological effects, including seizures and cardiac arrest. [[“]][19][[“]][[“]]Clandestine laboratories producing methamphetamine are notorious for explosions and fires, a direct result of the volatile and reactive chemicals used in the synthesis. [9][13][35][36][37]These incidents underscore the critical importance of adhering to established safety protocols and understanding the specific hazards of each substance.
Conclusion: A Commitment to Safety
The safe handling of chiral amines is a cornerstone of responsible research. This guide has provided a comparative framework for understanding the distinct safety profiles of phenylethylamine, norephedrine, and amphetamine. By embracing a culture of safety, grounded in the principles of RAMP, and by diligently applying the specific handling and storage protocols outlined, researchers can confidently and safely unlock the potential of these vital chemical building blocks.
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Safety Operating Guide
Mastering the Safe Handling of 2,2,4-Trimethylpyrrolidine Hydrochloride: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible advancement of science requires an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2,2,4-Trimethylpyrrolidine hydrochloride. As Senior Application Scientists, we understand that true laboratory excellence is achieved when robust scientific methodology is built upon a foundation of uncompromising safety. This document moves beyond a simple checklist, offering a detailed operational and disposal plan grounded in the principles of causality and self-validating protocols.
Hazard Assessment and Exposure Potential
This compound is classified with the following GHS Hazard Statements:
Given that this compound is a solid, the primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes. Therefore, all handling procedures must be designed to minimize the generation of dust and prevent physical contact.
Occupational Exposure Limits (OELs)
For many novel or specialized chemical compounds like this compound, specific Occupational Exposure Limits (OELs) have not been formally established by regulatory bodies. In such cases, a strategy of "occupational exposure banding" is employed.[3] This approach categorizes chemicals into bands based on their inherent toxicity and potency, with each band corresponding to a range of target airborne concentrations.
Based on its known hazards (skin, eye, and respiratory irritation), this compound would likely fall into a control band requiring engineering controls (such as a fume hood) and a robust personal protective equipment (PPE) regimen to keep exposure as low as reasonably practicable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[4][5] | Protects against accidental splashes and airborne dust particles, preventing serious eye irritation.[1][2] |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness for splash protection).[6] | Provides a barrier against skin contact, which can cause irritation.[1][2] While nitrile gloves offer poor resistance to some amines, they are suitable for short-term splash protection.[6][7] Gloves should be changed immediately upon contamination. |
| Body Protection | A clean, fully buttoned laboratory coat.[2] | Protects against contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood.[8] | Minimizes the inhalation of dust, which can cause respiratory irritation.[1][2] |
Procedural Guidance: Donning and Doffing of PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow these steps meticulously.[1][2][9][10]
Donning Procedure
-
Preparation: Tie back long hair and remove any jewelry that could interfere with your PPE.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Eye Protection: Put on your safety goggles or face shield.
-
Gloves: Don your gloves, making sure the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing Procedure
-
Gloves: Remove your gloves using the "glove-to-glove" and "skin-to-skin" technique to avoid touching the contaminated exterior. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Remove your lab coat by folding it in on itself, touching only the inside surfaces. Store it in its designated location or dispose of it if it is single-use.
-
Hand Hygiene: Wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Eye Protection: Remove your eye protection by handling the earpieces or strap.
-
Final Hand Hygiene: Wash your hands again.
The following diagram illustrates the logical flow for safely donning and doffing PPE.
Operational and Disposal Plans
A self-validating safety protocol extends from initial handling to final disposal.
Handling and Weighing
-
All weighing and handling of solid this compound should be conducted within a certified chemical fume hood to contain any dust.
-
Use a disposable weighing boat or paper to avoid contamination of balances.
-
After weighing, carefully transfer the compound to your reaction vessel.
Spill Cleanup
-
In the event of a small spill, carefully sweep the solid material into a designated hazardous waste container. Avoid actions that could generate dust.
-
Clean the spill area with a damp cloth, and dispose of the cloth as contaminated solid waste.
-
Ensure all personnel in the area are aware of the spill and take appropriate precautions.
Disposal Plan: A Step-by-Step Protocol
The disposal of this compound and any materials contaminated with it must be handled as hazardous chemical waste.[11][12][13]
-
Waste Segregation: Keep this compound waste separate from other waste streams to prevent unintended chemical reactions.[8]
-
Container Selection:
-
Solid Waste: Collect solid this compound waste and contaminated disposable items (e.g., weighing papers, gloves, wipes) in a clearly labeled, durable, and sealable container.[14][15] A wide-mouth plastic pail with a secure lid is a suitable option.
-
Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[11][14]
-
-
Labeling:
-
Storage:
-
Disposal:
The following diagram outlines the disposal workflow.
By adhering to these detailed protocols, you contribute to a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
-
Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. University of Ottawa. Available at: [Link]
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DONNING AND DOFFING PERSONAL PROTECTIVE EQUIPMENT. University of Washington. Available at: [Link]
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JOB AID DONNING & DOFFING of PPE in LABORATORY. SEALAB. Available at: [Link]
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Lab PPE Procedures. Coconote. Available at: [Link]
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Graham, J. C., Hillegass, J. M., & Schulze, G. E. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Regulatory toxicology and pharmacology : RTP, 118, 104803. Available at: [Link]
- Guidelines for the selection of gloves for the workplace. NIOSH.
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PPE – The Correct Procedures. Westlab. Available at: [Link]
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OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
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Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. Available at: [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Pros. Available at: [Link]
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5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]
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Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. Available at: [Link]
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PPE for Chemical Handling: A Quick Guide. Healthy Bean. Available at: [Link]
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Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc. Available at: [Link]
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Nitrile Gloves Chemical Resitance: What You Need to Know. WellBefore. Available at: [Link]
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Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. Available at: [Link]
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Ahuja, V., & Krishnappa, M. (2021). Approaches for setting occupational exposure limits in the pharmaceutical industry. Journal of applied toxicology : JAT, 41(9), 1335–1350. Available at: [Link]
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Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. Available at: [Link]
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Choosing Chemical-Resistant Gloves. Occupational Health & Safety. Available at: [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. Available at: [Link]
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Dolan, D. G., Naumann, B. D., Sargent, E. V., Maier, A., & Dourson, M. (2005). Setting occupational exposure limits for genotoxic substances in the pharmaceutical industry. Regulatory toxicology and pharmacology : RTP, 43(1), 1–16. Available at: [Link]
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OSHA Glove Selection Chart. University of California, Santa Cruz - Environmental Health and Safety. Available at: [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. Available at: [Link]
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NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention. Available at: [Link]
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Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). University of California, Berkeley - College of Chemistry. Available at: [Link]
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Hazardous Waste Disposal Guide. Northwestern University - Research Safety. Available at: [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue University - Engineering. Available at: [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
